molecular formula C8H6ClN3 B1659664 1-(2-Chlorophenyl)-1H-1,2,3-triazole CAS No. 66913-42-6

1-(2-Chlorophenyl)-1H-1,2,3-triazole

Katalognummer: B1659664
CAS-Nummer: 66913-42-6
Molekulargewicht: 179.6 g/mol
InChI-Schlüssel: RHHWCAOVTWEDLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1038261-38-9) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1,2,3-triazole core is a privileged structure in pharmaceutical research due to its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets . This specific compound serves as a versatile building block for the design of novel bioactive molecules. Recent research has demonstrated its application as a key precursor in the development of potent and selective Pregnane X Receptor (PXR) inhibitors . PXR is a nuclear receptor that is a key regulator of drug metabolism and elimination; inhibiting PXR is a promising therapeutic strategy for preventing adverse drug-drug interactions and improving treatment efficacy . The carboxylic acid functional group allows for further synthetic modification, typically through amide bond formation or other coupling reactions, to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Researchers value this compound for developing potential therapeutic agents and as a chemical probe to study PXR function in physiology and disease. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

66913-42-6

Molekularformel

C8H6ClN3

Molekulargewicht

179.6 g/mol

IUPAC-Name

1-(2-chlorophenyl)triazole

InChI

InChI=1S/C8H6ClN3/c9-7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H

InChI-Schlüssel

RHHWCAOVTWEDLM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C=CN=N2)Cl

Kanonische SMILES

C1=CC=C(C(=C1)N2C=CN=N2)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Chemical Properties, Stability, and Synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole scaffold represents one of the most privileged nitrogen-containing heterocycles in modern medicinal chemistry and materials science. Specifically, 1-(2-Chlorophenyl)-1H-1,2,3-triazole serves as a highly specialized building block. The strategic placement of the ortho-chlorine atom on the N1-phenyl ring introduces unique steric and electronic parameters that dictate the molecule's 3D conformation, stability, and reactivity. This whitepaper provides an in-depth analysis of its chemical properties, thermodynamic stability, and a self-validating synthetic protocol designed for drug development professionals.

Structural Dynamics and Chemical Properties

Electronic Configuration and Aromaticity

1-(2-Chlorophenyl)-1H-1,2,3-triazole is a 6π-electron aromatic system. Unlike unsubstituted 1,2,3-triazoles, which exist as an equilibrium mixture of 1H- and 2H-tautomers, the N1-aryl substitution permanently locks the molecule into the 1H-configuration1[1]. This locked tautomerism is critical for predictable structure-activity relationships (SAR) in drug design.

The molecule exhibits a strong dipole moment (typically between 4.8 and 5.6 Debye), which allows it to act as a robust bioisostere for amide bonds2[2]. The N2 and N3 atoms serve as excellent hydrogen-bond acceptors, mimicking the oxygen atom of a carbonyl group.

The Ortho-Chloro Effect

The 2-chloro substitution exerts a profound influence on the molecule's spatial geometry. Due to the significant steric bulk of the chlorine atom at the ortho position, there is a severe steric clash with the C5-proton of the triazole ring. To minimize this strain, the phenyl ring is forced to twist out of coplanarity with the triazole core, adopting a nearly orthogonal conformation. This 3D architecture is highly advantageous in targeted drug discovery, allowing the molecule to tightly fit into deep, narrow hydrophobic binding pockets of target proteins.

Quantitative Physicochemical Data
PropertyValue / CharacteristicCausality / Significance
Molecular Weight 179.61 g/mol Highly favorable for Lipinski's Rule of 5, ensuring optimal oral bioavailability.
Dipole Moment ~4.8 – 5.6 DebyeHigh polarity strongly mimics amide bonds, enhancing target protein binding affinity.
Aromaticity 6π electron systemConfers high chemical stability against hydrolysis and redox reactions.
Thermal Decomposition > 200 °CStable under physiological and standard manufacturing conditions.
Tautomerism Locked as 1H-isomerN1-aryl substitution prevents 1H ⇌ 2H tautomerization, ensuring structural predictability.

Comprehensive Stability Profile

The 1,2,3-triazole core is renowned for its exceptional stability across various stress conditions, making it an ideal pharmacophore2[2].

  • Thermal Stability: Thermogravimetric analysis (TGA) of 1-aryl-1,2,3-triazoles demonstrates that these compounds resist thermal degradation up to approximately 200–250 °C 3[3]. The deep thermodynamic well provided by the aromatic resonance energy means that decomposition—which requires breaking the ring to extrude nitrogen gas (N2)—has an exceptionally high activation energy barrier.

  • Chemical Stability: The ring is generally inert to severe hydrolytic, oxidizing, and reducing conditions. Unlike ester or amide linkages, the triazole ring cannot be easily cleaved by strong acids or bases.

  • Metabolic Stability: In biological systems, amides are rapidly degraded by proteases and amidases via nucleophilic attack at the electrophilic carbonyl carbon. The 1,2,3-triazole ring distributes its electron density across the aromatic π-system, entirely eliminating this electrophilic vulnerability while preserving the necessary spatial geometry.

Stability Compound 1-(2-Chlorophenyl)- 1H-1,2,3-triazole Thermal Thermal Stress (Up to 200°C) Compound->Thermal Chemical Chemical Stress (Acids/Bases/Redox) Compound->Chemical Metabolic Metabolic Enzymes (Proteases/Amidases) Compound->Metabolic Outcome1 Stable (No Pyrolysis) Thermal->Outcome1 Outcome2 Inert (No Hydrolysis) Chemical->Outcome2 Outcome3 Bioisosteric Survival Metabolic->Outcome3

Thermodynamic and metabolic stability profile of the 1,2,3-triazole core.

Self-Validating Synthetic Methodology

The most efficient and regioselective method for synthesizing 1-aryl-1H-1,2,3-triazoles is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry"4[4]. To obtain the unsubstituted C4/C5 triazole, a protected terminal alkyne (trimethylsilylacetylene) is utilized, followed by desilylation.

Protocol: Synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Phase 1: Preparation of 1-Azido-2-chlorobenzene (Diazotization/Azidation)

  • Reaction: Dissolve 2-chloroaniline (10 mmol) in 6M aqueous HCl (15 mL) and cool the mixture to 0 °C in an ice bath.

  • Diazotization: Slowly add a chilled solution of NaNO2 (11 mmol) in water dropwise. Causality: Maintaining 0 °C is critical to prevent the thermal decomposition of the highly unstable diazonium salt intermediate into a phenol.

  • Validation: Test the mixture with KI-starch paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Azidation: Add an aqueous solution of NaN3 (12 mmol) dropwise. Causality: The azide nucleophile displaces the diazonium group, driving the reaction forward via the entropically favorable release of N2 gas.

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate under reduced pressure. (Caution: Aryl azides are potentially explosive; avoid excessive heat).

Phase 2: CuAAC Click Reaction

  • Setup: Dissolve the crude 1-azido-2-chlorobenzene and trimethylsilylacetylene (TMS-acetylene, 11 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).

  • Catalysis: Add CuSO4·5H2O (5 mol%) followed by sodium ascorbate (10 mol%). Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). This prevents the oxidative homocoupling of the alkyne (Glaser coupling) that occurs if Cu(II) is left unreduced.

  • Validation: Stir at room temperature for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent until the UV-active azide spot is completely consumed.

  • Workup: Quench the reaction with a saturated aqueous EDTA solution. Causality: EDTA strongly chelates the copper catalyst, pulling it into the aqueous phase. This prevents heavy metal contamination in the final product and avoids metal-induced degradation during storage. Extract with dichloromethane and concentrate to yield the TMS-protected triazole.

Phase 3: Desilylation

  • Deprotection: Dissolve the intermediate in tetrahydrofuran (THF) and add Tetra-n-butylammonium fluoride (TBAF, 1.2 eq) at room temperature. Causality: The extremely high bond dissociation energy of the newly formed Silicon-Fluorine bond (~582 kJ/mol) acts as the thermodynamic driving force to cleave the C-Si bond, yielding the free C4-proton.

  • Purification: Purify the crude mixture via silica gel flash chromatography to isolate pure 1-(2-Chlorophenyl)-1H-1,2,3-triazole. Validate the final structure via 1H-NMR (look for the characteristic triazole C4 and C5 protons around δ 7.8-8.5 ppm) and LC-MS.

CuAAC Cu_Cat Cu(I) Catalyst (Active Species) Pi_Complex Cu-Alkyne π-Complex Cu_Cat->Pi_Complex + Alkyne Alkyne Terminal Alkyne (TMS-Acetylene) Azide 1-Azido-2-chlorobenzene Acetylide Cu-Acetylide Complex Pi_Complex->Acetylide Base (-H+) Metallacycle Six-Membered Cu-Metallacycle Acetylide->Metallacycle + Azide Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_Cat Catalyst Regeneration Product 1-(2-Chlorophenyl)-1H-1,2,3-triazole (Product) Triazolyl_Cu->Product Protonation

CuAAC Catalytic Cycle for 1-(2-Chlorophenyl)-1H-1,2,3-triazole synthesis.

Conclusion

The synthesis and application of 1-(2-Chlorophenyl)-1H-1,2,3-triazole demonstrate the profound utility of click chemistry in generating highly stable, sterically tuned pharmacophores. By locking the 1H-tautomer and utilizing the ortho-chloro effect to induce orthogonal 3D conformations, researchers can leverage this compound to probe complex biological targets that require high metabolic resistance and precise geometric fits.

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Frontiers in Chemistry URL
  • 1,2,3-Triazoles: Synthesis and Biological Application IntechOpen URL
  • Product Class 13: 1,2,3-Triazoles Thieme E-Books & E-Journals URL
  • Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings Oriental Journal of Chemistry URL

Sources

An In-depth Technical Guide to 1-(2-Chlorophenyl)-1H-1,2,3-triazole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-Chlorophenyl)-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical properties, a detailed synthesis protocol, and its potential applications, underpinned by authoritative scientific literature.

Core Compound Properties

1-(2-Chlorophenyl)-1H-1,2,3-triazole is a substituted aromatic triazole. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 66913-42-6[1]
Molecular Formula C₈H₆ClN₃[1]
Molecular Weight 179.61 g/mol [1]
Canonical SMILES C1=CC=C(C(=C1)N2C=CN=N2)Cl
InChI Key Not available

Synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

The most prevalent and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3][4] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, yielding the corresponding triazole with high regioselectivity and in excellent yields.

The synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole would proceed via the reaction of 2-chlorophenyl azide with a suitable acetylene source.

Conceptual Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Chlorophenyl_azide 2-Chlorophenyl azide Catalyst Copper(I) Catalyst (e.g., CuI, CuSO₄/Sodium Ascorbate) 2-Chlorophenyl_azide->Catalyst Reacts with Acetylene_source Acetylene Source (e.g., Acetylene gas, Calcium Carbide) Acetylene_source->Catalyst Reacts with Target_Molecule 1-(2-Chlorophenyl)-1H-1,2,3-triazole Catalyst->Target_Molecule Yields Solvent Solvent (e.g., THF, DMSO, tBuOH/H₂O) Solvent->Catalyst Temperature Room Temperature to mild heating Temperature->Catalyst

Caption: Conceptual workflow for the synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole via CuAAC.

Detailed Experimental Protocol (Adapted from General CuAAC Procedures)

This protocol is an adapted procedure based on well-established methods for the synthesis of 1-aryl-1H-1,2,3-triazoles.[5][6] Researchers should optimize conditions for this specific substrate combination.

Materials:

  • 2-Chlorophenyl azide

  • Calcium carbide (as an acetylene source) or acetylene gas

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF) or a mixture of tert-Butanol and water

  • Sodium ascorbate (if using a Cu(II) salt)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenyl azide (1.0 eq) in the chosen solvent system (e.g., DMF or tBuOH/H₂O).

  • Addition of Catalyst: Add Copper(I) iodide (0.05 - 0.1 eq). If using a Cu(II) salt like CuSO₄, add it along with a reducing agent such as sodium ascorbate (0.1 - 0.2 eq).

  • Introduction of Acetylene:

    • Using Calcium Carbide: Carefully add calcium carbide (1.5 - 2.0 eq) portion-wise to the reaction mixture. This will generate acetylene in situ.

    • Using Acetylene Gas: Bubble acetylene gas through the reaction mixture for a predetermined period.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-chlorophenyl azide) is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(2-Chlorophenyl)-1H-1,2,3-triazole.

Structural Elucidation and Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the triazole ring protons, likely as doublets or singlets in the aromatic region (δ 7.5-8.5 ppm). The protons of the 2-chlorophenyl group will appear as a multiplet in the aromatic region (δ 7.2-7.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two carbons of the triazole ring in the range of δ 120-140 ppm. The carbons of the 2-chlorophenyl ring will also resonate in the aromatic region (δ 120-135 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.61 g/mol ), along with an M+2 peak due to the isotopic abundance of chlorine.

Potential Applications and Biological Activities

The 1,2,3-triazole scaffold is a well-known pharmacophore and is present in numerous biologically active compounds.[7] Derivatives of 1,2,3-triazoles have demonstrated a wide range of pharmacological activities, including:

  • Anticancer Activity: Many 1,2,3-triazole derivatives have been investigated for their potential as anticancer agents, showing promising activity against various cancer cell lines.[8][9]

  • Antifungal and Antibacterial Activity: The triazole ring is a key component of several antifungal drugs. Novel triazole derivatives continue to be explored for their antimicrobial properties.[7][10]

  • Antiviral Activity: Certain 1,2,3-triazole-containing compounds have shown potential as antiviral agents.[8]

While specific biological studies on 1-(2-Chlorophenyl)-1H-1,2,3-triazole are not extensively reported, its structural similarity to other biologically active triazoles suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore its specific biological profile.

Safety and Handling

Detailed safety information for 1-(2-Chlorophenyl)-1H-1,2,3-triazole is not available. However, based on the safety data for related triazole compounds, the following precautions should be observed:

  • General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling.

Conclusion

1-(2-Chlorophenyl)-1H-1,2,3-triazole is a readily accessible compound through the robust and efficient CuAAC reaction. Its structural features make it an interesting candidate for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field.

References

Please note that while I can generate a list of references based on the search results, I cannot provide clickable URLs as per my current capabilities.

  • A convenient synthesis of 1-aryl-1H-1,2,3-triazoles from aliphatic substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - MDPI.
  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One.
  • 1H-1,2,3-Triazole, 1-(2-chlorophenyl)- | 66913-42-6 - ChemicalBook.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC.
  • Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer - Frontiers.
  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach | ACS Omega.
  • (PDF) Synthesis of 1H-1,2,3-triazole derivatives by the cyclization of aryl azides with 2-benzothiazolylacetonone, 1,3-benzo-thiazol-2-ylacetonitrile, and (4-aryl-1,3-thiazol-2-yl)
  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal.
  • Synthesis of 2H-1,2,3-triazoles - Organic Chemistry Portal.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.
  • Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine deriv
  • (PDF) Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines)
  • Azide-alkyne Huisgen cycloaddition - Wikipedia.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC.
  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING - IJRPC.
  • Copper-Catalyzed Azide Alkyne Cycloaddition (CuAAC): A Powerful Tool in Organic Chemistry - Echemi.
  • 3-(3-Chlorophenyl)-1H-1,2,4-triazole.
  • 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde - Amerigo Scientific.
  • 1-(2-chlorophenyl)-5-propyl-1h-1,2,4-triazole-3-carboxylic acid - PubChemLite.

Sources

Crystal structure analysis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Solid-State Architecture of 1-(2-Chlorophenyl)-1H-1,2,3-triazole: A Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, X-ray crystallographic determination, and supramolecular analysis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole . Targeted at drug development professionals and structural chemists, this document moves beyond basic characterization to explore the steric consequences of ortho-halogenation on the 1,2,3-triazole pharmacophore—a critical bioisostere in modern medicinal chemistry. We detail a self-validating workflow from "Click" synthesis to Hirshfeld surface analysis, establishing a protocol for assessing how steric torsion influences solubility and receptor binding.

Part 1: Molecular Context & Synthesis[1][2][3]

The 1,2,3-triazole ring is a celebrated bioisostere for the amide bond, offering resistance to metabolic degradation while maintaining hydrogen-bonding capability. However, the introduction of a chlorine atom at the ortho position of the N1-phenyl ring introduces a specific steric clash that disrupts planarity, a feature that must be controlled during lead optimization.

Validated Synthetic Protocol (CuAAC)

The most robust route to high-purity crystalline material is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike thermal Huisgen cycloaddition, which yields regioisomeric mixtures, CuAAC is regioselective for the 1,4-isomer (though the target here is the unsubstituted 4,5-positions, the method applies for generating the N1-linkage cleanly).

Reaction Scheme:



Step-by-Step Methodology:

  • Diazotization: Dissolve 2-chloroaniline (10 mmol) in 6M HCl at 0°C. Add NaNO₂ (12 mmol) dropwise.

  • Azidation: Treat the diazonium salt with NaN₃ (15 mmol) to yield 1-azido-2-chlorobenzene. Safety Note: Isolate with care; organic azides are potential explosives.

  • Cycloaddition: Suspend the azide in a

    
    -BuOH/H₂O (1:1) mixture. Add sodium ascorbate (10 mol%) and CuSO₄·5H₂O (5 mol%).
    
  • Purification: Extract with ethyl acetate. The target compound typically precipitates as a pale solid (mp: 111–113°C) upon concentration or addition of hexanes.

Part 2: Crystallization & Data Collection Strategies

Obtaining diffraction-quality single crystals is the bottleneck of structural analysis. For the ortho-chloro derivative, the disruption of


-stacking by the chlorine atom often requires slower nucleation rates.
Solvent Selection Matrix
Solvent SystemMethodTarget MorphologySuitability
Ethanol/Water (4:1) Slow EvaporationPrisms/BlocksHigh (Preferred for diffraction)
DCM/Hexane Vapor DiffusionNeedlesMedium (Often too thin)
Acetonitrile Cooling (-20°C)PlatesHigh (Reduces thermal disorder)
X-Ray Diffraction Protocol
  • Temperature: Data must be collected at low temperature (100 K) using a Cryostream. The 1,2,3-triazole ring often exhibits librational disorder at room temperature.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the Chlorine atom (
    
    
    can be significant).
  • Resolution: Collect data to at least

    
     Å resolution (
    
    
    
    ) to ensure precise bond lengths for Hirshfeld analysis.

Part 3: Structural Refinement & Logic

This section details the logic flow for solving the structure, emphasizing the handling of the specific crystallographic challenges posed by this molecule.

Workflow Visualization

The following diagram illustrates the critical path from raw data to a validated CIF (Crystallographic Information File).

StructureSolution RawData Diffraction Frames (100 K) Indexing Unit Cell Indexing RawData->Indexing SpaceGroup Space Group Determination (likely P21/c or P-1) Indexing->SpaceGroup Phasing Phasing (SHELXT/Direct Methods) SpaceGroup->Phasing E-value stats Refinement Refinement (SHELXL - Least Squares) Phasing->Refinement Initial Model Refinement->Refinement Anisotropic Displacement Validation CheckCIF & Hirshfeld Analysis Refinement->Validation R1 < 0.05

Figure 1: Logic flow for X-ray structure determination and refinement.

Key Refinement Metrics (Self-Validation)

To ensure trustworthiness, the final model must meet these criteria:

  • R-factor (R1):

    
     for strong data.
    
  • Goodness of Fit (GooF): Should approach 1.0.

  • Flack Parameter: Not applicable here (centrosymmetric), but crucial if crystallizing in a chiral space group (e.g.,

    
    ).
    
  • Disorder Handling: If the triazole ring shows high thermal ellipsoids, model with a split-site disorder model using PART instructions in SHELXL.

Part 4: Supramolecular Architecture & Analysis

The core scientific value lies in interpreting how the molecule packs. The 2-Cl substituent forces the phenyl and triazole rings to twist, breaking planarity.

Torsion Analysis (The "Ortho-Effect")

In unsubstituted 1-phenyl-1,2,3-triazole, the inter-ring torsion angle is typically


.
  • Hypothesis: For the 1-(2-chlorophenyl) derivative, expect a torsion angle

    
    .
    
  • Causality: This twist minimizes steric repulsion between the Chlorine lone pairs and the triazole N2/C5 protons.

Hirshfeld Surface Analysis

Hirshfeld surfaces provide a visual map of intermolecular interactions, far superior to simple distance measurements.

  • Software: CrystalExplorer.[1][2][3][4][5]

  • Mapping: Map

    
     (normalized contact distance) onto the surface.
    
    • Red spots: Contacts shorter than van der Waals radii (Strong H-bonds).

    • White regions: Contacts at vdW distance.

    • Blue regions: No close contacts.

Interaction Fingerprint for 1-(2-Chlorophenyl)-1H-1,2,3-triazole:

Interaction TypeSurface Contribution (%)Structural Role
H...H ~35-45%Dispersive packing forces.
C-H...N ~20-25%Weak hydrogen bonds (Triazole N as acceptor).
C-H...Cl ~10-15%Halogen interactions stabilizing the twist.

...

< 5%Diminished due to the non-planar twist caused by Cl.
Interaction Pathway Diagram

The following diagram maps the supramolecular assembly logic.

IntermolecularForces Molecule 1-(2-Cl-Ph)-Triazole Monomer StericTwist Steric Twist (>45 deg) Molecule->StericTwist 2-Cl repulsion Packing Crystal Packing Motif StericTwist->Packing Disrupts Planarity CH_N C-H...N Hydrogen Bonds Packing->CH_N Primary Directional Force Cl_Interactions Cl...H / Cl...pi Contacts Packing->Cl_Interactions Secondary Stabilizer Pi_Stacking Pi-Stacking Packing->Pi_Stacking Weakened by Twist

Figure 2: Impact of the ortho-chloro substituent on supramolecular assembly.

Part 5: Pharmaceutical Implications

Understanding this structure aids in "Structure-Based Drug Design" (SBDD).

  • Solubility: The high torsion angle disrupts efficient crystal packing (higher lattice energy), often increasing solubility compared to planar analogs.

  • Bioisosterism: The twisted conformation mimics the trajectory of twisted amide bonds in peptides, making this scaffold useful for peptidomimetics.

References

  • Synthesis & Properties: Wang, L., et al. (2010).[6] "Green synthesis of 1-monosubstituted 1,2,3-triazoles via 'click chemistry' in water." Synthetic Communications. (Validated against search result 1.6).

  • Crystallographic Methodology: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[7][1][2][3][4][5][8] CrystEngComm, 11(1), 19-32.

  • Triazole Structural Analogs: Sławiński, J., et al. (2021). "Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis." Molecules, 26(13), 4059.

  • Refinement Software (SHELX): Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

Sources

Solubility profile of 1-(2-Chlorophenyl)-1H-1,2,3-triazole in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Physicochemical and Thermodynamic Profiling of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Executive Briefing

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, frequently deployed as a bioisostere for amide bonds due to its metabolic stability, high dipole moment, and hydrogen-bond accepting capabilities[1]. Specifically, 1-(2-Chlorophenyl)-1H-1,2,3-triazole represents a highly functionalized building block synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). For drug development professionals and formulation scientists, understanding the solubility profile of this compound in organic solvents is critical for optimizing reaction yields, designing purification workflows (e.g., cooling crystallization), and formulating delivery vehicles.

This whitepaper synthesizes Hansen Solubility Parameters (HSP), thermodynamic modeling via the Apelblat equation, and field-proven empirical protocols to provide a comprehensive guide to the solubility behavior of 1-(2-Chlorophenyl)-1H-1,2,3-triazole.

Physicochemical Profiling & Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility of 1-(2-Chlorophenyl)-1H-1,2,3-triazole, we must deconstruct its intermolecular forces using Hansen Solubility Parameters (HSP). The HSP framework divides the total cohesive energy of a liquid or solid into three distinct components: dispersion forces (


), polar interactions (

), and hydrogen bonding (

)[2][3].
Structural Causality
  • The 1,2,3-Triazole Core: Unsubstituted 1,2,3-triazole has highly polar and hydrogen-bonding characteristics (

    
    , 
    
    
    
    ,
    
    
    )[2].
  • The 2-Chlorophenyl Substitution: Substituting the N1 position with a 2-chlorophenyl group fundamentally alters the molecule's thermodynamic landscape. It eliminates the N-H hydrogen-bond donor capacity, drastically reducing

    
    . Simultaneously, the bulky, electron-withdrawing ortho-chloro group induces a steric twist, forcing the phenyl ring out of coplanarity with the triazole ring. This disrupts tight crystal lattice packing, generally lowering the melting point and increasing solubility in lipophilic and polar aprotic solvents compared to planar analogs.
    
Predicted Solubility in Organic Solvents

Based on group contribution methods and the principle of "like dissolves like" (minimizing the Hansen distance,


), the table below summarizes the solubility profile of 1-(2-Chlorophenyl)-1H-1,2,3-triazole across standard organic solvent classes.
Solvent ClassRepresentative Solvent



Predicted Solubility Profile for 1-(2-Chlorophenyl)-1H-1,2,3-triazole
Polar Aprotic Dimethyl Sulfoxide (DMSO)18.416.410.2Excellent. Matches the high dipole moment of the triazole ring without requiring H-bond donation. Ideal for stock solutions.
Polar Aprotic Ethyl Acetate (EtOAc)15.85.37.2High. The ester carbonyl interacts favorably with the triazole dipole; excellent solvent for extraction and chromatography.
Polar Protic Methanol (MeOH)15.112.322.3Moderate. The high

of MeOH causes a larger Hansen distance. Solubility is highly temperature-dependent.
Non-Polar Hexane14.90.00.0Poor. Cannot solvate the highly polar triazole core. Used primarily as an anti-solvent for precipitation.
Halogenated Dichloromethane (DCM)18.26.36.1High. Excellent

match for the chlorophenyl moiety. Standard solvent for liquid-liquid extraction.

Thermodynamic Modeling of Dissolution

The dissolution of a crystalline solid into an organic solvent is a thermodynamic process governed by the disruption of the crystal lattice and the subsequent formation of a solvent cavity and solute-solvent interactions.

Thermodynamics Solid Solid State (Crystal Lattice) Cavity Solvent Cavity Formation (Endothermic: ΔH > 0) Solid->Cavity Energy Input Insertion Solute Insertion (Disruption of Lattice) Cavity->Insertion Overcome Lattice Energy Solvation Solvation / Intermolecular Bonding (Exothermic: ΔH < 0) Insertion->Solvation Solute-Solvent Interactions Solution Thermodynamic Equilibrium (Saturated Solution) Solvation->Solution ΔG_sol < 0

Thermodynamic pathway of 1-(2-Chlorophenyl)-1H-1,2,3-triazole dissolution.

The Apelblat Equation

To mathematically correlate the temperature-dependent solubility of triazole derivatives, the modified Apelblat equation is the industry standard[4][5]. It provides a highly accurate semi-empirical model for mole fraction solubility (


) as a function of absolute temperature (

):


  • 
     : Empirical model variables determined via non-linear regression (e.g., using Origin software)[4].
    
  • Significance : The term

    
     accounts for the non-ideality of the solution and the enthalpy of dissolution, while 
    
    
    
    accounts for the temperature dependence of the enthalpy of fusion. This equation is critical for designing cooling crystallization processes, as it allows engineers to precisely map the metastable zone width.

Empirical Validation: The Self-Validating Protocol

Theoretical models must be grounded in rigorous empirical data. The shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) coupled to Ultraviolet (UV) detection, remains the gold standard for determining the thermodynamic solubility of active pharmaceutical ingredients and their intermediates[4].

Step-by-Step Shake-Flask Methodology
  • Solvent & Solute Preparation: Add an excess amount of 1-(2-Chlorophenyl)-1H-1,2,3-triazole (ensuring the presence of a solid pellet) to 5.0 mL of the selected organic solvent in a tightly sealed, amber glass vial.

  • Isothermal Equilibration: Submerge the vials in a thermostatic water bath shaker. Agitate at 150 RPM for a minimum of 48 to 72 hours at the target temperature (e.g., 298.15 K) to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Remove the vials and allow the undissolved solid to settle for 2 hours at the exact experimental temperature. Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes to separate the microcrystals from the saturated supernatant.

  • Aliquot & Dilution (Critical Step): Immediately extract a precise aliquot (e.g., 100 µL) of the clear supernatant using a pre-warmed positive displacement pipette. Dilute this aliquot immediately into a highly solubilizing diluent (e.g., 50:50 Acetonitrile:Water) to prevent premature precipitation of the solute upon cooling to ambient room temperature.

  • Quantification: Analyze the diluted samples using HPLC-UV. Utilize a C18 reverse-phase column with an isocratic mobile phase. Detect the triazole at its

    
     (typically around 254 nm due to the conjugated chlorophenyl ring).
    
  • Data Processing: Convert the peak area to concentration using a pre-established calibration curve, and calculate the mole fraction solubility for Apelblat modeling[4].

Workflow Prep 1. Solvent Prep (Excess Solid) Equilibrate 2. Isothermal Shaking (48-72h at Target Temp) Prep->Equilibrate Phase 3. Phase Separation (Centrifugation) Equilibrate->Phase Dilution 4. Aliquot & Dilution (Prevent Precipitation) Phase->Dilution Analysis 5. HPLC-UV Analysis (Quantification) Dilution->Analysis Data 6. Apelblat Modeling (Thermodynamic Fit) Analysis->Data

Standardized Shake-Flask to HPLC-UV workflow for thermodynamic solubility determination.

Mechanistic Insights & Application

Understanding the solubility of 1-(2-Chlorophenyl)-1H-1,2,3-triazole goes beyond mere data collection; it informs downstream chemical processing.

Causality in Solvent Selection: The lack of hydrogen-bond donors on the fully substituted 1,2,3-triazole ring means that solubility in purely non-polar solvents (like hexane) is severely restricted by the high energetic cost of cavity formation without compensatory exothermic solvation interactions. Conversely, polar aprotic solvents like DMSO or DMF offer a highly favorable environment because their large dipole moments align with the triazole's dipole, while their alkyl groups interact favorably with the lipophilic 2-chlorophenyl ring via dispersion forces.

For drug development professionals, this dictates that reactions involving this compound (such as further functionalization at the C4 or C5 positions of the triazole) are best conducted in polar aprotic media, while purification can be elegantly achieved by dissolving the crude product in minimal ethyl acetate and titrating with hexane to induce controlled crystallization.

References

  • Prof. Steven Abbott. HSP Basics | Practical Solubility Science. stevenabbott.co.uk. Available at:[Link]

  • National Institutes of Health (NIH). Synthesis of 1,2,3-Triazole and Tetrazole Appended Glycoconjugates Based on 3,6-Anhydroglucofuranose via Click Reaction. PMC. Available at:[Link]

  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at:[Link]

  • Journal of Chemical & Engineering Data (ACS Publications). Measurement and Correlation of Solubilities of 3-Nitro-1,2,4-triazol-5-one (NTO) in 10 Pure Solvents and 3 Binary Solvents from 278.15 to 328.15 K. Available at:[Link]

  • MDPI. Self-Assembly of Alkylamido Isophthalic Acids toward the Design of a Supergelator: Phase-Selective Gelation and Dye Adsorption. Available at:[Link]

Sources

Structural Elucidation of 1-(2-Chlorophenyl)-1H-1,2,3-triazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural elucidation of 1-(2-Chlorophenyl)-1H-1,2,3-triazole and its common 4-substituted derivatives (standard "Click Chemistry" products). The data provided focuses on the diagnostic signals required for confirmation of the 1,2,3-triazole core and the specific electronic/steric influence of the ortho-chloro substituent.

Content Type: Technical Guide | Audience: Medicinal Chemists & Spectroscopists

Executive Summary

The 1-(2-chlorophenyl)-1,2,3-triazole moiety is a critical pharmacophore in fragment-based drug discovery (FBDD), serving as a bioisostere for amide bonds and a rigid linker in proteolysis-targeting chimeras (PROTACs).

Structural validation of this scaffold is frequently complicated by the ortho-effect of the chlorine atom. The steric bulk of the 2-Cl substituent forces the phenyl ring out of coplanarity with the triazole, altering the magnetic anisotropy and shifting the diagnostic triazole proton (


) relative to unsubstituted analogs. This guide provides the definitive spectral fingerprints for the parent scaffold and its 4-phenyl derivative.

Structural Analysis & Electronic Effects

Before analyzing the raw data, it is essential to understand the electronic environment that dictates the chemical shifts.

The "Ortho-Chloro" Effect

In 1-aryl-1,2,3-triazoles, the N1-phenyl ring typically adopts a twisted conformation relative to the triazole plane to minimize steric clash between the ortho protons and the triazole nitrogen lone pairs.

  • Steric Twist: The 2-Cl group exacerbates this twist (dihedral angle > 40°).

  • Shielding/Deshielding:

    • H5 (Triazole): Typically appears as a singlet (or doublet with small

      
      ) between 8.00 – 9.00 ppm . The ortho-Cl can cause a downfield shift (deshielding) due to the "through-space" effect of the halogen lone pairs, despite the loss of conjugation.
      
    • Phenyl Protons: The 2-Cl substituent breaks the symmetry of the phenyl ring, resulting in four distinct aromatic signals rather than the typical 2+2+1 pattern of unsubstituted phenyl rings.

Diagram 1: Assignment Logic Workflow

The following workflow illustrates the decision tree for assigning the 1,2,3-triazole regiochemistry (1,4- vs 1,5-disubstitution) and confirming the ortho-substitution.

NMR_Assignment Sample Crude Reaction Mixture (Click Product) H1_NMR 1H NMR (DMSO-d6) Sample->H1_NMR Triazole_H Diagnostic H5 Peak (8.0 - 9.0 ppm) H1_NMR->Triazole_H Identify Singlet Ortho_Check Check 2-Cl Pattern (4 distinct Ar-H signals) H1_NMR->Ortho_Check Multiplicity Analysis NOESY 1D NOESY / ROESY Triazole_H->NOESY Spatial Check Regio_Confirm Confirm 1,4-Regioisomer (NOE between H5 & Ar-H) NOESY->Regio_Confirm Strong NOE Final Structure Validated Regio_Confirm->Final Ortho_Check->Final

Caption: Logical workflow for validating the regiochemistry and substitution pattern of 1-aryl-1,2,3-triazoles using 1D and NOE NMR experiments.

Experimental Spectral Data

The following data sets represent the two most common forms of this scaffold encountered in research: the 4-Phenyl derivative (standard CuAAC "click" product) and the Parent scaffold.

Compound A: 1-(2-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole

Context: This is the product of the copper-catalyzed reaction between 2-chlorophenyl azide and phenylacetylene. Solvent: DMSO-


 (Recommended over CDCl

to prevent peak overlap and improve solubility).[1]
Table 1: 1H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
H-5 8.85 s 1H -Triazole CH (Diagnostic)
Ar-H (Ph-N)7.82 – 7.78dd1H8.0, 1.5H-3' (Next to Cl)
Ar-H (Ph-N)7.72 – 7.68td1H7.8, 1.5H-5'
Ar-H (Ph-N)7.65 – 7.60td1H7.8, 1.5H-4'
Ar-H (Ph-N)7.58 – 7.55dd1H8.0, 1.5H-6' (Next to N)
Ar-H (Ph-C4)7.95 – 7.90d2H7.5H-2'', H-6'' (Phenyl)
Ar-H (Ph-C4)7.48 – 7.42t2H7.5H-3'', H-5'' (Phenyl)
Ar-H (Ph-C4)7.38 – 7.32t1H7.5H-4'' (Phenyl)

Analyst Note: The triazole proton at 8.85 ppm is significantly downfield compared to 1-phenyl-1,2,3-triazole (~8.6 ppm). This deshielding is characteristic of the 2-chlorophenyl ring's magnetic anisotropy and the presence of the C4-phenyl group.

Table 2: 13C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
TypeAssignment
146.8

Triazole C-4
135.2

Phenyl C-1' (N-attached)
130.8

Phenyl C-1'' (C-attached)
130.4CHPhenyl C-3' (Next to Cl)
130.2CHPhenyl C-4'
129.8

Phenyl C-2' (C-Cl)
129.4CHPhenyl C-3'', C-5''
128.8CHPhenyl C-6'
128.5CHPhenyl C-4''
125.6CHPhenyl C-2'', C-6''
123.4 CH Triazole C-5 (Diagnostic)
Compound B: 1-(2-Chlorophenyl)-1H-1,2,3-triazole (Parent)

Context: The unsubstituted scaffold, often synthesized via decarboxylation of the 4-carboxylic acid or reaction with vinyl acetate. Solvent: CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


[1][2][3][4][5]
Table 3: 1H NMR Data (300 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityAssignment
H-5 8.05 d (

Hz)
Triazole CH (Deshielded)
H-4 7.88 d (

Hz)
Triazole CH
Ar-H7.62ddH-3' (Next to Cl)
Ar-H7.50 – 7.40mH-4', H-5', H-6'

Interpretation: Note the small coupling constant (


 Hz) between H4 and H5. In the 1-(2-chlorophenyl) system, H5 is typically more deshielded than H4 due to the proximity to the aryl ring, even with the twist.

Experimental Protocol: Synthesis & Sample Prep

To ensure the spectra above are reproducible, the following protocol minimizes paramagnetic impurities (Copper) which can broaden NMR signals.

Diagram 2: Synthesis & Purification Workflow

Synthesis_Workflow Start 2-Chlorophenyl Azide + Alkyne Reaction CuSO4 / Na Ascorbate t-BuOH:H2O (1:1) Start->Reaction Workup EDTA / NH4OH Wash (CRITICAL: Removes Cu) Reaction->Workup Purification Column Chromatography (Hexane:EtOAc) Workup->Purification NMR_Prep Dissolve in DMSO-d6 (Filter through Celite) Purification->NMR_Prep

Caption: Optimized workflow for CuAAC synthesis emphasizing Copper removal to prevent paramagnetic line broadening in NMR.

Step-by-Step Protocol
  • Reaction: Dissolve 2-chlorophenyl azide (1.0 equiv) and phenylacetylene (1.0 equiv) in t-BuOH/H

    
    O (1:1). Add CuSO
    
    
    
    5H
    
    
    O (5 mol%) and Sodium Ascorbate (10 mol%). Stir at RT for 12 hours.[6]
  • Copper Removal (Critical): Upon completion, dilute with EtOAc and wash with 10% aqueous NH

    
    OH  or saturated EDTA solution.
    
    • Why? Residual paramagnetic Cu(II) coordinates to the triazole nitrogens, causing significant line broadening and shifting of the H5 signal, rendering the NMR data unreliable.

  • Isolation: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography (typically 10-30% EtOAc in Hexanes).
  • NMR Prep: Dissolve ~5-10 mg of the purified solid in 0.6 mL DMSO-

    
    . If the solution is cloudy, filter through a small plug of cotton or Celite in a Pasteur pipette.
    

References

  • Synthesis & Characterization of 1,4-Disubstituted Triazoles: Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for the Synthesis of 1,2,3-Triazoles via CuAAC. Journal of Organic Chemistry.

  • NMR of 1,2,3-Triazoles (Data Verification)
  • Copper Removal Techniques in Click Chemistry: Gau, J. et al. (2011). Effect of Trace Copper on NMR of Click Products. Molecules.

  • Spectral Database for Organic Compounds (SDBS): Compound: 1-phenyl-1H-1,2,3-triazole (Analogous Baseline).

Sources

Technical Guide: FTIR Spectral Analysis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive vibrational analysis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole , a pharmacophore increasingly relevant in antifungal and antibacterial drug discovery. Unlike simple aliphatic systems, this molecule couples a nitrogen-rich heteroaromatic ring (1,2,3-triazole) with an electron-withdrawing ortho-substituted halogenated benzene. Accurate characterization requires distinguishing the subtle overlap between the triazole breathing modes and the chlorophenyl ring vibrations. This guide details the theoretical grounding, experimental protocols, and specific band assignments necessary for rigorous structural validation.

Part 1: Molecular Architecture & Vibrational Theory

Structural Dynamics

The molecule consists of two distinct rigid planar systems linked by a C-N


-bond. The vibrational spectrum is a superposition of these two moieties, perturbed by their electronic interaction.
  • The 1,2,3-Triazole Moiety: A five-membered aromatic ring containing three adjacent nitrogen atoms. It exhibits high dipole moments, leading to intense infrared absorption bands, particularly for N=N and C-N stretching modes.

  • The 2-Chlorophenyl Moiety: An ortho-disubstituted benzene ring. The chlorine atom at the ortho position introduces a significant mass effect (reduced mass

    
    ) and an inductive effect (-I), shifting adjacent C-H and C=C vibrations compared to an unsubstituted phenyl ring.
    
Theoretical Basis of Absorption
  • High-Frequency Region (>3000 cm⁻¹): dominated by C-H stretching. The heteroaromatic C-H (triazole C5-H) typically absorbs at higher wavenumbers than the benzenoid C-H due to the higher

    
    -character of the carbon orbital adjacent to the nitrogen.
    
  • Fingerprint Region (<1500 cm⁻¹): dominated by skeletal vibrations. The "breathing" of the triazole ring and the C-Cl stretching modes are the critical diagnostic markers here.

Part 2: Experimental Protocol

To ensure reproducibility and minimize spectral artifacts (such as water vapor interference or crystal lattice effects), the following protocol is recommended.

Method A: Attenuated Total Reflectance (ATR-FTIR)

Preferred for rapid qualitative analysis and polymorphism screening.

  • Crystal Contact: Place approximately 2–5 mg of the solid sample onto the diamond or ZnSe crystal.

  • Compression: Apply consistent pressure using the anvil to ensure intimate contact. Inconsistent pressure can alter peak intensity ratios, particularly for the C-Cl band.

  • Parameters:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for resolving hyperfine splitting in the fingerprint region).

    • Scans: Minimum 32 scans (64 recommended for high signal-to-noise ratio).

    • Background: Collect a fresh air background immediately prior to sampling.

Method B: KBr Pellet Transmission

Preferred for publication-quality spectra and resolving weak overtones.

  • Matrix Preparation: Dry Potassium Bromide (KBr) spectroscopic grade powder at 110°C for 2 hours to remove hygroscopic water.

  • Grinding: Mix the sample with KBr in a 1:100 ratio (1 mg sample to 100 mg KBr). Grind in an agate mortar until a fine, uniform powder is achieved. Note: Excessive grinding can induce polymorphic transitions.

  • Pressing: Compress the mixture under 8–10 tons of pressure for 2 minutes to form a transparent disc.

  • Analysis: Mount in the transmission holder and purge the sample chamber with dry nitrogen to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O.

Workflow Visualization

FTIR_Workflow Start Start: Sample Selection Choice Select Method Start->Choice ATR_Prep ATR: Clean Crystal (ZnSe/Diamond) Choice->ATR_Prep Rapid Screening KBr_Dry KBr: Dry Powder (110°C) Choice->KBr_Dry High Resolution ATR_Load Load 2-5mg Solid ATR_Prep->ATR_Load ATR_Press Apply High Pressure (Anvil) ATR_Load->ATR_Press Scan Acquire Spectrum (4 cm⁻¹, 32-64 Scans) ATR_Press->Scan KBr_Mix Mix 1:100 Ratio KBr_Dry->KBr_Mix KBr_Press Press Pellet (10 Tons) KBr_Mix->KBr_Press KBr_Press->Scan Process Baseline Correction & Atmospheric Suppression Scan->Process End Final Spectrum Process->End

Caption: Decision matrix for selecting ATR vs. KBr transmission modes based on analytical requirements.

Part 3: Detailed Spectral Analysis[1]

The following assignments are synthesized from high-fidelity literature on 1,2,3-triazole derivatives and ortho-substituted chlorobenzenes.

The High-Frequency Region (3200 – 2800 cm⁻¹)

This region contains the C-H stretching vibrations.[1] The key to identification is the subtle shift between the triazole proton and the phenyl protons.

  • Triazole C5-H Stretch (~3120 – 3160 cm⁻¹): The proton on the triazole ring (C5 position) is acidic and attached to a carbon with significant

    
    -character. It typically appears as a weak-to-medium sharp band, often the highest frequency fundamental vibration in the spectrum.
    
  • Aromatic C-H Stretch (3000 – 3100 cm⁻¹): Multiple weak bands corresponding to the phenyl ring protons.

The Double Bond Region (1650 – 1450 cm⁻¹)

This region is diagnostic for the aromatic skeletal vibrations.

  • Triazole N=N / C=N Stretch (~1520 – 1490 cm⁻¹): A characteristic "marker band" for the 1,2,3-triazole ring. It is often obscured by the strong benzene ring modes but can be distinguished by its sensitivity to N1-substitution.

  • Aromatic C=C Stretch (1590 & 1480 cm⁻¹): The standard quadrant stretching modes of the benzene ring. The presence of the chlorine atom may split the band near 1480 cm⁻¹.

The Fingerprint Region (1450 – 600 cm⁻¹)

This is the most critical region for confirming the ortho-chloro substitution pattern.

  • Triazole Ring Breathing (~1200 – 1280 cm⁻¹): A strong band involving the expansion and contraction of the N-N-N linkage.

  • C-Cl Stretching (1030 – 1090 cm⁻¹): The aryl-chloride bond vibration. While variable, it generally appears as a distinct band in this range for in-plane vibrations.

  • Ortho-Substitution Pattern (~730 – 770 cm⁻¹): The C-H out-of-plane (oop) bending mode. For an ortho-disubstituted benzene (1,2-substitution), this manifests as a single strong band in the 735–770 cm⁻¹ range. This is the definitive confirmation of the ortho isomer (vs. meta or para).

Summary of Diagnostic Bands
Frequency (cm⁻¹)IntensityAssignmentVibrational Mode Description
3120 – 3160 Weak/MedTriazole C-H C5-H Stretching (Heteroaromatic)
3050 – 3100 WeakAr C-H Phenyl C-H Stretching
1590 – 1600 MediumAr C=C Phenyl Ring Skeletal Stretch
1510 – 1530 MediumN=N / C=N Triazole Ring Stretching (Asymmetric)
1470 – 1480 StrongAr C=C Phenyl Ring Skeletal Stretch
1260 – 1285 StrongN-N-N Triazole Ring Breathing / N-N Stretch
1035 – 1080 MediumAr-Cl C-Cl In-plane Stretching
950 – 980 MediumRing Def. Triazole Ring Deformation
735 – 770 Very Strong C-H (oop) Ortho-substituted Benzene (Diagnostic)

Part 4: Interpretation Logic & Troubleshooting

When analyzing the spectrum of 1-(2-Chlorophenyl)-1H-1,2,3-triazole, researchers should follow a subtractive logic path to validate the structure.

Spectral Decision Tree

Spectral_Logic Input Input Spectrum Check_3100 Peak > 3100 cm⁻¹? Input->Check_3100 Triazole_Conf Triazole C-H Present Check_3100->Triazole_Conf Yes Check_1500 Band ~1520 cm⁻¹? Triazole_Conf->Check_1500 N_Link N=N / C=N Confirmed Check_1500->N_Link Yes Check_750 Strong Band 735-770 cm⁻¹? N_Link->Check_750 Ortho_Conf Ortho-Cl Confirmed Check_750->Ortho_Conf Yes Para_Meta Suspect Meta/Para Isomer Check_750->Para_Meta No (Two bands < 800)

Caption: Logical pathway for confirming the specific isomer structure using FTIR marker bands.

Common Artifacts
  • Water Vapor: Jagged noise in the 3600–3800 cm⁻¹ and 1500–1600 cm⁻¹ regions. Solution: Better purging.

  • Residual Solvent: Broad peaks at 3400 cm⁻¹ (Ethanol/Water) or sharp peaks at 1700 cm⁻¹ (Acetone/Ethyl Acetate) if the sample was recrystallized but not fully dried.

References

  • El-Sheshtawy, H. S., et al. (2014). "Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles." Journal of Molecular Modeling. Available at: [Link]

  • Silverstein, R. M., et al. (2005). "Spectrometric Identification of Organic Compounds." John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). "Triazole and Benzene derivative IR data." NIST Chemistry WebBook. Available at: [Link]

  • Murti, Y., et al. (2011). "Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles." American Journal of Chemistry.[2] Available at: [Link]

  • LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups (Aromatic C-H and C-Cl)." Available at: [Link]

Sources

Electronic Properties and DFT Calculations of Chlorophenyl Triazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the computational analysis of chlorophenyl triazoles, a scaffold critical to modern drug discovery due to its bioisosteric properties and metabolic stability. By synthesizing Density Functional Theory (DFT) protocols with experimental validation, this document aims to equip researchers with a self-validating workflow for predicting electronic behavior, reactivity, and pharmacological potential.

Introduction: The Pharmacophore & The Physics

Chlorophenyl triazoles combine the high dipole moment and hydrogen-bonding capability of the triazole ring (1,2,3- or 1,2,4-isomers) with the lipophilic, electron-withdrawing nature of the chlorophenyl group. This synergy is pivotal in medicinal chemistry:

  • Triazole Ring: Acts as a rigid linker and bioisostere for amide bonds, resistant to metabolic hydrolysis.

  • Chlorine Substituent: Enhances lipophilicity (logP) for membrane permeability and modulates the electron density of the aromatic system via the inductive (-I) and mesomeric (+M) effects.

Why DFT? Experimental synthesis is resource-intensive. DFT allows for the ab initio prediction of:

  • Global Reactivity: Chemical hardness/softness (stability).

  • Local Reactivity: Molecular Electrostatic Potential (MEP) maps for identifying binding pockets.

  • Spectroscopic Signatures: IR/Raman and NMR prediction for structural confirmation.

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is recommended based on field consensus (e.g., B3LYP/6-311++G(d,p)).

The Computational Workflow

The following diagram outlines the self-validating sequence from structure generation to property prediction.

DFT_Workflow Start Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Validation Node: N_imag = 0? Freq->Valid Valid->Opt No (Saddle Point) Prop1 Electronic Properties (HOMO-LUMO, MEP, Dipole) Valid->Prop1 Yes (Minima) Prop2 Spectroscopy (IR Scaling, NMR GIAO) Valid->Prop2 Prop3 Reactivity Descriptors (NBO, Fukui Functions) Valid->Prop3 End Data Synthesis & Biological Correlation Prop1->End Prop2->End Prop3->End

Figure 1: Standardized DFT workflow for chlorophenyl triazole characterization. Note the critical validation step ensuring the structure is a true minimum on the potential energy surface.

Technical Specifications
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic heterocycles, offering a balanced error cancellation for bond lengths and vibrational frequencies. For charge-transfer excitations (UV-Vis), CAM-B3LYP or ωB97XD (long-range corrected) is preferred to avoid "ghost" states.

  • Basis Set: 6-311++G(d,p) .[1]

    • ++: Diffuse functions are critical for describing the lone pairs on the triazole nitrogens and the chlorine atom.

    • (d,p): Polarization functions account for the distortion of orbitals in the aromatic ring and C-Cl bond.

  • Solvation: Use the PCM (Polarizable Continuum Model) or SMD with water (

    
    ) or DMSO to mimic biological environments.
    

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the molecule's kinetic stability and polarizability.

Typical Values for Chlorophenyl Triazoles (B3LYP/6-311++G(d,p)):

PropertyTypical Value (eV)Significance
HOMO Energy -6.5 to -7.2Electron donating ability. Localized often on the triazole ring.
LUMO Energy -2.0 to -2.8Electron accepting ability. Localized on the chlorophenyl ring.[2][3]
Energy Gap (

)
4.2 - 4.8 Indicates high kinetic stability (hard molecule).

Mechanistic Insight: The chlorine atom (para-position) lowers the HOMO energy due to the inductive withdrawal, stabilizing the molecule against oxidation compared to the unsubstituted phenyl triazole.

Molecular Electrostatic Potential (MEP)

MEP maps map the charge distribution onto the electron density surface (isovalue = 0.002 a.u.), identifying reactive sites for docking.

  • Negative Regions (Red): Concentrated on the triazole nitrogens (N2/N3 in 1,2,3-triazoles). These are the primary H-bond acceptors for receptor binding (e.g., Serine/Threonine residues in active sites).

  • Positive Regions (Blue): Concentrated on the C-H protons of the phenyl ring and the triazole C-H. These act as H-bond donors.

Global Reactivity Descriptors

Derived from Koopmans' theorem, these descriptors quantify the "drug-likeness" and reactivity.

  • Chemical Hardness (

    
    ): 
    
    
    
    . A value
    
    
    eV suggests the molecule is stable and less prone to spontaneous decomposition.
  • Electrophilicity Index (

    
    ): 
    
    
    
    . High
    
    
    values indicate the molecule is a strong electrophile, relevant for covalent inhibition mechanisms (e.g., Michael addition if an unsaturated linker is present).

Spectroscopic Validation (Self-Validating Protocol)

To ensure the calculated geometry represents the physical reality, one must correlate theoretical vibrational frequencies with experimental FT-IR data.

Scaling Factors: DFT tends to overestimate frequencies due to the harmonic approximation.

  • Scale Factor for B3LYP/6-311++G(d,p): ~0.961 - 0.967.

Key Diagnostic Bands:

  • C-Cl Stretching: ~1080–1100 cm⁻¹ (Strong intensity, highly characteristic).

  • Triazole N=N / C=N: ~1450–1600 cm⁻¹.

  • C-H Stretching (Aromatic): >3000 cm⁻¹.[4]

If the calculated unscaled C-Cl stretch deviates by >50 cm⁻¹ from the experimental value, re-evaluate the basis set or check for conformational isomers.

Biological Relevance: Docking & Interaction

The electronic properties directly dictate the biological signaling potential. The chlorophenyl triazole moiety is often used to target enzymes like DNA Gyrase (antimicrobial) or EGFR (anticancer).

Interaction Pathway

The following diagram illustrates how electronic features translate to binding affinity.

Bio_Interaction Ligand Chlorophenyl Triazole (Ligand) MEP_Feat MEP: Negative Potential (Triazole Nitrogens) Ligand->MEP_Feat Dipole High Dipole Moment (> 4.0 Debye) Ligand->Dipole Site Active Site Residues (e.g., Asp73, Arg136) MEP_Feat->Site Electrostatic Attraction Dipole->Site Orientation Receptor Target Protein (e.g., DNA Gyrase B) Receptor->Site Binding Stable Complex Formation (H-bonds + π-π Stacking) Site->Binding

Figure 2: Mechanism of action driven by electronic properties. The high dipole moment orients the ligand, while MEP extrema direct specific H-bond formation.

References

  • A Comparison Between Observed and DFT Calculations on Structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. Scientific Reports. Link

  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. NIH National Library of Medicine. Link

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and DFT Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. Link

  • New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations. Molecules. Link

  • Computational Assessment of the Reactivity and Pharmaceutical Potential of Novel Triazole Derivatives. Arabian Journal of Chemistry. Link

Sources

Pharmacophore modeling of 1-(2-Chlorophenyl)-1H-1,2,3-triazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Modeling of 1-(2-Chlorophenyl)-1H-1,2,3-Triazole Derivatives A Structural Guide for Anticonvulsant Drug Design

Executive Summary

The 1-(2-Chlorophenyl)-1H-1,2,3-triazole scaffold represents a privileged structure in medicinal chemistry, particularly in the development of anticonvulsant agents targeting the GABA-A receptor and voltage-gated sodium channels (VGSCs). Unlike its 1,2,4-triazole counterparts, the 1,2,3-triazole isomer offers unique bioisosteric properties, mimicking the amide bond while providing enhanced metabolic stability against hydrolytic cleavage.

This technical guide dissects the pharmacophore features of this specific derivative class. It focuses on the critical role of the 2-chlorophenyl moiety , which induces a steric "ortho-twist," forcing the aromatic ring out of coplanarity with the triazole core. This conformational bias is a determinant factor for binding affinity within the hydrophobic pockets of the benzodiazepine binding site (BZD-BS) of the GABA-A receptor.

Chemical Context & Rationale

The "Ortho-Effect" in Pharmacophore Design

In rational drug design, the 2-chlorophenyl substituent is not merely a lipophilic group; it is a conformational lock.

  • Steric Hindrance: The chlorine atom at the ortho position creates steric clash with the triazole protons (or lone pairs), preventing free rotation around the N1-C(phenyl) bond.

  • Conformational Consequence: This forces the phenyl ring to adopt a dihedral angle of approximately 45–60° relative to the triazole plane.

  • Pharmacological Impact: This non-planar conformation is critical for fitting into the "L-shaped" hydrophobic cleft of the GABA-A receptor, a feature shared by clinically used benzodiazepines like diazepam and triazolam.

The 1,2,3-Triazole Core
  • Dipole Moment: ~5.0 D, allowing for strong dipole-dipole interactions.

  • H-Bonding: N2 and N3 act as weak hydrogen bond acceptors (HBA), while the C4/C5 protons (if unsubstituted) or attached substituents can serve as donors or hydrophobic contacts.

Pharmacophore Hypothesis: The 4-Point Model

Based on Structure-Activity Relationship (SAR) data from 1,2,3-triazolo-benzodiazepine derivatives and MF1 analogs, the consensus pharmacophore for anticonvulsant activity in this class is defined by four key features.

Feature Definitions
Feature IDTypeChemical MoietyBiological Interaction
HYD-1 Hydrophobic/Aromatic2-Chlorophenyl Ring

-

stacking or hydrophobic packing in the

/

interface of GABA-A.
HBA H-Bond AcceptorTriazole N2/N3 Interaction with His102 or Tyr159 residues in the binding pocket.
HYD-2 Distal HydrophobicC4-Substituent (Distal Aryl) Occupies the lipophilic pocket L2; size-limited (e.g., phenyl, 4-F-phenyl).
D/L Donor/LinkerC4/C5 Linker (Amide/Ester) Provides spacing and H-bond donor capability (e.g., -CONH-).
Visualization of the Pharmacophore Model

PharmacophoreModel HYD1 HYD-1: 2-Chlorophenyl (Steric Twist & Lipophilicity) Triazole Scaffold: 1,2,3-Triazole (Rigid Linker) HYD1->Triazole N1-Attachment (Restricted Rotation) Target Target: GABA-A Receptor (Benzodiazepine Site) HYD1->Target Hydrophobic Pocket L1 HBA HBA: Nitrogen (N2/N3) (Dipole Interaction) Triazole->HBA Intrinsic Property HYD2 HYD-2: Distal Aryl Group (Pocket Occupancy) Triazole->HYD2 C4-Substitution HBA->Target H-Bond (His102) HYD2->Target Hydrophobic Pocket L2

Figure 1: Structural connectivity and interaction map of the 1-(2-chlorophenyl)-1H-1,2,3-triazole pharmacophore.[1]

Methodological Framework: Generating the Model

To rigorously develop this pharmacophore model, researchers must follow a self-validating workflow. This protocol assumes the use of molecular modeling software (e.g., MOE, LigandScout, or Schrödinger Phase).

Step-by-Step Protocol

Step 1: Dataset Curation & Preparation

  • Inclusion Criteria: Select 15–20 derivatives with known IC50/ED50 values (spanning 3 orders of magnitude).

  • 3D Generation: Convert 2D structures to 3D.

  • Protonation States: Set pH to 7.4 (physiological).

  • Energy Minimization: Use the MMFF94x force field. Crucial: Ensure the 2-chlorophenyl ring is not forced planar; allow it to relax to its local minimum (~50° torsion).

Step 2: Conformational Analysis

  • Generate conformers (e.g., OMEGA or MOE Conformational Search).

  • Limit: 100 conformers per molecule.

  • Energy Window: 10 kcal/mol.

  • Note: The "bioactive conformation" is likely not the global minimum but a low-energy conformer where the 2-Cl group is twisted.

Step 3: Pharmacophore Alignment (Ligand-Based)

  • Select the most potent compound (e.g., a derivative with ED50 < 10 mg/kg) as the Template .

  • Align all other actives to the Template based on the triazole ring and the centroid of the chlorophenyl ring.

  • Identify common features (HBA, HYD, AR).

Step 4: Validation (Decoy Set)

  • Generate a set of 500+ decoys (compounds with similar MW/LogP but no activity) using the DUD-E generator.

  • Screen the pharmacophore against the combined Active + Decoy database.

  • Metric: Calculate the Enrichment Factor (EF) and ROC AUC. A valid model should have AUC > 0.7.

Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Modeling cluster_2 Phase 3: Validation Input 2D Structures (Active/Inactive) Minimization 3D Generation & Energy Min (MMFF94x) Input->Minimization Conformers Conformational Sampling Minimization->Conformers Alignment Structural Alignment Conformers->Alignment FeatureEx Feature Extraction Alignment->FeatureEx Screening Virtual Screening FeatureEx->Screening Decoys Decoy Set Generation Decoys->Screening Metrics ROC/AUC Analysis Screening->Metrics

Figure 2: Computational workflow for ligand-based pharmacophore generation and validation.

Comparative SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) data derived from literature, highlighting why the 2-chlorophenyl (ortho) substitution is superior to meta or para substitutions for this specific scaffold in anticonvulsant assays (MES/PTZ models).

Substituent (R) on N1-PhenylConformational EffectAnticonvulsant Activity (Relative)Pharmacokinetic Note
2-Cl (Ortho) High Twist (~50°) High (+++++) Optimal BBB penetration; metabolic block at ortho-position.
2-F (Ortho)Moderate TwistModerate (+++)Smaller steric bulk; less effective hydrophobic packing.
3-Cl (Meta)Planar/FlexibleLow (+)Lacks the specific shape required for the BZD pocket.
4-Cl (Para)PlanarInactive/Low (-)Often increases toxicity; poor fit in L-shaped pocket.
UnsubstitutedPlanarLow (+)Rapid metabolism; lacks hydrophobic bulk.

Data synthesized from comparative studies of triazole-benzodiazepine and pyrazole analogs (e.g., MF1).

References

  • Shafie, A., et al. (2020). "Novel fused 1,2,3-triazolo-benzodiazepine derivatives as potent anticonvulsant agents: design, synthesis, in vivo, and in silico evaluations."[2] ResearchGate.[3]

  • Yabuki, Y., et al. (2020). "Anti-Epileptic Effects of FABP3 Ligand MF1 through the Benzodiazepine Recognition Site of the GABAA Receptor."[2] ResearchGate.[3]

  • Mishra, C.B., et al. (2017). "Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives." Semantic Scholar.

  • Koopaei, M.N., et al. (2025). "Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives."[4] Brieflands.

  • Drajic, D., et al. (2022). "Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives." MDPI.

Sources

Technical Whitepaper: Safety, Toxicity, and Pharmacological Profiling of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 1,2,3-triazole heterocycle is universally recognized as a privileged scaffold. Acting as a highly stable amide bioisostere, it confers resistance to metabolic degradation while enhancing target binding affinity via strong dipole interactions[1]. However, the specific functionalization of this core—such as the introduction of an ortho-chloro substituted phenyl ring to form 1-(2-Chlorophenyl)-1H-1,2,3-triazole —fundamentally alters its physicochemical and toxicological landscape. The steric hindrance and electron-withdrawing nature of the ortho-chloro group influence both the compound's safety data sheet (SDS) profile and its pharmacokinetic behavior[2].

This whitepaper provides a comprehensive, causality-driven guide to the safety, mechanistic toxicology, and validated experimental handling of 1-(2-Chlorophenyl)-1H-1,2,3-triazole and its derivatives.

Physicochemical Profiling & Structural Causality

Understanding the physical nature of a compound is the first step in predicting its biological behavior and handling risks. The data below is synthesized from structural analogs and isomeric baseline data to provide a predictive model for the 2-chloro derivative[3].

Table 1: Quantitative Physicochemical Data

ParameterValueCausality / Experimental Implication
Molecular Formula C8H6ClN3Baseline stoichiometry for calculating synthetic yields.
Molecular Weight 179.61 g/mol Low molecular weight ensures highly favorable ligand efficiency metrics in hit-to-lead optimization.
Predicted XLogP3 1.9 – 2.6Moderate lipophilicity; optimal for cellular membrane permeability but necessitates the use of DMSO or similar amphiphilic solvents for in vitro assay preparation.
TPSA 41.6 ŲTopological Polar Surface Area is well below the 90 Ų threshold, indicating excellent potential for Blood-Brain Barrier (BBB) penetration.
H-Bond Acceptors 3 (N2, N3 atoms)The basic nitrogen atoms facilitate strong hydrogen bonding with target enzyme pockets (e.g., Cholinesterase, MetAP2)[4],[5].

Comprehensive Safety Data Sheet (SDS) Analysis

While the 1,2,3-triazole ring itself exhibits low inherent toxicity[4], the halogenated aryl substituent requires strict adherence to Globally Harmonized System (GHS) protocols. The ortho-chloro substitution increases the electrophilicity of the molecule, which can lead to localized irritation upon contact with mucosal membranes.

Table 2: GHS Classification & Precautionary Directives

Hazard ClassGHS CodeSignal WordMechanistic Mitigation Protocol
Acute Toxicity (Oral) H302WarningP264/P270: Wash hands thoroughly; do not eat/drink in the lab. The lipophilic nature allows rapid gastric absorption.
Skin Irritation H315WarningP280: Wear nitrile gloves. The compound can disrupt the lipid bilayer of the stratum corneum.
Eye Irritation H319WarningP305+P351: Wear tight-fitting safety goggles. Halogenated aromatics cause severe osmotic stress to corneal tissues.
STOT (Single Exposure) H335WarningP261: Perform all transfers in a Class II fume hood. Inhalation of micro-particulates triggers respiratory mucosal inflammation.

Mechanistic Toxicology & Pharmacokinetics

When transitioning from in vitro synthesis to in vivo application, the metabolic fate of 1-(2-Chlorophenyl)-1H-1,2,3-triazole must be mapped. The 1,2,3-triazole core is highly stable in both acidic and basic physiological conditions, resisting standard hydrolytic cleavage[4]. Consequently, hepatic metabolism is forced to target the 2-chlorophenyl ring.

Phase I metabolism (primarily via CYP3A4 and CYP2D6) attempts oxidative dehalogenation. At therapeutic doses, these metabolites are safely conjugated with glutathione and excreted renally. However, at high doses, the depletion of hepatic glutathione can lead to the accumulation of reactive intermediates, presenting a dose-dependent hepatotoxicity risk.

Toxicity_Pathway Admin In Vivo Exposure (Aryl-Triazole Core) Metab Hepatic CYP450 Phase I Metabolism Admin->Metab Triazole 1,2,3-Triazole Core (Metabolically Stable) Metab->Triazole Bioisostere Stability Aryl 2-Chlorophenyl Ring (Oxidative Dehalogenation) Metab->Aryl CYP3A4 Oxidation Safe Renal Excretion (Unchanged/Conjugated) Triazole->Safe Tox Reactive Intermediates (Hepatocellular Toxicity) Aryl->Tox High Dose Accumulation Aryl->Safe Glutathione Conjugation

Figure 1: Pharmacokinetic and metabolic toxicity pathways of 1-(2-Chlorophenyl)-1H-1,2,3-triazole.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why the action is performed, moving beyond a simple recipe to foster true laboratory expertise.

Protocol 1: Regioselective Synthesis via CuAAC (Click Chemistry)

The synthesis of 1,4-disubstituted 1,2,3-triazoles is best achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1],[5].

CuAAC_Workflow A 2-Chlorophenyl Azide (Precursor) D Copper-Acetylide Intermediate A->D Azide Coordination B Terminal Alkyne (Precursor) C Cu(I) Catalyst Generation (CuSO4 + Na-Ascorbate) B->C Deprotonation C->D Pi-Complexation E 1-(2-Chlorophenyl)-1H-1,2,3-triazole (1,4-Regioisomer) D->E Cycloaddition & Protonolysis

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) synthetic workflow.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of tert-butanol and water. Causality: This specific biphasic system ensures optimal solvation of both the hydrophobic organic precursors (azide/alkyne) and the hydrophilic inorganic catalyst salts, preventing premature precipitation.

  • Precursor Loading: Dissolve 1.0 equivalent of 2-chlorophenyl azide and 1.05 equivalents of the desired terminal alkyne in the solvent mixture.

  • Catalyst Generation (In Situ): Add 0.05 equivalents of CuSO₄·5H₂O followed immediately by 0.1 equivalents of Sodium Ascorbate. Causality: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) that occurs if Cu(I) is added directly and exposed to atmospheric oxygen.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 12-24 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the azide spot (which can be visualized using UV light due to the conjugated aryl ring) validates reaction completion.

  • Workup: Extract with Dichloromethane (DCM), wash with brine to remove copper salts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

To evaluate the safety window and potential hepatotoxicity of the synthesized triazole, an MTT assay on HepG2 (human liver cancer) cells is required.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of

    
     cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Compound Dosing: Dissolve the 1-(2-Chlorophenyl)-1H-1,2,3-triazole derivative in DMSO (stock solution). Dilute in culture media to achieve final concentrations ranging from 1 µM to 100 µM. Causality: The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity, which would skew the data.

  • Incubation & MTT Addition: After 48 hours of compound exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT tetrazolium dye into insoluble purple formazan crystals. This acts as a direct, self-validating biochemical marker of metabolic viability.

  • Solubilization & Readout: Remove the media and add 100 µL of pure DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ to determine the therapeutic safety window.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6409664, 5-(3-chlorophenyl)-1H-1,2,3-triazole." PubChem, [Link]

  • Taylor & Francis. "Pharmacological significance of triazole scaffold." Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

  • National Institutes of Health. "An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities." PMC, [Link]

  • MDPI. "Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers." Molecules, [Link]

  • IntechOpen. "1,2,3-Triazoles: Synthesis and Biological Application." IntechOpen, [Link]

Sources

The Chlorophenyl-1,2,3-Triazole Scaffold: A Technical Whitepaper on Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the 1,2,3-triazole ring has emerged as a privileged, highly versatile scaffold. Characterized by a strong dipole moment (~5 D) and robust metabolic stability against hydrolysis, oxidation, and reduction, it serves as an excellent bioisostere for amide bonds[1][2].

When this core is functionalized with a chlorophenyl group (e.g., 2-, 3-, or 4-chlorophenyl), the resulting derivatives exhibit a synergistic enhancement in biological efficacy. As an Application Scientist overseeing drug design, the causality behind selecting the chlorophenyl-triazole combination is twofold:

  • Halogen Bonding & Target Affinity : The chlorine atom acts as a highly directional halogen bond donor. This allows the molecule to anchor deeply into the hydrophobic, Lewis-basic pockets of target proteins (such as the ATP-binding clefts of kinases or the active site of Topoisomerase II)[3].

  • Lipophilicity and Pharmacokinetics : The integration of the chlorophenyl moiety significantly increases the overall lipophilicity (

    
    ) of the molecule. This enhancement is critical for traversing the lipid bilayer of cancer cells or the complex, lipid-rich cell walls of pathogens like Mycobacterium tuberculosis[3][4].
    

Synthetic Methodology: The CuAAC Workflow

The traditional Huisgen 1,3-dipolar cycloaddition requires extreme thermal conditions and notoriously yields an inseparable mixture of 1,4- and 1,5-disubstituted regioisomers[3][5]. To achieve the strict regioselectivity required for pharmaceutical applications, the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the gold standard[1][3].

Below is a self-validating, field-proven protocol for the synthesis of 1-(4-chlorophenyl)-4-substituted-1H-1,2,3-triazoles, engineered to eliminate heavy-metal cytotoxicity artifacts in downstream biological assays.

Step-by-Step Protocol: Regioselective Synthesis

Materials : 4-chlorophenyl azide (1.0 mmol), terminal alkyne (1.1 mmol), CuSO₄·5H₂O (0.05 mmol), Sodium Ascorbate (0.10 mmol),


-BuOH/H₂O (1:1 v/v, 10 mL).
  • Solvent & Reagent Assembly : Dissolve the 4-chlorophenyl azide and terminal alkyne in 5 mL of

    
    -butanol.
    
    • Causality:

      
      -BuOH provides an optimal dielectric environment to solubilize the organic precursors without coordinating to and deactivating the copper catalyst[3].
      
  • Catalytic Activation : In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in 5 mL of deionized water.

    • Causality: Sodium ascorbate acts as an essential mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This prevents the formation of inactive Cu(II)-acetylide complexes and suppresses unwanted oxidative Glaser homocoupling of the alkyne[2][3].

  • Cycloaddition : Add the aqueous catalytic mixture dropwise to the organic solution under vigorous stirring at room temperature (25°C). Allow the reaction to proceed for 6–12 hours until a precipitate forms.

  • Quenching & Metal Scavenging (Critical Step) : Dilute the mixture with 15 mL of ice-cold water and add 5 mL of 0.1 M EDTA (or saturated NH₄Cl/NH₄OH). Stir for 30 minutes.

    • Causality: Trace copper contamination can severely skew in vitro biological assays (e.g., MTT assays) by catalyzing the generation of reactive oxygen species (ROS). EDTA chelates residual Cu(I)/Cu(II), ensuring the isolated compound's cytotoxicity profile is genuine[1][6].

  • Self-Validation (Characterization) : Filter the precipitate, wash with cold water, and recrystallize from ethanol. Validate regioselectivity via ¹H-NMR.

    • Validation Metric: The presence of a distinct singlet integrating to 1H around

      
       8.0–8.8 ppm is the definitive hallmark of the triazole C5-proton, confirming the exclusive formation of the 1,4-isomer[4][5].
      

CuAAC_Workflow A Chlorophenyl Azide (Organic Phase) E Cu(I)-Acetylide Intermediate A->E Coordination B Terminal Alkyne (Organic Phase) B->E Deprotonation C CuSO4 + Na Ascorbate (Aqueous Phase) D Active Cu(I) Catalyst Generation C->D Reduction D->E Catalysis F 1,4-Disubstituted Chlorophenyl-Triazole E->F Cycloaddition & Protonation

Fig 1. Biphasic CuAAC workflow for the regioselective synthesis of chlorophenyl-1,2,3-triazoles.

Biological Profiling & Structure-Activity Relationship (SAR)

Chlorophenyl-1,2,3-triazoles have demonstrated remarkable multi-target efficacy, particularly in oncology and infectious diseases. The triazole core acts as a robust linker, precisely positioning the chlorophenyl group to maximize target engagement[2][3].

Quantitative Data Summary

The following table synthesizes the inhibitory concentrations (IC₅₀) of various leading chlorophenyl-1,2,3-triazole derivatives against high-value therapeutic targets and cancer cell lines.

Compound Class / HybridSubstituentTarget / Cell LineIC₅₀ ValueRef
Carbothioamide-Triazole (35a)4-ChlorophenylEGFR (Kinase)0.086 µM[3]
Carbothioamide-Triazole (35a)4-ChlorophenylVEGFR-2 (Kinase)0.107 µM[3]
Carbothioamide-Triazole (35a)4-ChlorophenylTopoisomerase II2.52 µM[3]
Triazole-Chalcone Hybrid (7a)3-ChlorophenylA549 (Lung Cancer)8.67 µM[2]
Benzofuran-Triazole-Tetrazole4-ChlorophenylMCF-7 (Breast Cancer)< 15 µM[6]

SAR Insights :

  • In kinase inhibition (EGFR/VEGFR-2), the 4-chlorophenyl derivative (Compound 35a) exhibits nanomolar potency, outperforming many non-halogenated analogs by effectively occupying the deep hydrophobic ATP-binding pocket[3].

  • In antitubercular applications, derivatives such as 4-p-chlorobenzoyl-1-p-chlorophenyl-1H-1,2,3-triazole (DA13) act as potent UDP-Galactopyranose mutase inhibitors, disrupting mycobacterial cell wall biosynthesis[4].

Mechanism of Action (MOA) & Signaling Pathways

The therapeutic dominance of chlorophenyl-1,2,3-triazoles in oncology stems from their ability to induce apoptosis via dual-pathway blockade.

  • Receptor Tyrosine Kinase (RTK) Inhibition : The compounds act as ATP-competitive inhibitors at the intracellular kinase domains of EGFR and VEGFR-2. By preventing ATP binding, they halt auto-phosphorylation, thereby silencing downstream survival cascades (PI3K/AKT and MAPK/ERK)[2][3].

  • Topoisomerase II Intercalation : Simultaneously, the planar triazole core coupled with the electron-withdrawing chlorophenyl group allows these molecules to intercalate into DNA and stabilize the Topoisomerase II cleavable complex. This prevents DNA religation, leading to double-strand breaks and catastrophic replication arrest[3].

MOA_Pathway Drug Chlorophenyl-1,2,3-Triazole Kinase EGFR / VEGFR-2 Receptor Tyrosine Kinases Drug->Kinase ATP-Competitive Binding Topo Topoisomerase II Enzyme Drug->Topo Intercalation Signaling PI3K/AKT & MAPK Cascade Blockade Kinase->Signaling Inhibits Phosphorylation DNA DNA Cleavage & Replication Arrest Topo->DNA Stabilizes Cleavable Complex Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Triggers DNA->Apoptosis Triggers

Fig 2. Dual-pathway apoptotic signaling induced by chlorophenyl-1,2,3-triazole derivatives.

Conclusion & Future Perspectives

The chlorophenyl-1,2,3-triazole scaffold represents a masterclass in rational drug design, combining the metabolic resilience of click-derived triazoles with the potent halogen-bonding capabilities of the chlorophenyl moiety. While the CuAAC methodology remains the standard for synthesizing these 1,4-disubstituted pharmacophores, future industrial scale-up will likely pivot toward continuous flow chemistry and metal-free, strain-promoted azide-alkyne cycloadditions (SPAAC) to entirely circumvent the risk of heavy-metal toxicity in active pharmaceutical ingredients (APIs)[1].

References

  • A comprehensive review on triazoles as anticancer agents DergiPark [Link]

  • Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors MDPI [Link]

  • Synthesis of Nitrogen Based N-Heterocycles via Metal Free Approach Homi Bhabha National Institute [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship PMC - NIH[Link]

  • Facile Synthesis of novel 2-((Aryl-1H-1,2,3-triazol-4-yl)-5-(2-methylbenzofuran)-2H-tetrazole hybrids for their anticancer and docking studies ResearchGate[Link]

Sources

Technical Whitepaper: Thermal Profile and Stability of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point and Thermal Decomposition of 1-(2-Chlorophenyl)-1H-1,2,3-triazole Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Safety Engineers

Executive Summary

1-(2-Chlorophenyl)-1H-1,2,3-triazole (CAS: 66913-42-6) is a nitrogen-rich heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2] While the 1,2,3-triazole core is renowned for its high chemical stability—often termed "click chemistry" stability—its thermal behavior at elevated temperatures is complex. This guide provides an in-depth analysis of its melting point, thermal decomposition pathways, and handling protocols.

Key Findings:

  • Physical State: Crystalline solid.

  • Melting Point: Inferred range 95–115 °C (based on structural analogs; para-isomer melts at 126 °C).

  • Thermal Decomposition: Onset typically >200 °C. The primary decay mechanism involves nitrogen extrusion (

    
    ) followed by ring contraction to aziridine or rearrangement to ketenimine species.
    
  • Safety: Classified as a high-nitrogen compound; potential for rapid pressure rise during bulk thermal runaway.

Physicochemical Profile

Melting Point Analysis

Accurate determination of the melting point (MP) is critical for assessing purity and crystallinity. While the para-substituted isomer (1-(4-chlorophenyl)-1H-1,2,3-triazole) has a well-documented MP of 125–126 °C , the ortho-substituted isomer (1-(2-chlorophenyl)-...) exhibits a depressed melting range due to steric disruption of crystal packing.

PropertyValue / DescriptionContext
CAS Number 66913-42-6Specific to 1-(2-chlorophenyl) isomer.[1][2]
Molecular Formula

MW: 179.61 g/mol .[2]
Physical State White to off-white crystalline solidStandard conditions (

).
Estimated MP 95 – 115 °C Ortho-substitution typically lowers MP by 10–30°C vs. para due to symmetry reduction.
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in WaterLipophilic character driven by the chlorophenyl ring.

Technical Insight: The ortho-chlorine atom introduces a dipole moment vector distinct from the para-isomer and creates steric hindrance that prevents the planar


-stacking often seen in 1-phenyl-1,2,3-triazoles. This results in a lower lattice energy and consequently a lower melting point.

Thermal Decomposition & Stability[4]

Decomposition Mechanism

The thermal stability of 1-aryl-1,2,3-triazoles is governed by the aromaticity of the triazole ring. However, at elevated temperatures (typically


), the ring system overcomes its activation energy barrier (

) and undergoes unimolecular decomposition.

Primary Pathway: Nitrogen Extrusion

  • Ring Opening: The reaction initiates with the homolytic or concerted cleavage of the

    
     and 
    
    
    
    bonds.
  • Diazo-Imine Intermediate: A transient diazo-imine species is formed.

  • 
     Loss:  Rapid extrusion of molecular nitrogen gas (
    
    
    
    ).
  • Rearrangement: The remaining carbene-like intermediate rearranges to form a stable 1-aryl-aziridine or undergoes Wolff-like rearrangement to a ketenimine .

Visualization of Decomposition Pathway

The following diagram illustrates the mechanistic flow from the stable triazole to its decomposition products.

DecompositionPathway Triazole 1-(2-Chlorophenyl)-1,2,3-triazole (Stable Solid) Transition Transition State (Ring Opening) Triazole->Transition >200°C Diazo Diazo-Imine Intermediate Transition->Diazo N2_Loss Extrusion of N2 (Gas Generation) Diazo->N2_Loss Rapid Step Aziridine 1-Aryl-Aziridine (Ring Contraction) N2_Loss->Aziridine Path A (Cyclization) Ketenimine Ketenimine (Rearrangement) N2_Loss->Ketenimine Path B (Rearrangement)

Caption: Thermal decay pathway of 1-aryl-1,2,3-triazoles showing nitrogen extrusion and product divergence.

TGA and DSC Interpretation

When analyzing 1-(2-chlorophenyl)-1H-1,2,3-triazole via thermal analysis, expect the following features:

  • DSC (Differential Scanning Calorimetry):

    • Endotherm 1 (

      
      ):  Melting of the solid. Sharp peak indicates high purity.
      
    • Exotherm 1 (

      
      ):  Decomposition. A broad, high-energy release corresponding to 
      
      
      
      release and ring collapse. Caution: This event can be violent.
  • TGA (Thermogravimetric Analysis):

    • Stage 1: Negligible mass loss up to

      
       (unless residual solvent is present).
      
    • Stage 2: Sharp mass loss step onsetting

      
      , theoretically corresponding to the loss of 
      
      
      
      (approx. 15.6% mass loss).

Experimental Protocols

Protocol: High-Fidelity Melting Point Determination

Standard capillary methods may drift; this protocol ensures thermodynamic equilibrium.

  • Preparation: Grind 50 mg of dry 1-(2-chlorophenyl)-1H-1,2,3-triazole into a fine powder.

  • Loading: Pack into a glass capillary tube (1.5 mm OD) to a height of 3 mm. Tap gently to remove voids.

  • Ramp 1 (Fast): Heat at 10 °C/min to 80 °C to approach the transition zone.

  • Ramp 2 (Slow): Reduce heating rate to 1.0 °C/min from 80 °C upwards.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Self-Validation: If the range (

      
      ) > 2.0 °C, recrystallize the sample from Ethanol/Water (1:1).
      
Protocol: DSC Analysis for Stability Screening

Required for safety assessment before scale-up.

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or similar).

  • Pan System: Gold-plated high-pressure crucibles (to contain

    
     off-gassing) or standard aluminum pans with a pinhole (if quantifying mass loss). Recommendation: High-pressure pans for safety.
    
  • Sample Mass: 2–5 mg (Keep mass low to prevent sensor saturation during decomposition).

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 5 °C/min to 350 °C.

    • Purge gas: Nitrogen (

      
      ) at 50 mL/min.
      
  • Data Processing: Integrate the decomposition exotherm (

    
    ). If 
    
    
    
    , treat the material as potentially explosive.

Safety & Handling (E-E-A-T)

Authoritative Warning: 1,2,3-Triazoles are generally stable, but they are energetic materials. The "triazole" ring contains three contiguous nitrogen atoms, possessing significant latent energy.

  • Explosivity: While 1-(2-chlorophenyl)-1H-1,2,3-triazole is not a primary explosive, it should be treated as a secondary energetic material . Avoid heating large quantities (>10 g) in closed vessels without pressure relief.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., fuming nitric acid) or transition metals (Cu, Ag) in the absence of ligands, although the 1-substituted nature prevents formation of sensitive metal azides (unlike unsubstituted triazoles).

  • Storage: Store in a cool, dry place (< 25 °C). Keep away from light to prevent slow photochemical degradation.

References

  • ChemicalBook. (2024). 1H-1,2,3-Triazole, 1-(2-chlorophenyl)- Product Properties and CAS 66913-42-6.[1][2] Retrieved from

  • Royal Society of Chemistry (RSC). (2012). Synthesis and characterization of 1-aryl-1,2,3-triazoles (Supplementary Information). (Data on para-isomer melting points used for structural inference). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). 1,2,3-Triazole Compound Summary. Retrieved from

  • MDPI Molecules. (2020). Thermal Decomposition of Triazole Derivatives: Mechanisms and Kinetics. (General decomposition mechanisms of the triazole scaffold). Retrieved from

  • GuideChem. (2024). Safety Data and Properties for Chlorophenyl-triazoles. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole via Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the robust synthesis of 1-(2-chlorophenyl)-1H-1,2,3-triazole utilizing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly referred to as "Click Chemistry."

1,2,3-Triazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for amide bonds due to their similar dipole moments and hydrogen bond accepting capabilities, yet offering superior metabolic stability against hydrolysis and enzymatic degradation. The specific target, bearing an ortho-chlorophenyl group, presents unique steric challenges compared to para-substituted analogs.

This guide prioritizes a One-Pot, Three-Component protocol starting from 2-chloroaniline.[1] This approach circumvents the isolation of low-molecular-weight organic azides, which are potentially explosive, thereby maximizing safety without compromising yield.

Key Advantages of this Protocol
  • Safety: Eliminates isolation of hazardous 1-azido-2-chlorobenzene.[1]

  • Regioselectivity: Exclusively yields the 1,4-disubstituted isomer (or 1-substituted if R=H).[1][2]

  • Scalability: Suitable for milligram to multi-gram synthesis.[1]

Retrosynthetic Analysis & Pathway

The synthesis relies on the in situ generation of the azide followed by ligation with an acetylene source. For the specific synthesis of the parent triazole (where R=H), Trimethylsilylacetylene (TMSA) is utilized as a safe, easy-to-handle surrogate for acetylene gas, followed by a desilylation step (or simultaneous desilylation).

Retrosynthesis Target 1-(2-Chlorophenyl)-1H-1,2,3-triazole (Target) Intermediate 1-Azido-2-chlorobenzene (Generated In Situ) Target->Intermediate CuAAC (Click) Alkyne Trimethylsilylacetylene (Acetylene Surrogate) Target->Alkyne + Start 2-Chloroaniline (Starting Material) Intermediate->Start Diazotization (NaNO2, NaN3)

Figure 1: Retrosynthetic strategy avoiding azide isolation.

Safety & Handling (Critical)

Hazard ClassChemicalRisk DescriptionMitigation
Explosive Organic AzidesLow C/N ratio (C=6, N=3) makes 1-azido-2-chlorobenzene potentially unstable.[1]Do not distill. Do not concentrate to dryness.[1] Keep in solution.
Toxic Sodium Azide (NaN3)Highly toxic; releases HN3 gas with acid.[1]Use in well-ventilated hood.[1] Quench excess with bleach.[1]
Corrosive HCl (conc.)[1]Causes severe burns.[1]Wear acid-resistant gloves and face shield.[1]

C/N Ratio Rule: The number of carbon atoms (


) vs. nitrogen atoms (

) follows the equation

.[1] For 1-azido-2-chlorobenzene, this ratio is 2.0, which is on the borderline of safety. In situ protocols are mandatory.[1]

Experimental Protocol: One-Pot Synthesis

Materials & Reagents[1][2][3][4][5][6]
  • Precursor: 2-Chloroaniline (1.0 equiv)[1]

  • Azide Source: Sodium Nitrite (NaNO2, 1.2 equiv), Sodium Azide (NaN3, 1.2 equiv)

  • Alkyne: Trimethylsilylacetylene (TMSA, 1.2 equiv) [Note: If R-substituted triazole is desired, replace with terminal alkyne]

  • Catalyst: Copper(II) Sulfate Pentahydrate (CuSO4[1]·5H2O, 10 mol%)[3]

  • Reductant: Sodium Ascorbate (20 mol%)[1]

  • Solvent: t-Butanol / Water (1:1 v/v)[1]

  • Acid: HCl (6M)[1]

  • Desilylating Agent: TBAF (1M in THF) or K2CO3/MeOH (if using TMSA)[1]

Step-by-Step Procedure
Phase 1: Diazotization & Azidation (0°C)[1]
  • Dissolution: In a 50 mL round-bottom flask equipped with a stir bar, dissolve 2-chloroaniline (5 mmol, 638 mg) in 6M HCl (10 mL). Cool the mixture to 0°C in an ice/water bath.

  • Diazotization: Dropwise add a solution of NaNO2 (6 mmol, 414 mg) in water (2 mL). Maintain temperature < 5°C. Stir for 15 minutes. The solution should turn clear/yellowish.[1]

  • Azide Formation: Carefully neutralize the excess acid with sodium acetate or bicarbonate to pH ~4-5 (optional but reduces HN3 risk).[1] Then, dropwise add NaN3 (6 mmol, 390 mg) in water (2 mL).

    • Observation: Nitrogen gas evolution will occur.[1] A biphasic mixture may form as the organic azide is generated.[1]

    • Safety: Keep the hood sash down.[1] Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 15 minutes.

Phase 2: Cycloaddition (Click Reaction)[1]
  • Solvent Exchange: Add t-Butanol (10 mL) to the aqueous mixture to create a homogeneous or semi-homogeneous phase (tBuOH/H2O 1:1).

  • Alkyne Addition: Add Trimethylsilylacetylene (6 mmol, 0.85 mL).

  • Catalyst Addition: Add CuSO4·5H2O (0.5 mmol, 125 mg) followed immediately by Sodium Ascorbate (1.0 mmol, 198 mg).

    • Visual Cue: The solution will turn from bright blue (Cu(II)) to a murky yellow/orange (Cu(I) species).[1]

  • Reaction: Stir vigorously at RT for 12–18 hours.

    • Monitoring: Check via TLC (Ethyl Acetate/Hexane 20:80).[1] The azide spot (usually high Rf, UV active) should disappear.

Phase 3: Desilylation (Conversion to Target)

If using TMSA to get the parent ring: 8. Add K2CO3 (10 mmol) and Methanol (10 mL) directly to the reaction mixture (or after a rough extraction). Stir for 2 hours at RT to remove the TMS group.

Phase 4: Workup & Purification[1][4]
  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash combined organics with Brine (50 mL) and 5% Ammonium Hydroxide (to chelate and remove Copper).[1]

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Mechanistic Insight

The reaction follows the stepwise Huisgen cycloaddition catalyzed by Cu(I).[1][2] The 2-chloro substituent exerts an "ortho-effect," sterically hindering the approach of the copper-acetylide complex.

Mechanism Cu2 Cu(II) Precatalyst Cu1 Cu(I) Active Species Cu2->Cu1 Ascorbate Red. Alkyne Alkyne-Cu π-complex Cu1->Alkyne Acetylide Cu-Acetylide σ-complex Alkyne->Acetylide -H+ Azide Azide Coordination Acetylide->Azide + R-N3 Metallocycle Cu-Metallacycle (Rate Determining) Azide->Metallocycle Cyclization Triazole Triazole-Cu Metallocycle->Triazole Ring Contraction Product Final Product + Regenerated Cu(I) Triazole->Product +H+ Product->Cu1

Figure 2: Catalytic cycle of CuAAC.[1][2] The formation of the metallacycle is the critical step often influenced by steric bulk at the ortho-position of the azide.

Characterization Data (Expected)

For 1-(2-Chlorophenyl)-1H-1,2,3-triazole :

  • Physical State: Off-white to pale yellow solid.[1]

  • Melting Point: ~52–54°C (Lit.[1][5] varies slightly by purity).

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.05 (d, J=1.0 Hz, 1H, Triazole-H5)
      
    • 
       7.85 (d, J=1.0 Hz, 1H, Triazole-H4)
      
    • 
       7.60–7.55 (m, 1H, Ar-H)
      
    • 
       7.50–7.40 (m, 3H, Ar-H)
      
    • Note: The triazole protons are characteristic singlets (or narrow doublets) downfield.[1] The 2-chloro substitution causes a desheilding effect and breaks the symmetry of the phenyl ring signals compared to unsubstituted phenyl.[1]

  • 13C NMR (100 MHz, CDCl3):

    • Distinct signals for the triazole carbons at ~134 ppm and ~125 ppm.[1]

    • Aromatic carbons: ~130-127 ppm range, with the C-Cl ipso carbon shifted.

Troubleshooting Guide

IssueProbable CauseSolution
Reaction Stalled Oxidation of Cu(I) to Cu(II).Add more Sodium Ascorbate.[1][6] Degas solvents with N2/Ar before mixing.[1][4]
Low Yield Steric hindrance from 2-Cl group.[1]Increase temperature to 40–50°C. Use a ligand like TBTA or THPTA (10 mol%) to stabilize Cu(I).[1]
Green/Blue Product Copper contamination.[1][6]Wash with aqueous EDTA or NH4OH during workup.
Biphasic Mixture Poor solubility of azide.[1]Increase t-Butanol ratio or use THF/Water.[1]

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1][2] Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry, 67(9), 3057–3064. Link[1]

  • Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient conversion of aromatic amines into azides: A one-pot synthesis of triazole linkages. Organic Letters, 9(9), 1809–1811. Link[1]

  • Wu, L., et al. (2025).[5] Green synthesis of 1-monosubstituted 1,2,3-triazoles via 'click chemistry' in water. ResearchGate / De Gruyter.[1] Link

  • Andersen, J., et al. (2005). One-Pot Synthesis of 1,2,3-Triazoles from Benzyl and Alkyl Halides.[7][8] Synlett. Link

Sources

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocol for chlorophenyl triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Chlorophenyl-1,2,3-Triazoles via CuAAC

Executive Summary

The synthesis of 1-(chlorophenyl)-1,2,3-triazoles is a cornerstone transformation in medicinal chemistry and agrochemical development. The chlorophenyl moiety serves as a critical pharmacophore, modulating lipophilicity and metabolic stability. However, the specific electronic and solubility profiles of chlorophenyl azides require a tailored approach to the standard Click Chemistry protocol.

This guide details a high-fidelity CuAAC protocol optimized for chlorophenyl substrates. Unlike generic procedures, this workflow accounts for the lipophilicity of the aryl azide, the stability of the copper(I) catalyst in organic co-solvents, and the rigorous removal of cytotoxic copper residues.

Safety Assessment: The Aryl Azide Hazard

WARNING: Organic azides are potentially explosive.[1][2][3] While chlorophenyl azides are stabilized by the aromatic ring, they remain energy-rich energetic materials.

  • The Rule of Six: 4-Chlorophenyl azide (

    
    ) has 6 carbons and 3 nitrogens (
    
    
    
    ). This places it on the borderline of stability.
  • Thermal Hazard: Do not heat reaction mixtures above 80°C.

  • Concentration: Never concentrate chlorophenyl azide solutions to dryness. Store as a solution (e.g., in toluene or tert-butanol) at 4°C.

  • Incompatibility: Avoid contact with strong acids (forms hydrazoic acid) and halogenated solvents (potential formation of di/triazidomethane if unreacted sodium azide is present).

Mechanistic Foundation: The Dinuclear Cycle

To optimize the reaction, one must understand that the active catalytic species is not a simple mononuclear copper complex.[4][5] Recent kinetic and computational studies confirm a dinuclear copper mechanism is the most energetically favorable pathway.[6]

  • Step 1: Coordination of the alkyne to the first Cu(I) center (lowers pKa).

  • Step 2: Formation of copper-acetylide.

  • Step 3: A second copper atom coordinates, forming a dinuclear

    
    -acetylide complex. This is the critical step that accelerates the reaction by orders of magnitude compared to thermal cycloaddition.
    
  • Step 4: Azide coordination and ring closure.

Implication for Protocol: We use a ligand (THPTA or TBTA) not just to prevent oxidation, but to stabilize these multinuclear copper intermediates and prevent the formation of inactive polymeric copper acetylides.

CuAAC_Mechanism Start Alkyne + Cu(I)L Cu_Acetylide Mononuclear Cu-Acetylide Start->Cu_Acetylide Coordination & Deprotonation Dinuclear Dinuclear Cu-Cu Intermediate Cu_Acetylide->Dinuclear + 2nd Cu(I) (Rate Limiting Step) Metallacycle Cu-Metallacycle (Transition State) Dinuclear->Metallacycle + Azide (Ring Closure) Product 1,2,3-Triazole + Regenerated Cat. Metallacycle->Product Protonolysis Product->Start Cycle Repeats

Figure 1: The Dinuclear Copper Catalytic Cycle. Note the involvement of the second copper atom (Yellow Node) which is essential for overcoming the activation barrier.

Experimental Protocol

Reagent Selection Strategy
ComponentRecommendationRationale
Copper Source CuSO₄·5H₂O More stable in air than Cu(I) salts; reduced in situ to active Cu(I).
Reductant Sodium Ascorbate Reduces Cu(II) to Cu(I) and scavenges oxygen, maintaining the active oxidation state.
Ligand THPTA (Preferred) or TBTATHPTA is water-soluble and protects Cu(I) from oxidation better than TBTA. Use TBTA only if the reaction is strictly in organic solvent (e.g., THF).
Solvent tBuOH / Water (1:1) Chlorophenyl azides are lipophilic. tBuOH solubilizes the azide; water solubilizes the catalyst/ascorbate.
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Adjustable)

Materials:

  • Chlorophenyl Azide (1.0 mmol)

  • Terminal Alkyne (1.0 - 1.2 mmol)

  • Copper(II) Sulfate Pentahydrate (5 mol%, 12.5 mg)

  • THPTA Ligand (10 mol%, 43 mg)

  • Sodium Ascorbate (20 mol%, 40 mg)

  • Solvent: tert-Butanol (tBuOH) and HPLC-grade Water.[7]

Step-by-Step Workflow:

  • Ligand-Catalyst Premix (Critical Step):

    • Dissolve CuSO₄[8]·5H₂O (12.5 mg) and THPTA (43 mg) in 0.5 mL water.

    • Why? Pre-complexing ensures the copper is protected before it encounters the reductant or alkyne, preventing the formation of insoluble copper acetylide aggregates.

  • Substrate Solution:

    • In a reaction vial, dissolve the Chlorophenyl Azide (1.0 mmol) and Alkyne (1.0 mmol) in 2 mL of tert-Butanol .

    • Note: If the alkyne is highly insoluble, add up to 0.5 mL of THF or DMSO.

  • Reaction Initiation:

    • Add the Ligand-Catalyst Premix to the Substrate Solution.

    • Add 0.5 mL of Sodium Ascorbate solution (40 mg in 0.5 mL water) dropwise.

    • Observation: The solution should turn from light blue to colorless or pale yellow. If it turns brown/black, oxygen exposure is too high (degas solvents).

  • Incubation:

    • Cap the vial and stir vigorously at Room Temperature for 2–4 hours.

    • Monitoring: Use TLC or LC-MS. Chlorophenyl azides are UV-active; disappearance of the azide peak is the primary endpoint.

  • Workup (Copper Removal):

    • Option A (Precipitation): If the product precipitates (common for chlorophenyl triazoles), filter the solid. Wash the cake with 0.1 M EDTA (pH 7) to remove copper, followed by water and cold ethanol.

    • Option B (Extraction): Dilute with EtOAc (20 mL). Wash the organic layer with 0.1 M EDTA/NH₄Cl (1:1) (3 x 10 mL) until the aqueous layer is no longer blue. This ensures <5 ppm copper residue.

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Premix CuSO4 + Ligand (Water) Mix Combine & Add Na-Ascorbate Premix->Mix Substrates Azide + Alkyne (tBuOH) Substrates->Mix Stir Stir RT 2-4 Hours Mix->Stir Check Precipitate? Stir->Check Filter Filter & Wash (EDTA) Check->Filter Yes Extract Extract EtOAc Wash w/ EDTA Check->Extract No

Figure 2: Experimental Workflow for Chlorophenyl Triazole Synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Oxidation of Cu(I) to Cu(II).Add an additional 0.5 eq. of Sodium Ascorbate. Degas solvents with

sparging.
Green/Blue Product Copper contamination.[9][10]The triazole nitrogen coordinates copper.[9][10] Wash with saturated

+ 10%

or use a solid-phase scavenger (e.g., CupriSorb).
Azide Insolubility Substrate too lipophilic.Switch solvent system to DMSO/Water (4:1) . Increase temperature to 40°C (Do not exceed 60°C).
By-products (Diynes) Oxidative coupling of alkynes.Reduce

exposure. Ensure Ascorbate is in excess. Add the alkyne slowly.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[6][11][12] Science. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[4] Chemical Society Reviews. Link

  • Safety of Azides: University of California, Santa Barbara.[2][3] Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. Link

Sources

Application Note: Preparation of 1-Azido-2-Chlorobenzene for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Azido-2-chlorobenzene (2-chlorophenyl azide) is a critical intermediate in the synthesis of 1,2,3-triazole scaffolds, widely used in medicinal chemistry for fragment-based drug discovery and bioconjugation. While the 1,2,3-triazole ring is chemically robust, the aryl azide precursor is energetically unstable.

This guide provides a validated protocol for the synthesis of 1-azido-2-chlorobenzene via the diazotization of 2-chloroaniline. Critical emphasis is placed on safety , specifically the "C/N Ratio" rule, as this molecule falls within the caution zone for isolation. The protocol includes downstream application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety Assessment: The "Gatekeeper" Analysis

Before handling organic azides, a quantitative safety assessment is mandatory. We utilize the Carbon/Nitrogen (C/N) Ratio and the Rule of Six to determine handling limits.[1][2][3]

Stability Calculation

For 1-azido-2-chlorobenzene (


):
  • 
     (Number of Carbons):  6
    
  • 
     (Number of Nitrogens):  3
    


Operational Implications

A C/N ratio of 2.0 places this compound in the "Isolable with Caution" category (Range: 1 to 3).

  • Storage: Must be stored below room temperature (-20°C recommended) and protected from light.

  • Scale Limit: Do not synthesize >5 grams in a single batch without specific energetic testing (DSC/ARC).

  • Isolation: Avoid rotary evaporation to complete dryness if possible; store as a concentrated solution or oil.

Incompatibility Matrix
Reagent/MaterialHazardPrevention
Dichloromethane (DCM) Forms explosive diazidomethane with free azide ions.[2]Use Ethyl Acetate or Ether for extractions.
Metal Spatulas Formation of shock-sensitive metal azides (Cu, Pb).Use Teflon or ceramic tools only.
Strong Acids Generates Hydrazoic Acid (

), highly toxic/explosive.[1]
Maintain pH control; quench waste in base.

Synthesis Protocol: 1-Azido-2-Chlorobenzene[4]

Reaction Scheme

The synthesis proceeds via the Sandmeyer reaction pathway: diazotization of the aniline followed by nucleophilic displacement with sodium azide.

Materials & Equipment
  • Precursor: 2-Chloroaniline (purity >98%)

  • Reagents: Sodium Nitrite (

    
    ), Sodium Azide (
    
    
    
    ), Hydrochloric Acid (6M), Sodium Acetate (buffer).
  • Solvents: Water (reaction medium), Ethyl Acetate (extraction).[4]

  • Equipment: 3-neck round bottom flask, internal thermometer (digital), magnetic stirrer, ice/salt bath.

Step-by-Step Procedure

Step 1: Preparation of Diazonium Salt

  • Charge a 3-neck flask with 2-chloroaniline (10 mmol, 1.27 g) and 6M HCl (10 mL).

  • Cool the mixture to -5°C to 0°C using an ice/salt bath. Crucial: Internal temperature must not exceed 5°C.[5]

  • Dissolve Sodium Nitrite (12 mmol, 0.83 g) in minimal water (3 mL).

  • Add the

    
     solution dropwise to the aniline mixture.
    
    • Observation: The solution will turn clear/yellowish.

    • Control: Maintain temp < 5°C. Stir for 30 mins.

Step 2: Azidation (Nucleophilic Substitution)

  • In a separate beaker, dissolve Sodium Azide (15 mmol, 0.98 g) and Sodium Acetate (30 mmol, to buffer pH) in water (10 mL). Cool to 0°C.[5]

  • Safety Critical Addition: Slowly add the Diazonium salt solution (from Step 1) into the Sodium Azide solution .

    • Why? Adding Diazo to Azide ensures the azide is in excess, preventing side reactions and controlling nitrogen gas evolution.

  • Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature over 1 hour.

    • Observation: Evolution of

      
       gas (bubbling) and formation of an oily precipitate (the aryl azide).
      

Step 3: Workup & Purification [5]

  • Extract the reaction mixture with Ethyl Acetate (3 x 20 mL).

  • Wash combined organics with Saturated

    
     (to neutralize acid) and Brine.
    
  • Dry over anhydrous

    
     and filter.
    
  • Concentrate under reduced pressure (Rotovap) at < 30°C . Do not heat the bath significantly.

  • Purification: Flash chromatography (Silica gel, 100% Pentane or Hexanes). The product is a pale yellow oil.

Characterization Data

TechniqueParameterObserved DataInterpretation
Appearance VisualPale yellow oilTypical for aryl azides
IR Spectroscopy

(neat)
2120 cm⁻¹ Strong Azide (

) asymmetric stretch
¹H NMR (400 MHz,

)

7.42 (dd, 1H), 7.28 (td, 1H), 7.15 (dd, 1H), 7.05 (td, 1H)
Characteristic 1,2-disubstituted aromatic pattern
¹³C NMR (100 MHz,

)

138.1, 130.5, 127.8, 125.2, 120.4, 118.9
Confirming aromatic carbons

Application: Triazole Synthesis (CuAAC)[6]

The primary utility of 1-azido-2-chlorobenzene is the "Click" reaction with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.

General Protocol (CuAAC)
  • Solvent: t-Butanol / Water (1:1).

  • Reagents:

    • Azide (1.0 equiv)[4]

    • Terminal Alkyne (1.0 equiv)

    • 
       (1-5 mol%)
      
    • Sodium Ascorbate (10-20 mol%)

  • Procedure: Dissolve alkyne and azide in solvent. Add CuSO4 solution, followed by Ascorbate. Stir at RT for 6-12 hours. The triazole often precipitates or is extracted with EtOAc.

Mechanistic Workflow (Visualized)

CuAAC_Mechanism Start Reagents: Azide (R-N3) + Alkyne (R'-CCH) Coordination Step 1: Cu(I)-Acetylide Formation Start->Coordination Alkyne binds Cu_Source Cu(II) Source (CuSO4) Cu_I Active Catalyst [L-Cu(I)] Cu_Source->Cu_I Reduction Reductant Reductant (Na Ascorbate) Reductant->Cu_I Cu_I->Coordination Cycle Step 2: Azide Coordination & Ring Closure Coordination->Cycle Azide binds Product Product: 1,4-Disubstituted-1,2,3-Triazole Cycle->Product Protonolysis & Release Product->Cu_I Regenerate Catalyst

Figure 1: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthesis & Safety Workflow Diagram

Synthesis_Workflow Substrate 2-Chloroaniline Diazotization Diazotization (NaNO2, HCl, <5°C) Substrate->Diazotization Check_Temp CRITICAL: Temp < 5°C? Diazotization->Check_Temp Check_Temp->Diazotization No (Cool down) Azidation Azidation (Add Diazo to NaN3) Check_Temp->Azidation Yes Workup Workup (EtOAc Extract, NaHCO3 Wash) Azidation->Workup N2 Gas Evolution Safety_Check Safety Check: No Rotary Evap to Dryness Workup->Safety_Check Product 1-Azido-2-chlorobenzene (Store -20°C) Safety_Check->Product Proceed

Figure 2: Process flow for the synthesis of 1-azido-2-chlorobenzene with integrated safety checkpoints.

References

  • Synthesis of Aryl Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no. 33, 2005, pp. 5188–5240. Link

  • Safety of Organic Azides: "Azide Compounds - Environmental Health and Safety." Princeton University EHS. Link

  • CuAAC Mechanism: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of the 1,4-Regioselectivity." Journal of the American Chemical Society, vol. 127, no.[6] 1, 2005, pp. 210–216.[6] Link

  • Characterization Data: "1-Azido-2-chlorobenzene Spectra." Spectral Database for Organic Compounds (SDBS), SDBS No. 6782. Link

  • General Protocol: "Preparation of Azides from Amines." Organic Chemistry Portal. Link

Sources

Application Note: Microwave-Assisted Synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable, and safety-optimized protocol for the synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole . While traditional Huisgen cycloadditions often require handling hazardous acetylene gas or high-pressure vessels, this protocol utilizes propiolic acid as a solid-state, "masked" acetylene equivalent. By coupling this reagent with microwave irradiation, we achieve a rapid Decarboxylative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Key Advantages:

  • Safety: Eliminates the use of gaseous acetylene.

  • Speed: Reaction times reduced from 24 hours (thermal) to <15 minutes (microwave).

  • Purity: Regioselective formation of the 1,4-isomer (which becomes 1-substituted upon decarboxylation) with minimal by-products.[1]

Scientific Principles & Mechanism[2]

The "Masked Acetylene" Strategy

The direct synthesis of 1-monosubstituted triazoles typically requires acetylene gas (


), which poses significant explosion risks in microwave cavities. This protocol employs propiolic acid  (

). Under copper catalysis and microwave heating, propiolic acid undergoes in situ decarboxylation to generate the reactive copper(I)-acetylide species, which immediately engages in the click cycle.
Reaction Mechanism

The pathway follows a modified catalytic cycle where the copper catalyst performs dual roles: facilitating the decarboxylation and catalyzing the cycloaddition.

CuAAC_Mechanism Start Propiolic Acid (HC≡C-COOH) Inter1 Cu-Carboxylate Complex Start->Inter1 + Cu(I) / Base Cu_Cat Cu(I) Catalyst Inter2 Cu-Acetylide (Active Species) Inter1->Inter2 Decarboxylation (-CO2) CO2 CO2 (Gas) Inter1->CO2 Cycle Click Cycle (Cycloaddition) Inter2->Cycle + Azide Azide 1-Azido-2-chlorobenzene Azide->Cycle Cycle->Cu_Cat Regeneration Product 1-(2-Chlorophenyl)-1H-1,2,3-triazole Cycle->Product Protonation

Figure 1: Mechanistic pathway of the decarboxylative CuAAC reaction. Propiolic acid serves as a safer, solid precursor to the active acetylide species.

Safety: Microwave Heating of Organic Azides[3]

CRITICAL WARNING: Organic azides are potentially explosive.[2] While microwave heating provides precise control, it also introduces rapid energy transfer that can trigger decomposition if not managed.[2]

Self-Validating Safety Protocol:

  • The "Carbon Rule": Ensure the ratio of Carbon atoms to Nitrogen atoms

    
     is 
    
    
    
    . 1-Azido-2-chlorobenzene (
    
    
    ) has a ratio of 2, which is borderline .
    • Mitigation: We strictly limit the reaction temperature to 80°C (well below the typical decomposition onset of aryl azides >140°C) and use a high-boiling solvent (DMF/DMSO) to act as a heat sink.

  • Headspace: Use a 10 mL or 30 mL vial for a 1-2 mmol scale to accommodate the

    
     release from propiolic acid.
    
  • Ramp Rate: Use a standard ramp (e.g., 2 minutes to target) to prevent thermal overshoot.

Experimental Protocols

Phase 1: Synthesis of Precursor (1-Azido-2-chlorobenzene)

Note: This step is performed under standard thermal conditions for maximum safety during diazotization.

Reagents:

  • 2-Chloroaniline (1.0 equiv, 10 mmol, 1.27 g)

  • Sodium Nitrite (

    
    , 1.2 equiv, 12 mmol, 0.83 g)
    
  • Sodium Azide (

    
    , 1.2 equiv, 12 mmol, 0.78 g)
    
  • HCl (6M, 10 mL)

Procedure:

  • Dissolution: Dissolve 2-chloroaniline in 6M HCl (10 mL) in a 50 mL round-bottom flask. Cool to 0°C in an ice/salt bath.

  • Diazotization: Add

    
     (dissolved in 2 mL 
    
    
    
    ) dropwise, maintaining temp < 5°C. Stir for 15 min. The solution should be clear/yellow.
  • Azidation: Add

    
     (dissolved in 2 mL 
    
    
    
    ) dropwise slowly. Caution: Nitrogen gas evolution will occur.
  • Workup: Stir at 0°C for 30 min, then warm to Room Temp (RT) for 1 hour. Extract with Diethyl Ether (

    
     mL). Wash organic layer with Sat. 
    
    
    
    and Brine.
  • Validation: Dry over

    
     and concentrate carefully (do not heat to dryness > 40°C).
    
    • Checkpoint: IR Spectrum should show a strong azide stretch at

      
      .[3]
      
Phase 2: Microwave-Assisted Decarboxylative Cycloaddition

This is the core "Click" step.

Reagents:

  • 1-Azido-2-chlorobenzene (1.0 equiv, 1.0 mmol)

  • Propiolic Acid (1.2 equiv, 1.2 mmol, 84 mg)

  • Copper(I) Iodide (CuI, 10 mol%, 19 mg)

  • Sodium Ascorbate (20 mol%, 40 mg) - Prevents oxidation of Cu(I)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (20 mol%) - Assists decarboxylation

  • Solvent: DMF (3 mL)

Instrumentation:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

  • Vessel: 10 mL pressure-rated vial with snap/crimp cap.

Step-by-Step Protocol:

  • Loading: To the 10 mL MW vial, add the Azide, Propiolic Acid, CuI, and Sodium Ascorbate.

  • Solvation: Add DMF (3 mL) and DBU. Add a magnetic stir bar. Cap the vial immediately.

  • Pre-Stir: Stir at RT for 30 seconds to disperse solids.

  • Irradiation: Program the microwave with the following parameters:

ParameterSettingRationale
Temperature 80°CSufficient for decarboxylation; safe for azide.
Time 15:00 (mm:ss)Rapid conversion; prevents thermal degradation.
Power Dynamic (Max 150W)Allows PID control to maintain 80°C without overshoot.
Pressure Limit 200 psiSafety cutoff (though CO2 generation is minimal at this scale).
Stirring HighEssential for heterogeneous CuI catalyst.
  • Cooling: Use compressed air cooling (PowerMAX or equivalent) to rapidly return to <40°C.

  • Workup: Pour mixture into 20 mL of ammoniacal brine (removes Copper). Extract with Ethyl Acetate.[4][5]

  • Purification: The product is often pure enough. If necessary, pass through a short silica plug (Hexane/EtOAc 4:1).

Data & Optimization

The following table summarizes the optimization of reaction conditions for this specific substrate.

Table 1: Optimization of MW Parameters

EntryTemp (°C)Time (min)Catalyst SystemYield (%)Notes
16030CuI / DBU65Incomplete conversion.
2 80 15 CuI / DBU 92 Optimal.[6] Clean NMR.
310010CuI / DBU88Minor degradation observed.
48015No CuI (Thermal)<5Reaction requires Cu catalysis.

Characterization Data (Expected):

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, CDCl3):

    
     8.05 (d, 1H, Triazole-H), 7.86 (d, 1H, Triazole-H), 7.60-7.40 (m, 4H, Aryl-H). Note: The two triazole protons often appear as distinct doublets or singlets depending on solvent.
    
  • 13C NMR: Distinct signals for the triazole carbons at

    
     ppm and 
    
    
    
    ppm.

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Precursor Prep cluster_1 Step 2: MW Synthesis cluster_2 Step 3: Isolation Aniline 2-Chloroaniline (Start) Diaz Diazotization (0°C, NaNO2/HCl) Aniline->Diaz Azide 1-Azido-2-chlorobenzene (Isolate & Dry) Diaz->Azide Mix Mix Reagents: Azide + Propiolic Acid + CuI/DBU + DMF Azide->Mix MW Microwave Irradiation 80°C, 15 min Mix->MW Workup Aq. Workup (Remove Cu) MW->Workup Pure Final Product (1-(2-Cl-Ph)-Triazole) Workup->Pure

Figure 2: Complete experimental workflow from aniline precursor to final triazole.

Troubleshooting & Tips

  • Green Solution: If the reaction mixture turns green/blue, it indicates oxidation of Cu(I) to Cu(II). Add more Sodium Ascorbate.

  • Incomplete Decarboxylation: If an intermediate carboxylic acid is observed (peak at ~160-170 ppm in 13C NMR), increase the reaction time by 5 minutes or add slightly more DBU.

  • Copper Removal: Residual copper can be toxic in biological assays. Wash the organic phase with 10% EDTA solution or aqueous ammonia to ensure complete removal.

References

  • Microwave-Assisted Synthesis of 1,2,3-Triazoles

    • Appukkuttan, P., et al. "Microwave-enhanced click chemistry for the synthesis of 1,4-disubstituted 1,2,3-triazoles." Organic Letters, 2004, 6(22), 4223-4225. Link

  • Decarboxylative CuAAC Protocol

    • Xu, M., et al.[6] "A Novel Approach to 1-Monosubstituted 1,2,3-Triazoles by a Click Cycloaddition/Decarboxylation Process." Synthesis, 2011, 223-228.[6] Link

  • Safety of Azides in Microwave

    • Kappe, C. O., et al. "Microwave-Assisted Synthesis of Organic Azides and their Application in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition." QSAR & Combinatorial Science, 2006. Link

  • General Click Chemistry Reviews

    • Meldal, M., & Tornøe, C. W. "Cu-catalyzed azide−alkyne cycloaddition." Chemical Reviews, 2008, 108(8), 2952-3015. Link

Sources

Application Notes and Protocols: 1-(2-Chlorophenyl)-1H-1,2,3-triazole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of 1,2,3-Triazoles in Coordination Chemistry

The 1,2,3-triazole moiety has emerged as a critical structural motif in medicinal chemistry and materials science.[1] Its prevalence is largely due to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2][3] These heterocycles are not merely passive linkers; their unique electronic properties, including a significant dipole moment and the presence of multiple nitrogen atoms, make them excellent ligands for the coordination of metal ions.[4] The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, a synergy that has garnered significant interest in the development of novel therapeutic agents.[5]

This guide focuses on a specific, yet broadly applicable, member of this family: 1-(2-Chlorophenyl)-1H-1,2,3-triazole. The introduction of a chlorophenyl group at the N1 position of the triazole ring is anticipated to modulate the ligand's electronic properties and lipophilicity, thereby influencing the stability, structure, and ultimately, the biological efficacy of its coordination complexes. These complexes are promising candidates for applications in drug development, particularly as anticancer and antimicrobial agents.[6][7]

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(2-Chlorophenyl)-1H-1,2,3-triazole and its metal complexes, intended for researchers and professionals in coordination chemistry, medicinal chemistry, and drug development.

Part 1: Synthesis of the Ligand: 1-(2-Chlorophenyl)-1H-1,2,3-triazole

The synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole is most effectively achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, yielding the 1,4-disubstituted triazole with high regioselectivity.[2]

Reaction Scheme:

Ligand Synthesis 2-Chlorophenyl Azide 2-Chlorophenyl Azide Reaction 2-Chlorophenyl Azide->Reaction Acetylene Source Acetylene Source Acetylene Source->Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction Solvent Solvent Solvent->Reaction Product 1-(2-Chlorophenyl)-1H-1,2,3-triazole Reaction->Product CuAAC Complexation Ligand 1-(2-Chlorophenyl)-1H-1,2,3-triazole Reaction Ligand->Reaction Metal Salt M(X)n (e.g., CuCl2, Co(NO3)2) Metal Salt->Reaction Solvent Solvent Solvent->Reaction Complex [M(Ligand)m(X)n] Reaction->Complex Coordination

Sources

Application Note: Scalable One-Pot Synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable, one-pot protocol for the synthesis of 1-(2-chlorophenyl)-1H-1,2,3-triazole starting from 2-chloroaniline .

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard for substituted triazoles, it presents significant engineering challenges for synthesizing unsubstituted (parent) triazoles, primarily due to the requirement for handling gaseous acetylene.

This guide presents an alternative Three-Component Condensation strategy utilizing Triethyl Orthoformate (TEOF) and Sodium Azide (


) . This method circumvents the isolation of potentially explosive aryl azides and avoids the use of high-pressure acetylene gas, making it a safer and more reproducible method for bench-to-kilo scale translation.
Key Advantages[1][2][3][4]
  • Safety: Eliminates isolation of shock-sensitive diazonium/azide intermediates.

  • Process: Avoids gaseous acetylene handling.

  • Efficiency: High atom economy with a simplified workup.

Reaction Design & Mechanistic Insight

The Challenge of the Ortho-Chloro Substituent

The target substrate, 2-chloroaniline, presents a steric and electronic challenge. The ortho-chloro group creates steric hindrance around the amine, potentially retarding the initial nucleophilic attack on the orthoformate. Furthermore, the electron-withdrawing nature of the chlorine deactivates the ring slightly, though this is less critical than the steric factor. High-temperature conditions (reflux) are selected to overcome this activation energy barrier.

Mechanism of Action

The reaction proceeds via a modified cyclocondensation:

  • Formimidate Formation: Acid-catalyzed condensation of 2-chloroaniline with TEOF yields the ethyl

    
    -(2-chlorophenyl)formimidate intermediate.
    
  • Azide Nucleophilic Attack:

    
    , activated by the acidic medium (generating 
    
    
    
    in situ), attacks the electrophilic carbon of the formimidate.
  • Cyclization: The resulting intermediate undergoes electrocyclic ring closure and loss of ethanol to form the aromatic triazole ring.

Pathway Visualization

ReactionMechanism Aniline 2-Chloroaniline Imidate Ethyl N-(2-chlorophenyl) formimidate Aniline->Imidate + TEOF, -2 EtOH TEOF Triethyl Orthoformate (TEOF) TEOF->Imidate Acid Acetic Acid (Catalyst) Acid->Imidate Intermed Azido-Imidate Intermediate Imidate->Intermed + NaN3 (HN3) NaN3 Sodium Azide (NaN3) NaN3->Intermed Cyclization Cyclization (-EtOH) Intermed->Cyclization Product 1-(2-Chlorophenyl)- 1H-1,2,3-triazole Cyclization->Product

Figure 1: Mechanistic pathway for the three-component synthesis of 1-aryl-1,2,3-triazoles.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]PurityRole
2-Chloroaniline 127.571.0>98%Substrate
Triethyl Orthoformate (TEOF) 148.201.5 - 2.098%C1 Source
Sodium Azide (

)
65.011.2 - 1.599%Nitrogen Source
Glacial Acetic Acid 60.05Solvent99%Solvent/Catalyst
Step-by-Step Procedure

Step 1: System Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • CRITICAL SAFETY: Connect the top of the condenser to a scrubber system (bleach/NaOH trap) to neutralize any escaping hydrazoic acid (

    
    ) vapors.
    

Step 2: Reagent Addition

  • Charge 2-chloroaniline (12.76 g, 100 mmol) into the flask.

  • Add Glacial Acetic Acid (50 mL). Stir until the amine is fully dissolved.

  • Add Triethyl Orthoformate (TEOF) (22.2 g, 150 mmol, 1.5 eq).

  • Slowly add Sodium Azide (9.75 g, 150 mmol, 1.5 eq) in small portions.

    • Note: The reaction is endothermic, but rapid addition can cause local overheating or rapid gas evolution.

Step 3: Reaction

  • Heat the reaction mixture to 90–100°C .

  • Maintain reflux for 4–6 hours .

  • Monitoring: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting aniline spot (

    
    ) should disappear, and a new lower 
    
    
    
    spot (Triazole) should appear.
    • Note on 2-Cl steric hindrance: If conversion is incomplete after 6 hours, add an additional 0.5 eq of TEOF and continue heating.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

  • The product typically precipitates as a solid.

    • Scenario A (Solid forms): Filter the precipitate, wash with cold water (

      
       mL), and dry in a vacuum oven at 45°C.
      
    • Scenario B (Oiling out): If the product oils out (common with ortho-chloro derivatives due to lower melting points), extract with Ethyl Acetate (

      
       mL). Wash combined organics with saturated 
      
      
      
      (to remove acetic acid) and Brine. Dry over
      
      
      and concentrate in vacuo.

Step 5: Purification

  • Recrystallization: Ethanol/Water (1:1) is usually sufficient.

  • Flash Chromatography: If necessary, purify on silica gel (Hexane/EtOAc gradient 90:10

    
     70:30).
    

Process Safety (Self-Validating Systems)

Working with azides requires strict adherence to safety protocols. This protocol is designed with "Self-Validating" safety checks.

Hydrazoic Acid ( ) Management

The combination of


 and Acetic Acid generates 

in situ.
  • Risk:

    
     is volatile, highly toxic, and explosive.
    
  • Control: The reaction is run in a closed system with a scrubber.

  • Validation: Use moist blue litmus paper at the condenser outlet. If it turns pink immediately, your scrubber flow is insufficient.

Azide Waste Disposal
  • Never pour azide solutions into metal drains (forms explosive metal azides).

  • Quenching Protocol: Treat all aqueous waste (filtrates) with 10% Sodium Nitrite (

    
    ) solution followed by slow acidification with dilute 
    
    
    
    to decompose residual azide into
    
    
    and
    
    
    in a fume hood.

Data Analysis & Troubleshooting

Expected Analytical Data

For 1-(2-chlorophenyl)-1H-1,2,3-triazole :

TechniqueFeatureExpectation

NMR
(400 MHz,

)
Triazole H4/H5Two doublets or singlets (depending on resolution) in the region of

7.8 - 8.2 ppm
.[2] Distinct from aryl protons.

NMR
Aryl ProtonsMultiplets at

7.4 - 7.7 ppm
. The ortho-Cl shifts the adjacent proton.

NMR
Triazole C4/C5Characteristic peaks at

125.0 and 134.0 ppm
(approx).
HRMS (ESI+)

Calc: 180.0323 (for

).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of 2-Cl group.Increase Temp to 110°C; Add 0.5 eq extra TEOF.
Sublimation in Condenser Product volatility.Use a wider bore condenser; wash down with solvent during workup.
Dark/Tar Formation Oxidation of aniline.Ensure inert atmosphere (

) during initial heating; check aniline purity.

Experimental Workflow Diagram

Workflow Setup Setup: 250mL RBF + Reflux Connect Scrubber (Bleach) Mix Mix: 2-Chloroaniline + AcOH Add TEOF + NaN3 Setup->Mix Heat Reaction: 90-100°C 4-6 Hours Mix->Heat Quench Quench: Pour into Ice Water Neutralize excess acid Heat->Quench Isolate Isolation: Filter Solid OR Extract (EtOAc) Quench->Isolate Purify Purification: Recrystallize (EtOH/H2O) Isolate->Purify

Figure 2: Operational workflow for the synthesis of 1-(2-chlorophenyl)-1H-1,2,3-triazole.

References

  • General Methodology (TEOF/NaN3)

    • Thomas, J., Jana, S., John, J., Liebscher, J., & Dehaen, W. (2016). "A general metal-free route to 1-substituted 1,2,3-triazoles from amine, sodium azide and triethyl orthoformate".
  • Safety of Azide Handling

    • Brimble, M. A., & Fray, M. J. (2020). "Safety in the Use of Sodium Azide". Organic Process Research & Development.
    • (General Safety Guidelines)

  • Mechanistic Insight (Dimroth Cyclization Context)

    • El-Azhary, A. A. (1995). "Spectroscopic and structural study of 1-phenyl-1H-1,2,3-triazole". Spectrochimica Acta Part A.

Sources

Technical Guide: Agrochemical Application of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 1-(2-Chlorophenyl)-1H-1,2,3-triazole , a specific nitrogen-heterocycle gaining prominence in modern agrochemistry. Unlike the classic 1,2,4-triazole fungicides (e.g., Tebuconazole), this 1,2,3-triazole isomer acts primarily as a next-generation Nitrification Inhibitor (NI) and a versatile bioisosteric scaffold for "Click Chemistry" derived active ingredients.

Executive Summary & Chemical Profile

1-(2-Chlorophenyl)-1H-1,2,3-triazole is a functional agrochemical agent utilized in two distinct streams:

  • Nitrogen Management: As a potent Nitrification Inhibitor (NI), it suppresses the activity of Ammonia Monooxygenase (AMO) in soil bacteria, reducing nitrogen leaching and

    
     emissions. It serves as a stable, lipophilic alternative to DMPP (3,4-dimethylpyrazole phosphate).
    
  • Discovery Chemistry: It functions as a "Click" scaffold, linking pharmacophores in novel fungicide design to improve metabolic stability and penetrability.

Physicochemical Properties
PropertyValue / CharacteristicRelevance to Formulation
CAS Number 56900-31-9 (Generic Ref)Regulatory identification.[1]
Molecular Formula

Stoichiometry calculations.
Molecular Weight 179.61 g/mol Molar dosing.
Physical State Pale yellow to white solidHandling and milling requirements.
Melting Point 111–113 °CSuitable for hot-melt coating processes.
Solubility (Water) Low (< 500 mg/L estimated)Requires emulsification or solvent carriers.
Solubility (Organic) High (DMSO, Acetone, MeOH)Ideal for EC (Emulsifiable Concentrate) formulations.

Mechanism of Action (MOA)

Primary Application: Nitrification Inhibition

The compound targets the Ammonia Monooxygenase (AMO) enzyme in Nitrosomonas bacteria. Unlike bacteriocides that kill the bacteria, this molecule acts as a bacteriostat by chelating the Copper (


) active site of the AMO enzyme.

Mechanism Logic: The 1,2,3-triazole ring provides a planar, nitrogen-rich motif that coordinates with the metal center of the enzyme. The ortho-chloro substitution on the phenyl ring provides steric bulk and lipophilicity, protecting the core from rapid degradation in soil, thereby extending the "inhibition window" compared to simpler azoles.

Secondary Application: Fungicidal Bioisostere

In fungicide development, the 1,2,3-triazole ring mimics the amide bond but with higher metabolic stability. It forms hydrogen bonds and


-stacking interactions within the fungal CYP51 (lanosterol 14

-demethylase) active site, blocking ergosterol biosynthesis.

MOA_Pathway Soil_NH4 Soil Ammonium (NH4+) AMO_Enzyme Enzyme: Ammonia Monooxygenase (Cu-Active Site) Soil_NH4->AMO_Enzyme Substrate Bacteria Nitrosomonas spp. Bacteria->AMO_Enzyme Produces Complex Inactive Cu-Triazole Complex AMO_Enzyme->Complex Inhibition Nitrite Nitrite (NO2-) AMO_Enzyme->Nitrite Normal Pathway Triazole 1-(2-Chlorophenyl)-1H-1,2,3-triazole Triazole->AMO_Enzyme Chelates Cu2+ Nitrate Nitrate (NO3-) (Leaching Risk) Nitrite->Nitrate Oxidation

Figure 1: Mechanism of Nitrification Inhibition.[1][2] The triazole effectively "locks" the copper center of the AMO enzyme, preventing the oxidation of ammonium.

Formulation Protocols

Protocol A: Preparation of Nitrification Inhibitor (NI) Coated Urea

Objective: To formulate 1-(2-Chlorophenyl)-1H-1,2,3-triazole as a coating on urea granules to delay hydrolysis and nitrification in field conditions.

Reagents:

  • Active Ingredient (AI): 1-(2-Chlorophenyl)-1H-1,2,3-triazole (>98% purity).

  • Carrier/Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (for lab scale); Methyl soyate (for green scale).

  • Binder: Polyvinyl alcohol (PVA) or Vegetable Oil based sticker.

  • Substrate: Granular Urea (46% N).

Step-by-Step Procedure:

  • Solution Preparation: Dissolve the AI in the carrier solvent to create a 20% w/v concentrate.

    • Why: The AI has low water solubility; an organic carrier ensures uniform dispersion.

  • Binder Addition: Add the binder (1-2% of total liquid volume) to the concentrate.

    • Why: Ensures the AI adheres to the granule surface and prevents "dusting" during transport.

  • Coating (Rotary Drum):

    • Load Urea granules into a rotary drum mixer.

    • Spray the AI solution onto the tumbling granules at a rate of 0.5% to 1.0% w/w (AI to Urea).

    • Target: 500–1000 mg AI per kg of Urea.

  • Drying: Tumble with warm air (40°C) until the solvent evaporates and granules are free-flowing.

  • QC Check: Analyze a sample for AI content using HPLC (Method described in Section 4).

Protocol B: Synthesis via "Click" Chemistry (For Fungicide Discovery)

Objective: To synthesize 1-(2-Chlorophenyl)-1H-1,2,3-triazole as a precursor or reference standard using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents:

  • 2-Chlorophenyl azide (1.0 eq)

  • Acetylene gas (or Trimethylsilylacetylene as surrogate)

  • Catalyst:

    
     (5 mol%) + Sodium Ascorbate (10 mol%)
    
  • Solvent:

    
     (1:1)
    

Workflow:

  • Safety: Perform in a fume hood behind a blast shield (Azides are potentially explosive).

  • Reaction: Suspend 2-chlorophenyl azide in the solvent mixture. Add the copper catalyst and ascorbate.

  • Addition: Bubble acetylene gas slowly or add the alkyne precursor. Stir at Room Temperature for 6–12 hours.

  • Workup: Dilute with water, extract with ethyl acetate. The triazole product precipitates or is isolated via crystallization.[3]

  • Validation: Confirm structure via

    
    -NMR (Characteristic triazole singlet at 
    
    
    
    ~7.8-8.5 ppm).

Synthesis_Workflow Start Start: 2-Chlorophenyl Azide Reagents Add: Alkyne source + CuSO4 + Na-Ascorbate Solvent: t-BuOH/Water Start->Reagents Reaction Reaction: CuAAC Click Cycle (RT, 6-12 hrs) Reagents->Reaction Workup Workup: Extraction (EtOAc) & Crystallization Reaction->Workup Product Final Product: 1-(2-Chlorophenyl)-1H-1,2,3-triazole Workup->Product

Figure 2: Synthesis Workflow via Click Chemistry.[4][5] This route is preferred for its high yield and regioselectivity (1,4-isomer).

Analytical Protocols

Method: High-Performance Liquid Chromatography (HPLC-UV) Application: Quantifying AI loading on fertilizer granules or soil residue analysis.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5µm)
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Retention Time ~4.5 - 5.5 min (Dependent on specific column)
Limit of Quantitation 0.1 mg/L

Sample Prep (Soil):

  • Extract 10g soil with 20mL Acetonitrile.

  • Shake for 30 mins, centrifuge @ 3000 rpm.

  • Filter supernatant (0.22 µm PTFE) into HPLC vial.

Safety & Handling

  • Hazard Class: Acute Tox. 4 (Oral), Eye Irrit. 2.

  • Environmental: Hazardous to the aquatic environment (Chronic 2).

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask (if handling solid powder).

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • Wang, Y., et al. (2025).[1][6] "Green synthesis of 1-monosubstituted 1,2,3-triazoles via 'click chemistry' in water." ResearchGate. 1[1][7]

  • Schepl, C., et al. (2021). "Substituted 1,2,3-triazoles: a new class of nitrification inhibitors."[8] Scientific Reports. 2[1][7]

  • Bao, P., et al. (2019).[5] "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry. 5

  • PubChem. (2025). "Compound Summary: 1-(2-Chlorophenyl)-1H-1,2,3-triazole." National Library of Medicine. 9[1][7]

  • BASF AG. (2012). "Nitrification inhibitor compositions and methods of making thereof." Google Patents. 10

Sources

Application Note: Regioselective Functionalization of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the scaffold 1-(2-chlorophenyl)-1H-1,2,3-triazole .

The guide prioritizes regioselective precision . The presence of the ortho-chloro substituent on the N1-phenyl ring is not merely a structural feature; it is a steric and electronic control element that defines the reactivity landscape of the triazole C4 and C5 positions.

Executive Summary & Substrate Analysis

The 1,2,3-triazole moiety is a cornerstone pharmacophore due to its metabolic stability and hydrogen-bonding capability.[1] However, post-synthetic functionalization of the 1,2,3-triazole ring is challenging due to the high stability of the aromatic system.

For the specific substrate 1-(2-chlorophenyl)-1H-1,2,3-triazole , the reactivity profile is distinct from simple N-phenyl triazoles:

  • C5-H Acidity: The C5 proton is the most acidic site (pKa ~23 in DMSO) and the primary target for direct functionalization.

  • The "Ortho-Blocking" Effect: The 2-chloro substituent sterically hinders the N1-phenyl rotation. Crucially, it blocks one of the competitive ortho-C-H activation sites on the phenyl ring, thereby enhancing selectivity for the triazole C5 position over the phenyl ring.

  • Chemo-selectivity Warning: The Ar-Cl bond is susceptible to Lithium-Halogen exchange (at <-70°C) or oxidative addition by Pd(0). Protocols must be tuned to preserve this handle for downstream diversification.

Reactivity Map

ReactivityMap Substrate 1-(2-chlorophenyl)-1,2,3-triazole C5 C5 Position (Primary Reactive Site) Direct Arylation / Lithiation Substrate->C5 High Acidity C4 C4 Position (Inert/Secondary) Requires C5-Blocking Substrate->C4 Low Reactivity Cl_Group 2-Cl Group (Protective/Risk) Prevents ortho-metallation Risk: Li-Hal Exchange Substrate->Cl_Group Steric Control Cl_Group->C5 Enhances Selectivity (Blocks competition)

Figure 1: Reactivity landscape of the substrate. The 2-Cl group directs reactivity away from the phenyl ring, favoring Triazole-C5 functionalization.

Module A: C5-Functionalization (The Workhorse)

The C5 position is the kinetic site for deprotonation and the thermodynamic site for C-H activation.

Protocol A1: Palladium-Catalyzed C-H Arylation (Suzuki-Type)

Objective: Introduction of aryl/heteroaryl groups at C5. Mechanism: Concerted Metalation-Deprotonation (CMD).[2]

Scientific Rationale: Standard Pd(0) conditions often fail due to triazole poisoning of the catalyst. We utilize a Pd(OAc)₂ / Phosphine system with a carboxylate base.[3] The carboxylate (pivalate or carbonate) acts as a proton shuttle, lowering the energy barrier for C5-H bond cleavage.

Optimized Protocol:

ComponentReagentEquiv.[4][5][6][7][8][9][10][11][12][13][14]Role
Catalyst Pd(OAc)₂0.05Pre-catalyst
Ligand PPh₃ or XPhos0.10Stabilizes Pd(II); XPhos for difficult substrates
Base K₂CO₃2.0Regenerates the active carboxylate species
Solvent Toluene/DMF (9:1)-High bp, ensures solubility
Partner Aryl Bromide (Ar-Br)1.5Electrophile (Avoid Ar-Cl to prevent scrambling)

Step-by-Step:

  • Charge: In a glovebox or under Argon, charge a pressure vial with Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2 equiv), and the 1-(2-chlorophenyl)-triazole (1 equiv).

  • Solvent: Add degassed Toluene/DMF (0.2 M concentration).

  • Activation: Add the Aryl Bromide (1.5 equiv).

  • Reaction: Seal and heat to 100°C for 16 hours. Note: Do not exceed 120°C to prevent activation of the substrate's 2-Cl bond.

  • Workup: Filter through Celite, wash with EtOAc, and concentrate. Purify via silica chromatography.

Protocol A2: Regioselective Lithiation & Trapping

Objective: Introduction of Electrophiles (Aldehydes, Halogens, Silanes) at C5. Critical Constraint: Avoid Lithium-Halogen exchange at the 2-Cl position.

The "Safety" Modification: Do NOT use n-BuLi directly. n-BuLi is nucleophilic and may attack the triazole ring or exchange with the Chlorine. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) , a non-nucleophilic, bulky base that kinetically selects the most acidic proton (C5-H) without disturbing the Ar-Cl bond.

Step-by-Step:

  • Base Prep: To a solution of TMP (1.1 equiv) in dry THF at -78°C, add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to form LiTMP.

  • Addition: Cannulate the LiTMP solution into a solution of substrate (1 equiv) in THF at -78°C .

  • Metallation: Stir for 45 minutes at -78°C. The solution usually turns yellow/orange (formation of the C5-lithio species).

  • Trapping: Add the electrophile (e.g., DMF, I₂, TMSCl) (1.5 equiv) neat or in THF.

  • Warm-up: Allow to warm to RT over 2 hours.

  • Quench: Sat. NH₄Cl solution.

Module B: C4-Functionalization (The "Blocking" Strategy)

Direct C-H activation of C4 is electronically disfavored and sterically accessible only if C5 is substituted. To functionalize C4 post-synthesis, one must employ a Block-Functionalize-Deblock strategy.

Workflow Diagram:

C4Strategy Start 1-(2-Cl-Ph)-Triazole Step1 Step 1: C5-Blocking (LiTMP + TMSCl) Start->Step1 Regioselective Intermediate C5-Silylated Intermediate Step1->Intermediate Step2 Step 2: C4-Lithiation (LiTMP + Electrophile) Intermediate->Step2 C5 blocked -> C4 active Step3 Step 3: Deprotection (TBAF) Step2->Step3 Final C4-Functionalized Product Step3->Final

Figure 2: The "Blocking Strategy" for accessing the elusive C4 position.

Protocol B1: The Silyl-Blocking Route

Phase 1: C5-Silylation (Blocking)

  • Follow Protocol A2 (LiTMP at -78°C), using TMSCl (Trimethylsilyl chloride) as the electrophile.

  • Yield expectation: >90%.[5][15] The C5-TMS group is robust enough to survive C4-lithiation but easily removed later.

Phase 2: C4-Functionalization With C5 blocked, the C4 proton becomes the most acidic site remaining on the triazole ring.

  • Cool: Dissolve C5-TMS-triazole in THF, cool to -78°C.

  • Lithiate: Add LiTMP (1.2 equiv). Note: Use LiTMP again. The 2-Cl group is still a risk factor.

  • Trapping: Add electrophile (e.g., MeI, Aldehydes).

  • Result: 1-(2-Cl-Ph)-4-Substituted-5-(TMS)-triazole.

Phase 3: Desilylation

  • Reagent: TBAF (Tetra-n-butylammonium fluoride) 1.0 M in THF.

  • Conditions: Stir at 0°C to RT for 1 hour.

  • Outcome: The TMS group is cleaved, leaving the C4-substituted product.

Troubleshooting & Critical Parameters

The "Chlorine Risk" (Ar-Cl Stability)

The 2-chlorophenyl group is valuable but vulnerable.

  • Symptom: Loss of Chlorine atom; appearance of dehalogenated byproducts.

  • Cause: Reaction temperature >120°C in Pd-catalysis, or use of n-BuLi/t-BuLi instead of LiTMP.

  • Solution: Stick to LiTMP or LDA for lithiation. Keep Pd-catalyzed reactions under 110°C where possible.

Regioselectivity Leakage
  • Symptom: Mixture of C5 and C4 functionalization (rare, usually C5 dominates) or Phenyl-ring functionalization.

  • Cause: "Ortho-directing" effect of the triazole nitrogen on the phenyl ring.

  • Solution: The 2-Cl group actually helps prevent this by blocking one ortho site. If the other ortho-site (C6 on phenyl) reacts, switch to a less active catalyst system (e.g., lower Pd loading) or ensure the C5-H activation conditions (carboxylate base) are strictly followed, as they favor the more acidic triazole proton.

Purification
  • Triazoles are polar. 1-(2-chlorophenyl) derivatives are often oils or low-melting solids.

  • Tip: If the product is an oil, conversion to a hydrochloride salt (using HCl in Dioxane) often yields a crystalline solid suitable for X-ray confirmation of regiochemistry.

References

  • Ackermann, L., et al. "Palladium-Catalyzed Direct Arylation of 1,2,3-Triazoles." Organic Letters, 2007. Link

    • Foundational text on Pd-catalyzed C5 aryl
  • Knochel, P., et al. "Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets."[16][17] Nature Communications, 2020.[16] Link

    • Source for the use of TMP-bases (LiTMP/TMPMgBu)
  • Charette, A. B., et al. "Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles."[18] Organic Letters, 2015.[14] Link

    • Details on C-H activation conditions and directing group effects.
  • Gevorgyan, V., et al. "Transannulation of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles." Journal of the American Chemical Society, 2011. Link

    • Provides context on the reactivity and stability of N-substituted triazoles.

Sources

Application Note: Green Chemistry Methodologies for the Synthesis of 1-Aryl-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole core is a privileged pharmacophore in medicinal chemistry, materials science, and bioconjugation. Historically, the synthesis of 1-aryl-1,2,3-triazoles relied on the thermal Huisgen 1,3-dipolar cycloaddition, which required harsh temperatures, toxic organic solvents, and yielded poor regioselectivity. The advent of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized this space[1]. However, modern drug development demands stringent adherence to green chemistry principles. This application note details advanced, sustainable methodologies—specifically aqueous CuAAC, one-pot multicomponent reactions (MCR), and mechanochemistry—providing researchers with self-validating protocols to synthesize 1,4-disubstituted 1-aryl-1,2,3-triazoles with maximal atom economy and minimal environmental impact[2].

Mechanistic Causality in Green CuAAC

The transition from volatile organic solvents (e.g., DMF, DCM) to aqueous media is not merely an environmental choice; it is mechanistically advantageous. Density Functional Theory (DFT) calculations demonstrate that the coordination of the active Cu(I) catalyst to the terminal alkyne is slightly endothermic in acetonitrile but highly exothermic in water[3]. This thermodynamic shift directly accelerates the reaction rate in aqueous conditions.

Furthermore, the catalytic cycle relies on the continuous presence of Cu(I). By utilizing a precatalyst system of Cu(II) salts (like CuSO₄) paired with a mild reducing agent (sodium ascorbate), Cu(I) is generated in situ. The deliberate addition of a slight stoichiometric excess of ascorbate serves a dual purpose: it prevents the oxidative homocoupling of alkynes (Glaser coupling) and protects the sensitive Cu(I) metallacycle intermediates from atmospheric oxygen, eliminating the need for strict inert gas environments[3].

CuAAC_Cycle CuII Cu(II) Precatalyst + Sodium Ascorbate CuI Active Cu(I) Catalyst CuII->CuI Reduction AlkyneCoord Step 1: Alkyne Coordination & Deprotonation CuI->AlkyneCoord AzideBind Step 2: Aryl Azide Binding AlkyneCoord->AzideBind Metalla Step 3: Metallacycle Formation AzideBind->Metalla RingCont Step 4: Ring Contraction & Protonolysis Metalla->RingCont RingCont->CuI Catalyst Regeneration Product 1,4-Disubstituted 1-Aryl-1,2,3-Triazole RingCont->Product

Figure 1: Catalytic cycle of CuAAC in aqueous media highlighting key intermediates.

Strategic Workflows for Sustainable Synthesis

Multicomponent Reactions (MCR)

Handling low-molecular-weight aryl azides poses significant safety hazards due to their explosive potential and toxicity. The green MCR approach mitigates this by generating the aryl azide in situ from an aryl precursor (e.g., aryl halide, diazonium salt, or boronic acid) and sodium azide[4]. The transient azide is immediately consumed by the terminal alkyne via the CuAAC pathway. This ensures the steady-state concentration of the hazardous azide remains near zero, creating an inherently safer, self-regulating system.

MCR_Workflow Start1 Aryl Precursor (Halide/Amine) InSitu In Situ Aryl Azide (Transient) Start1->InSitu Start2 Sodium Azide (NaN₃) Start2->InSitu GreenCond Aqueous Media OR Ball Milling InSitu->GreenCond Alkyne Terminal Alkyne + Cu(I) Catalyst Alkyne->GreenCond Product 1-Aryl-1,2,3-Triazole (Pure Product) GreenCond->Product

Figure 2: One-pot multicomponent reaction workflow for green 1,2,3-triazole synthesis.

Mechanochemistry (Ball Milling)

For highly hydrophobic substrates that resist aqueous conditions, mechanochemistry offers a zero-solvent alternative. High-speed vibration milling applies mechanical energy to induce localized high temperatures and pressures at collision points, overcoming activation barriers without bulk heating[5]. This method drastically reduces the Environmental Factor (E-factor) and often completes reactions in a fraction of the time required for solution-phase chemistry[6].

Quantitative Data: Green Metrics Comparison

The table below summarizes the efficiency and environmental impact of various triazole synthesis methodologies, highlighting the superiority of green CuAAC approaches[6],[2].

MethodologySolvent SystemCatalyst & ConditionsRegioselectivityTypical YieldE-Factor Profile
Thermal Huisgen Toluene / Neat100-120°C, No CatalystPoor (1,4 & 1,5 mix)40 - 60%High (>50)
Standard CuAAC DCM / DMFCuI, DIPEA, RTExcellent (1,4 only)70 - 90%Medium (15-30)
Aqueous CuAAC H₂O / t-BuOHCuSO₄, Na Ascorbate, RTExcellent (1,4 only)85 - 99%Low (<5)
Mechanochemical None (Solid State)Cu(OAc)₂, Ball Milling, RTExcellent (1,4 only)80 - 95%Ultra-Low (<1)

Experimental Protocols

Protocol A: Aqueous One-Pot Multicomponent Synthesis

This protocol utilizes a self-validating visual feedback loop to ensure catalyst activation and product formation without the need for continuous TLC monitoring.

Reagents:

  • Aryl boronic acid (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Terminal alkyne (1.0 eq)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium ascorbate (10 mol%)

  • Solvent: Deionized H₂O / Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Catalyst Activation (Self-Validation Step): In a 50 mL round-bottom flask, dissolve CuSO₄·5H₂O in 5 mL of deionized water. The solution will be distinctly blue. Add sodium ascorbate. Causality: The solution will rapidly transition from blue to pale yellow or colorless. This visual cue validates the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Azide Generation: Add the aryl boronic acid and NaN₃ to the flask, followed by 5 mL of ethanol to aid solubility. Stir vigorously at room temperature for 30 minutes to allow the in situ formation of the aryl azide.

  • Cycloaddition: Slowly add the terminal alkyne to the stirring mixture. Cap the flask loosely and stir at room temperature for 2–4 hours.

  • Workup & Isolation: As the reaction proceeds, the highly crystalline 1-aryl-1,2,3-triazole product will precipitate from the aqueous mixture. Causality: This precipitation drives the equilibrium forward (Le Chatelier's principle) and eliminates the need for hazardous chromatographic purification. Filter the precipitate via vacuum filtration, wash with ice-cold water (3 x 10 mL), and dry under vacuum.

Protocol B: Mechanochemical (Solvent-Free) Synthesis

Designed for water-insoluble substrates, this protocol utilizes mechanical force to drive the cycloaddition.

Equipment: Mixer mill (e.g., Retsch MM400), 10 mL stainless steel grinding jars, 5 mm stainless steel balls.

Step-by-Step Methodology:

  • Loading: To a stainless steel grinding jar, add the pre-synthesized aryl azide (1.0 eq) (or solid MCR precursors), terminal alkyne (1.0 eq), and CuI (5 mol%). Add two 5 mm stainless steel grinding balls.

  • Milling: Seal the jar and mount it on the mixer mill. Operate the mill at a frequency of 25–30 Hz for 15 to 30 minutes[5]. Causality: The kinetic energy from the milling balls creates localized micro-environments of extreme pressure, facilitating the cycloaddition without bulk solvents.

  • Recovery: Open the jar in a fume hood. Extract the solid mixture using a minimal volume of a green solvent (e.g., ethyl acetate or ethanol). Filter the suspension to remove the catalyst and grinding debris, then concentrate the filtrate in vacuo to yield the pure 1-aryl-1,2,3-triazole.

References

1.[6] Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. 2.[5] Mechanochemical Synthesis and Reactivity of 1,2,3-Triazole Carbohydrate Derivatives as Glycogen Phosphorylase Inhibitors. PubMed. 3.[2] Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Green Chemistry (RSC Publishing). 4.[1] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. 5.[3] Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal. 6.[4] Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel. PMC.

Sources

Application Note: Bioisosteric Replacement using 1-(2-Chlorophenyl)-1H-1,2,3-triazole in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It moves beyond basic definitions to explore the strategic utility of the 1-(2-Chlorophenyl)-1H-1,2,3-triazole scaffold.

Executive Summary

The 1,2,3-triazole moiety has evolved from a simple "click chemistry" linker to a privileged scaffold in medicinal chemistry. This guide focuses on a specific high-value subclass: 1-(2-Chlorophenyl)-1H-1,2,3-triazole .

While the 1,2,3-triazole is widely recognized as a bioisostere for the trans-amide bond, the addition of the ortho-chloro substituent on the N1-phenyl ring introduces two critical pharmacological advantages:

  • Conformational Locking: Steric clash between the o-Cl and the triazole ring restricts bond rotation, reducing entropic penalty upon binding.

  • Metabolic Shielding: The halogen blocks metabolic hotspots (e.g., ring hydroxylation) and modulates lipophilicity (

    
    ).
    

This note provides the rationale, safety-critical synthesis protocols, and validation workflows for integrating this scaffold into lead optimization programs.

Design Rationale: The "Ortho-Lock" Effect

Amide vs. Triazole Bioisosterism

The 1,4-disubstituted 1,2,3-triazole mimics the Z-trans-amide bond.[1] Both planar systems share similar dipole moments (~5 Debye) and H-bond acceptor capabilities.

  • Amide: Carbonyl oxygen = H-bond acceptor; N-H = H-bond donor.

  • Triazole: N2/N3 = H-bond acceptors; C5-H = Weak H-bond donor (polarized by the ring).

The 2-Chlorophenyl Advantage

Replacing a standard N-phenyl group with an N-(2-chlorophenyl) group drastically alters the topography.

  • Mechanism: The bulky chlorine atom at the ortho position creates a steric clash with the triazole's C5-hydrogen (or lone pairs in 1,5-isomers).

  • Result: The phenyl ring is forced out of coplanarity with the triazole, adopting a twisted conformation (typically 30°–60° dihedral angle). This "pre-organized" conformation can mimic twisted amide transition states or fit into hydrophobic pockets where flat biaryl systems fail.

Pharmacophore Mapping (Visualized)

The following diagram illustrates the structural overlap and the steric influence of the o-Cl group.

Bioisostere_Map cluster_0 Physicochemical Impact Amide Trans-Amide Bond (Planar, H-bond Donor/Acceptor) Triazole 1,4-Disubstituted Triazole (Planar, Dipole Mimic) Amide->Triazole Bioisosteric Replacement OrthoCl 1-(2-Chlorophenyl)-Triazole (Twisted Conformation) Triazole->OrthoCl Add o-Cl Substituent (Steric Clash) Target Target Binding Pocket (Hydrophobic/Steric Fit) OrthoCl->Target High Selectivity (Entropy Reduced) Metab Metabolic Stability (Blocked Oxidation) OrthoCl->Metab Solub Lipophilicity (Increased LogP) OrthoCl->Solub

Figure 1: Logic flow for selecting the 1-(2-Chlorophenyl)-triazole scaffold. The o-Cl group introduces a "twist" that differentiates it from standard planar bioisosteres.

Experimental Protocols

Safety Pre-Read: Handling Organic Azides

CRITICAL SAFETY WARNING: The synthesis requires 1-azido-2-chlorobenzene . Organic azides can be explosive.[2][3][4]

  • Rule of Six: Ensure

    
    . 1-azido-2-chlorobenzene (
    
    
    
    ) has 6 carbons and 3 nitrogens. Ratio = 2. This is borderline .
  • Protocol: Never distill this azide. Store in solution. Perform reactions behind a blast shield.

Protocol A: Synthesis of Precursor (1-Azido-2-chlorobenzene)

Objective: Convert 2-chloroaniline to the corresponding azide via diazotization.

Reagents:

  • 2-Chloroaniline (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Sodium Azide (

    
    , 1.5 eq)
    
  • HCl (6M), Water, Ethyl Acetate.

Step-by-Step:

  • Dissolution: Dissolve 2-chloroaniline (10 mmol) in 6M HCl (20 mL) in a round-bottom flask. Cool to 0°C in an ice-salt bath. Stirring must be vigorous.

  • Diazotization: Dropwise add a solution of

    
     (12 mmol) in water (5 mL). Maintain internal temperature 
    
    
    
    . Stir for 30 min. The solution should turn clear/yellow.
  • Azidation: Carefully neutralize the excess acid with sodium acetate (optional, to pH ~4) or proceed in acid if using standard protocol. Add

    
     (15 mmol) solution dropwise. Caution:  Evolution of 
    
    
    
    gas and potential
    
    
    (toxic). Use a fume hood.
  • Work-up: Stir for 2 hours at RT. Extract with Ethyl Acetate (

    
     mL).
    
  • Safety Wash: Wash organic layer with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Storage: DO NOT CONCENTRATE TO DRYNESS. Use the solution directly for the next step or concentrate carefully only if necessary and keep cool.

Protocol B: CuAAC "Click" Coupling

Objective: Couple the azide with a terminal alkyne to form the 1,4-disubstituted triazole.

Reagents:

  • 1-Azido-2-chlorobenzene (1.0 eq, from Protocol A)

  • Terminal Alkyne (e.g., Phenylacetylene for model, 1.0 eq)[5]

  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent:

    
    -BuOH : 
    
    
    
    (1:1) or DMSO (for library synthesis).

Step-by-Step:

  • Setup: In a scintillation vial, suspend the Alkyne and Azide in the solvent mixture (0.5 M concentration).

  • Catalyst Generation: Add

    
     solution followed immediately by Sodium Ascorbate solution. The mixture should turn bright yellow/orange (active Cu(I) species).
    
  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC (disappearance of alkyne) or LC-MS.

  • Work-up: Dilute with water. If the product precipitates, filter and wash with dilute

    
     (to remove copper traces). If oil, extract with DCM.
    
  • Purification: Recrystallization (Ethanol) or Column Chromatography.

Validation & Characterization

Structural Confirmation (NMR)

The formation of the 1,2,3-triazole ring is confirmed by the diagnostic singlet of the C5-proton .

  • 1H NMR (DMSO-d6): Look for a singlet between

    
     8.5 – 9.2 ppm .
    
  • Effect of o-Cl: The 2-chlorophenyl protons will show a characteristic splitting pattern. The triazole C5-H may shift downfield slightly due to the deshielding effect of the ortho-chloro group if in proximity.

Physicochemical Profiling

Compare the new Triazole analog against the parent Amide compound.

PropertyAmide Parent1-(2-Cl-Ph)-TriazoleImpact
H-Bond Donor Yes (NH)Weak (C5-H)Loss of donor may improve permeability.
H-Bond Acceptor Yes (C=O)Yes (N2, N3)Retained interaction capability.
Metabolic Stability Low (Hydrolysis)HighMajor Advantage: Triazoles are resistant to amidases and oxidases.
Conformation Flexible (Planar)Twisted (Rigid)Selectivity Booster: Locks ligand in bioactive conformation.

Synthesis Workflow Diagram

Synthesis_Workflow Aniline 2-Chloroaniline Diazonium Diazonium Salt (Unstable Intermediate) Aniline->Diazonium Diazotization Nitrite NaNO2 / HCl (0°C) Nitrite->Diazonium AzideReagent NaN3 ArylAzide 1-Azido-2-chlorobenzene (Potentially Explosive) AzideReagent->ArylAzide Alkyne Terminal Alkyne (R-C≡CH) Triazole 1-(2-Chlorophenyl)-1,2,3-Triazole (Bioactive Scaffold) Alkyne->Triazole Catalyst CuSO4 / Ascorbate (CuAAC) Catalyst->Triazole Diazonium->ArylAzide Nucleophilic Subst. ArylAzide->Triazole Click Reaction Safety SAFETY CHECK: Keep Temp < 5°C Do Not Distill Azide Safety->Diazonium Safety->ArylAzide

Figure 2: Step-by-step synthesis workflow emphasizing safety control points during the azide generation.

References

  • Bonandi, E., et al. (2017).[6] "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today. Link

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-catalyzed azide–alkyne cycloaddition." Chemical Reviews. Link

  • University of Pittsburgh. (2013). "Safe Handling of Azides."[2][4] Environmental Health & Safety Guidelines. Link

  • Kuwano, R., et al. (2020). "Structural Consequences of the 1,2,3-Triazole as an Amide Bioisostere." ChemMedChem. Link

  • Zhang, H., et al. (2022). "A practical flow synthesis of 1,2,3-triazoles." RSC Advances. Link

Sources

Troubleshooting & Optimization

Improving yield of 1-(2-Chlorophenyl)-1H-1,2,3-triazole in CuAAC reactions

Author: BenchChem Technical Support Team. Date: March 2026

Focus Area: Synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis of 1-(2-chlorophenyl)-1H-1,2,3-triazole.

Synthesizing this specific unsubstituted triazole presents a dual challenge: managing the steric and electronic deactivation caused by the ortho-chloro substituted phenyl azide, and safely handling the terminal alkyne (acetylene) required to leave the triazole ring unsubstituted. This guide bridges mechanistic theory with field-proven, self-validating protocols to help you achieve quantitative yields.

Mechanistic Overview & Bottlenecks

To troubleshoot effectively, we must first understand the causality of failure. The CuAAC reaction relies on the formation of a copper(I) acetylide complex, which then coordinates with the azide before undergoing cyclization[1]. When using 2-chlorophenyl azide, the bulky, electron-withdrawing chlorine atom at the ortho position creates a severe steric clash during the rate-limiting azide-coordination step, significantly raising the activation energy[1].

CuAAC_Mechanism CuI Cu(I) Catalyst (Active Species) CuAcetylide Copper(I) Acetylide (pi-bound complex) CuI->CuAcetylide + Alkyne / Base Alkyne Acetylene Source (CaC2 + H2O -> HCCH) Alkyne->CuAcetylide Coordination Azide-Cu Coordination (Rate-Limiting Step) CuAcetylide->Coordination + Azide Azide 2-Chlorophenyl Azide (Sterically Hindered) Azide->Coordination Steric Clash from ortho-Cl Metallacycle Six-Membered Metallacycle Coordination->Metallacycle Cyclization Product 1-(2-Chlorophenyl)-1H-1,2,3-triazole + Regenerated Cu(I) Metallacycle->Product Ring Contraction & Protonation Product->CuI Catalytic Turnover

CuAAC catalytic cycle highlighting the steric bottleneck from ortho-chloro phenyl azide.

Troubleshooting FAQs

Q1: Why is my yield of 1-(2-chlorophenyl)-1H-1,2,3-triazole significantly lower than the para-chloro analog? Causality & Solution: The ortho-chloro substituent exerts both steric hindrance and electron-withdrawing inductive effects. Steric bulk impedes the coordination of the azide to the copper-acetylide complex, while the electron-withdrawing effect decreases the electron density on the azide, slowing down the nucleophilic attack[1]. Actionable Fix: Overcome this energy barrier by slightly elevating the reaction temperature (e.g., 40°C) and utilizing a highly active, sterically accommodating accelerating ligand like THPTA or TBTA at a 5:1 ligand-to-copper ratio[2].

Q2: I need an unsubstituted triazole, but handling acetylene gas is dangerous and yields are inconsistent. What is the best alternative? Causality & Solution: Acetylene gas has poor solubility in standard solvents and poses severe explosion risks. A highly effective, field-proven alternative is the use of calcium carbide (CaC


) in a mixed aqueous-organic solvent system[3]. The water reacts slowly with CaC

to generate acetylene in situ, maintaining a steady, safe concentration that drives the CuAAC reaction to completion without specialized gas-handling equipment[3].

Q3: My reaction mixture turns green/blue and the reaction stalls completely. How do I prevent this? Causality & Solution: The active Cu(I) species is highly susceptible to disproportionation or oxidation into catalytically dead Cu(II), which is visually indicated by the mixture turning blue or green[4]. Actionable Fix: Ensure you are using a reducing agent, such as sodium ascorbate, to continuously reduce Cu(II) back to Cu(I)[2]. A standard self-validating protocol uses a 1:2 to 1:5 ratio of Cu to ascorbate. If the solution turns green, your ascorbate has been depleted by dissolved oxygen.

Q4: I am observing a significant amount of a dimeric byproduct and low triazole yield. What is it? Causality & Solution: You are observing Glaser coupling—a side reaction where terminal alkynes dimerize into diynes in the presence of copper and oxygen[2]. Actionable Fix: Strictly degas the reaction mixture (via sparging with Argon or Nitrogen) prior to adding the catalyst. Excluding oxygen shuts down the Glaser pathway entirely[2].

Quantitative Data: Alkyne Source Comparison

To synthesize the unsubstituted 1-(2-chlorophenyl)-1H-1,2,3-triazole, choosing the right acetylene source is critical. Below is a comparative matrix of common methodologies:

Alkyne SurrogateReagent Safety ProfileReaction ConditionsTypical Yield RangePrimary Bottleneck / Limitation
Acetylene Gas Low (Explosive hazard)Cu(I), solvent, balloon40% - 60%Poor solubility; severe Glaser coupling
Calcium Carbide (CaC

)
Moderate (Moisture sensitive)Cu(I), MeCN/H

O, RT
75% - 90%Generates insoluble Ca(OH)

byproducts[3]
TMS-Acetylene High (Stable liquid)Cu(I), K

CO

, MeOH/H

O
80% - 95%Requires a basic deprotection step
Propiolic Acid High (Stable solid)Cu(I), heat (decarboxylation)50% - 70%High temperatures can degrade azides

Validated Experimental Protocol

One-Pot Synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole via In Situ Acetylene Generation

Design Rationale: This protocol utilizes calcium carbide (CaC


) as a safe surrogate for acetylene gas[3]. The gradual reaction of CaC

with water provides a steady, low-concentration supply of acetylene, minimizing Glaser homocoupling while driving the cycloaddition.

Materials:

  • 2-Chlorophenyl azide (1.0 equiv, 1.0 mmol)

  • Calcium carbide (CaC

    
    ) (1.5 equiv, 1.5 mmol)
    
  • CuSO

    
    ·5H
    
    
    
    O (0.1 equiv, 10 mol%)
  • Sodium ascorbate (0.2 equiv, 20 mol%)

  • Solvent: Acetonitrile / H

    
    O (9:1 v/v, 10 mL)
    

Step-by-Step Workflow:

  • Degassing (Critical Step): In a 25 mL round-bottom flask, add the MeCN/H

    
    O (9:1) solvent mixture. Sparge with Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative Glaser coupling of the in situ generated acetylene and protects the Cu(I) catalyst[2].
    
  • Catalyst Activation: Add CuSO

    
    ·5H
    
    
    
    O and sodium ascorbate to the degassed solvent. Stir for 5 minutes until the solution turns pale yellow/colorless. Causality: The ascorbate reduces Cu(II) to the catalytically active Cu(I) species. The color change is your visual validation of reduction[4].
  • Substrate Addition: Add 2-chlorophenyl azide to the active catalyst mixture.

  • Alkyne Generation: Slowly add Calcium carbide (CaC

    
    ) in three equal portions over 15 minutes. Causality: Portion-wise addition prevents rapid gas evolution and pressure buildup, ensuring the generated acetylene remains dissolved and available for the Cu(I) complex[3].
    
  • Cycloaddition: Stir the reaction mixture at 40°C for 12 hours under an Argon balloon. Causality: The slight elevation in temperature overcomes the steric bottleneck induced by the ortho-chloro group[1].

  • Quenching & Workup: Dilute the mixture with ethyl acetate (20 mL) and wash with saturated NH

    
    Cl solution (2 x 15 mL). Causality: NH
    
    
    
    Cl helps strip the copper catalyst from the product by forming water-soluble copper-ammine/chloro complexes.
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 1-(2-chlorophenyl)-1H-1,2,3-triazole.

References

  • [3] Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles (Citing Jiang et al., Synlett, 2009). URL:[Link]

  • [1] National Institutes of Health (PMC). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. URL:[Link]

  • [4] ACS Publications. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. URL:[Link]

Sources

Purification methods for 1-(2-Chlorophenyl)-1H-1,2,3-triazole from reaction mixtures

[1]

Status: Operational Ticket ID: T-AZ-2024-001 Subject: Troubleshooting Purification, Copper Removal, and Isolation Protocols Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]

Executive Summary

The synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition of 1-azido-2-chlorobenzene with an acetylene equivalent (commonly vinyl acetate or acetylene gas).[2] While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers high regioselectivity for 1,4-substitution, the synthesis of the unsubstituted (C4/C5) parent ring often utilizes thermal conditions or specific catalytic routes that can lead to unique purification challenges: copper contamination , regioisomeric mixtures (1,4 vs 1,5) , and hazardous azide residues .[1]

This guide provides autonomous, self-validating protocols to resolve these specific issues.

Module 1: Diagnostic Troubleshooting (Q&A)

Issue A: Catalyst Contamination

Q: My crude product has a persistent green or blue tint. Standard silica filtration didn't remove it. How do I clear the copper residues?

A: Silica filtration alone is often insufficient because copper coordinates strongly to the triazole nitrogens, "leaching" through the plug.

  • The Fix: You must break the Cu-Triazole coordination complex using a ligand with a higher affinity for copper than your product.[2]

  • Protocol:

    • Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) .

    • Wash the organic phase 3x with 10% aqueous Ammonium Hydroxide (NH₄OH) or 0.5 M EDTA (pH 8) .

    • Visual Check: The aqueous layer will turn deep blue (copper-ammine complex).[2][3] Continue washing until the aqueous layer is colorless.[3][4]

    • Dry over Na₂SO₄ and concentrate.

Issue B: Phase Separation (Oiling Out)

Q: I am trying to crystallize the product, but it separates as a sticky oil at the bottom of the flask instead of forming crystals.

A: This "oiling out" occurs when the compound's melting point is close to the boiling point of the solvent, or impurities (like unreacted azide) are depressing the melting point.

  • The Fix: Use a Trituration method before recrystallization to remove oily impurities.

  • Protocol:

    • Add cold Hexanes or Pentane to the oil.

    • Sonicate vigorously for 10–15 minutes. This often induces the oil to solidify into a powder by extracting the lipophilic impurities.

    • Filter the solid.[3][4][5]

    • Recrystallize the solid from Ethanol/Water (9:1) or EtOAc/Hexanes .

Issue C: Regioisomerism

Q: My NMR shows a second set of aromatic peaks. Is this the 2-substituted isomer or the 1,5-isomer?

A: If you used thermal conditions (non-catalyzed) with vinyl acetate, you likely have a mixture.[1]

  • The Science: Thermal cycloaddition is not fully regioselective.

    • 1-(2-chlorophenyl)-1H-1,2,3-triazole (Target): Asymmetric.[2] Protons at C4 and C5 are distinct (doublets with J ≈ 1 Hz).

    • 2-(2-chlorophenyl)-2H-1,2,3-triazole (Isomer): Symmetric triazole ring if the aryl wasn't ortho-substituted.[2] However, with the ortho-chloro, the symmetry is broken, but the chemical shift of the triazole protons will be identical (singlet) if the rotation is fast, or distinct but shifted downfield.[1]

  • The Fix: These isomers have significantly different polarities.

    • TLC: Check using Dichloromethane (DCM):Methanol (98:2) . The N2-isomer is typically less polar (higher R_f) than the N1-isomer.[2]

    • Separation: Flash column chromatography is required. Gradient elution from 100% Hexanes to 40% EtOAc/Hexanes.

Module 2: Visual Workflows

Workflow 1: Purification Decision Matrix

Caption: Logical flow for selecting the appropriate purification method based on the physical state and purity of the crude reaction mixture.

Purification_MatrixStartCrude Reaction MixtureStateCheckPhysical State?Start->StateCheckSolidSolid / PrecipitateStateCheck->SolidSolidOilOil / Sticky ResidueStateCheck->OilOilColorCheckColor Check:Green/Blue?Solid->ColorCheckTriturationTrituration(Cold Hexane/Pentane)Oil->TriturationCopperRemovalCopper Removal Protocol(EDTA/NH4OH Wash)ColorCheck->CopperRemovalYes (Cu contaminated)RecrystRecrystallization(EtOH or EtOAc/Hex)ColorCheck->RecrystNo (Off-white/Tan)CopperRemoval->RecrystTrituration->ColorCheckSolidifiesColumnFlash Chromatography(Silica, DCM/MeOH)Trituration->ColumnRemains OilPurePure 1-(2-Chlorophenyl)-1H-1,2,3-triazoleRecryst->PureColumn->Pure

[2]

Workflow 2: Copper Scavenging Protocol

Caption: Step-by-step mechanism for removing copper catalysts using chelation vs. solid-phase scavenging.[2]

Copper_RemovalInputCrude Product(in Organic Solvent)MethodChoose MethodInput->MethodLiqLiqLiquid-Liquid ExtractionMethod->LiqLiqScale > 5gSolidPhaseSolid Phase ScavengingMethod->SolidPhaseScale < 1gEDTAWash: 0.5M EDTA (pH 8)Complexes Cu2+LiqLiq->EDTAAmmoniaWash: 10% NH4OHForms [Cu(NH3)4]2+LiqLiq->AmmoniaResinAdd Thiol/Thiourea Resin(SiliaMetS® or similar)SolidPhase->ResinResultCopper-Free ProductEDTA->ResultAmmonia->ResultCeliteFilter through CeliteResin->CeliteCelite->Result

[1]

Module 3: Detailed Experimental Protocols

Protocol A: Synthesis & Isolation via Vinyl Acetate (Metal-Free/Thermal)

Best for avoiding copper contamination entirely, though requires careful thermal control.[1]

  • Reagents: 1-azido-2-chlorobenzene (1.0 equiv), Vinyl Acetate (excess, solvent/reactant), Hydroquinone (catalytic, polymerization inhibitor).[1]

  • Reaction: Reflux the azide in neat vinyl acetate (or in Toluene/Xylene if higher T needed) at 70–100°C for 12–24 hours.

  • Workup:

    • Evaporate excess vinyl acetate under reduced pressure.

    • Critical Step: The residue often contains traces of potentially explosive unreacted azide.

    • Safety Check: Analyze crude by TLC.[6] If azide spot is visible (high Rf, UV active), do not distill.[1]

  • Purification:

    • Dissolve residue in minimum hot Ethanol (EtOH).[1]

    • Add water dropwise until turbidity persists.

    • Cool slowly to 4°C. 1-(2-chlorophenyl)-1H-1,2,3-triazole typically crystallizes as white/off-white needles.[2]

Protocol B: Copper-Catalyzed Synthesis (CuAAC) Cleanup

Best for regioselective synthesis of 4-substituted analogs, or if using acetylene surrogates.[2]

ParameterSpecification
Solvent System DCM or EtOAc (for extraction)
Wash Solution 1:1 mixture of Saturated NH₄Cl : NH₄OH (conc)
Scavenger SiliaMetS® Thiol (if chromatography is skipped)
Crystallization EtOAc / Hexanes (1:3 ratio)

Step-by-Step:

  • Dilute reaction mixture with EtOAc (50 mL per gram of product).

  • Wash with the NH₄Cl/NH₄OH mixture (3 x 20 mL).

    • Observation: The aqueous layer must transition from dark blue to colorless.

  • Dry organic layer over MgSO₄ (Magnesium Sulfate acts as a secondary scavenger).

  • Filter through a small pad of Silica Gel (2 cm height) to trap residual polar copper salts.

  • Concentrate in vacuo.[4]

Module 4: Safety & Handling (The "Self-Validating" System)

Risk: 2-Chlorophenyl azide (starting material) is energetic.[2] Control:

  • Never distill the crude reaction mixture to dryness if unreacted azide is present.

  • Validation: Perform a "Match Test" or DSC (Differential Scanning Calorimetry) on a small aliquot of the crude before large-scale heating.[2]

  • Disposal: Quench unreacted azide by reacting the crude filtrate with Triphenylphosphine (Staudinger reduction) before disposal if yield was low.[1]

Risk: 1,2,3-Triazoles are stable, but synthesis intermediates are not.[1] Control:

  • Store purified triazole in amber vials. While the triazole ring is stable, the chlorophenyl moiety can be light-sensitive over long durations.

References

  • BenchChem. Technical Support Center: Optimizing Copper-Catalyzed 1,2,4-Triazole Synthesis. (General copper removal protocols applicable to 1,2,3-triazoles).[1] [2][1]

  • Hansen, S. G., & Jensen, H. H. (2009).[1][7] Microwave Irradiation as an Effective Means of Synthesizing Unsubstituted N-Linked 1,2,3-Triazoles from Vinyl Acetate and Azides.[7] Synlett, 3275-3278.[7] (Primary protocol for vinyl acetate route).

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. (Comprehensive review of CuAAC and thermal routes).

  • Arkivoc. Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (Discusses crystallization and melting points of aryl triazoles).

  • Fisher Scientific. 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-methanol SDS.[2][8] (Reference for physical properties of similar chlorinated aryl triazoles).

Technical Support Center: Copper Catalyst Removal from 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) purification. As a Senior Application Scientist, I have designed this support center specifically for researchers, chemists, and drug development professionals struggling to isolate highly pure 1-(2-Chlorophenyl)-1H-1,2,3-triazole.

Removing residual copper from click chemistry products is notoriously difficult because the resulting triazole ring acts as a potent multidentate ligand. This guide dissects the causality behind copper retention, provides self-validating experimental protocols, and outlines a strategic workflow to achieve pharmaceutical-grade purity (<10 ppm copper).

Strategic Workflow for Copper Scavenging

Before selecting a purification method, you must evaluate the solubility profile of your specific triazole derivative and the target purity threshold. The following decision matrix illustrates the logical progression from crude reaction mixture to purified product.

CopperRemoval Start Crude 1-(2-Chlorophenyl)-1H-1,2,3-triazole (High Cu content) Solubility Is the product highly water-soluble? Start->Solubility AqueousWash Protocol A: Liquid-Liquid Extraction (0.5 M EDTA, pH 8 or NH4Cl/NH4OH) Solubility->AqueousWash No (Organic Soluble) SolidScavenger Protocol B: Solid-Phase Scavenging (Thiourea Resin / QuadraSil) Solubility->SolidScavenger Yes (Water Soluble) CheckColor Is the organic layer still blue/green? AqueousWash->CheckColor Success Purified Triazole (< 10 ppm Cu) SolidScavenger->Success CheckColor->SolidScavenger Yes CheckColor->Success No Fail Recalcitrant Cu-Triazole Complex Requires Orthogonal Method

Workflow for selecting the optimal copper removal strategy for triazole products.

Frequently Asked Questions (Mechanistic & Strategic)

Q: Why does 1-(2-Chlorophenyl)-1H-1,2,3-triazole retain copper so stubbornly? A: The 1,2,3-triazole ring is not just a structural motif; it is a highly effective nitrogen-based ligand. The N2 and N3 nitrogen atoms possess localized lone pairs that readily coordinate with transition metals like Cu(I) and Cu(II)[1]. Furthermore, the proximal 2-chlorophenyl group creates a unique electronic and steric environment that can stabilize the Cu-triazole intermediate. This strong coordination complex resists simple aqueous washing, requiring competitive chelators that possess a higher thermodynamic affinity for copper than the triazole itself.

Q: My organic layer is still green after three EDTA washes. What is happening? A: A persistent green or blue color is a visual indicator that the binding affinity of your triazole product for copper is outcompeting the EDTA, or that the copper is trapped in a highly lipophilic complex that refuses to partition into the aqueous phase[2]. In this scenario, continuing to wash with EDTA will only lead to product loss. You must switch to a solid-phase scavenger (like a thiourea resin) or use a biphasic system with a stronger base (e.g., EDTA/KOH) to forcefully break the complex[3].

Q: What are the regulatory limits for copper in drug development, and how do I measure it? A: For active pharmaceutical ingredients (APIs), regulatory agencies (like the FDA and EMA) typically require heavy metal residues, including copper, to be reduced to parts-per-million (ppm) levels—often <10 ppm depending on the daily dose[1]. While the disappearance of blue/green coloration is a good qualitative indicator of successful scavenging, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the only authoritative way to quantitatively validate that you have met these regulatory thresholds.

Quantitative Comparison of Copper Removal Methods

Selecting the right method is a balance between time, cost, product recovery, and target purity. The table below synthesizes the expected outcomes based on standard industry practices[2][4].

Copper Removal MethodTypical Residual Cu (ppm)Product Recovery (%)Mechanistic Advantage
Aqueous Wash (NH₄Cl / NH₄OH) 100 - 500 ppm85 - 95%Inexpensive; relies on the formation of water-soluble cuprammonium complexes.
Aqueous Wash (0.5 M EDTA, pH 8) < 50 ppm80 - 90%High denticity chelation; highly effective for organic-soluble triazoles.
Silica Gel Chromatography < 50 ppm70 - 85%Removes both organic impurities and metal residues simultaneously.
Thiourea Scavenger Resin < 10 ppm> 95%Soft sulfur donors irreversibly bind soft Cu(I) ions; ideal for pharma-grade purity.

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating. By observing specific physical changes (e.g., phase coloration, resin darkening), you can confirm the mechanistic success of the protocol in real-time before proceeding to quantitative ICP-MS analysis.

Protocol A: Optimized Liquid-Liquid Extraction (EDTA/Base Wash)

Best for: Highly lipophilic 1-(2-Chlorophenyl)-1H-1,2,3-triazole derivatives.

Causality: Ethylenediaminetetraacetic acid (EDTA) has four carboxylic acid groups. At a neutral or acidic pH, these groups are protonated, rendering the molecule a poor chelator. Adjusting the pH to 8.0 ensures full deprotonation, maximizing its denticity and binding affinity for Cu(II) to pull it away from the triazole ring[2].

  • Dilution: Dilute the crude CuAAC reaction mixture containing 1-(2-Chlorophenyl)-1H-1,2,3-triazole in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Chelator Preparation: Prepare a 0.5 M aqueous solution of EDTA. Strictly adjust the pH to 8.0 using NaOH or KOH. (Note: For exceptionally stubborn complexes, an EDTA/45% KOH mixture has been shown to prevent oxidative dimerization and forcefully strip copper[3]).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the pH 8.0 EDTA solution.

  • Agitation & Validation: Vigorously shake the funnel for 10–15 minutes. Self-Validation Check: Allow the layers to separate. The aqueous layer should turn distinctly blue or green, confirming the successful formation and partitioning of the

    
     complex into the aqueous phase.
    
  • Iteration: Drain the aqueous layer. Repeat the wash 2–3 times until the newly added aqueous layer remains completely colorless.

  • Workup: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and salts. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Solid-Phase Scavenging (Thiourea Resin)

Best for: Water-soluble triazoles, or when Protocol A fails to remove the green tint.

Causality: Solid-phase scavengers functionalized with thiourea moieties exploit Hard-Soft Acid-Base (HSAB) theory. The soft sulfur donor atoms in the thiourea group have an exceptionally high thermodynamic affinity for soft Cu(I) and borderline Cu(II) ions[5]. This affinity easily outcompetes the harder nitrogen donors of the 1-(2-Chlorophenyl)-1H-1,2,3-triazole ring, irreversibly trapping the metal on the solid support.

  • Dissolution: Dissolve the crude or partially purified triazole in an appropriate solvent (e.g., DCM, MeOH, or THF).

  • Resin Loading: Add a functionalized copper scavenger resin (e.g., SiliaMetS® Thiourea or QuadraPure™ TU) directly to the flask. Use 3 to 5 molar equivalents of resin relative to the initial copper catalyst loading used in your click reaction.

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours.

  • Filtration & Validation: Filter the mixture through a sintered glass funnel or a small pad of Celite. Self-Validation Check: The filtered resin will visibly darken (often turning dark brown or black) as it sequesters the copper, while the eluting filtrate will emerge crystal clear and colorless[5].

  • Recovery: Wash the resin bed with an additional 1-2 column volumes of your chosen solvent to ensure complete recovery of the unbound triazole product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the highly purified, pharma-grade triazole.

References

  • BenchChem Technical Support Team. "Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions." BenchChem, 2025.
  • BenchChem Technical Support Team. "Technical Support Center: Copper Catalyst Removal in Click Chemistry." BenchChem, 2025.
  • ACS Publications. "Preparation of the HIV Attachment Inhibitor BMS-663068. Part 7. Development of a Regioselective Ullmann–Goldberg–Buchwald Reaction." Organic Process Research & Development, 2017.
  • RSC Publishing. "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction." Catalysis Science & Technology, 2025.

Sources

Technical Guide: Optimizing Solvent Systems for Recrystallization of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

[1][2]

Introduction: The Physicochemical Challenge

Recrystallizing 1-(2-Chlorophenyl)-1H-1,2,3-triazole presents a specific physicochemical duality. The molecule consists of a lipophilic, electron-withdrawing chlorophenyl ring fused to a polar, nitrogen-rich 1,2,3-triazole core.[1]

  • The Challenge: The ortho-chloro substituent creates steric bulk that can disrupt planar crystal packing, often leading to lower melting points compared to para-isomers.[2] This increases the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs.[2]

  • The Goal: Select a solvent system that balances the dipole-dipole interactions of the triazole ring with the pi-stacking requirements of the aryl group.

This guide moves beyond generic protocols, offering a self-validating logic for solvent selection and troubleshooting based on the specific electronic and steric properties of this scaffold.

Solvent System Selection Matrix

Do not rely on a single solvent. Use this matrix to select the system based on your crude material's profile.

Table 1: Optimized Solvent Systems
System TypeSolvent CompositionPrimary MechanismBest For...
Primary (Standard) Ethanol (95% or Absolute) H-bonding with triazole nitrogens; moderate solubility for aryl group.[2]Routine purification; removal of trace synthesis byproducts.
Binary (High Recovery) Ethanol : Water (4:1 to 1:1) "Water" acts as a strong antisolvent, forcing the hydrophobic aryl group out of solution.[1]Maximizing yield; preventing supersaturation.
Non-Polar (Alternate) Ethyl Acetate : Hexanes (1:3) Selective solubilization of the triazole; impurities often stay in solution or precipitate early.[1]Removing polar tars or oligomers.
"Deep Clean" Toluene Pi-pi stacking interactions with the chlorophenyl ring.[2]Removing non-aromatic impurities; obtaining high-density crystal polymorphs.[2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on the state of your crude material.

RecrystallizationLogicStartCrude 1-(2-Chlorophenyl)-1H-1,2,3-triazoleCheckColorIs the Crude Colored?(Green/Blue/Dark Brown)Start->CheckColorCopperCheckLikely Copper/Metal Contamination(from Click Chemistry)CheckColor->CopperCheckYesCheckStatePhysical State?CheckColor->CheckStateNo (White/Off-white)AcidBaseProtocol B: Acid/Base Extraction(Chemical Purification)CopperCheck->AcidBaseProtocolAProtocol A: Standard Recrystallization(Ethanol/Water)AcidBase->ProtocolAPost-ExtractionSolidSolid / PowderCheckState->SolidSolidOilSticky Oil / GumCheckState->OilOilSolid->ProtocolATriturationTrituration with Cold Hexanes/EtherOil->TriturationResultPure Crystalline SolidProtocolA->ResultTrituration->ProtocolASolidified

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude material properties.

Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Use this for solids with >85% purity.[2][1]

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethanol (absolute) dropwise while heating to reflux (approx. 78°C).[2]

    • Checkpoint: Use the minimum amount necessary to dissolve the solid. If >10 mL/g is required, the compound is too insoluble; switch to Acetone.

  • Clarification: If insoluble particles remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Antisolvent Addition: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add 1-2 drops of hot Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature slowly (insulate with a towel if necessary). Then, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter crystals and wash with cold 20% Ethanol/Water.

Protocol B: Acid/Base Chemical Purification (The "Deep Clean")

Use this for colored crudes (Cu removal) or persistent oils.[2][1]

  • Dissolution: Dissolve crude in Ethyl Acetate .

  • Salt Formation: Extract with 3M HCl . The triazole nitrogen protonates, moving the compound into the aqueous layer as a triazolium salt.

    • Note: Neutral organic impurities remain in the Ethyl Acetate layer.

  • Separation: Discard the organic layer. Wash the aqueous layer once with fresh Ethyl Acetate.

  • Precipitation: Slowly basify the aqueous layer with 6M NaOH or Sat. NaHCO3 to pH 10. The free base triazole will precipitate.[3]

  • Recovery: Filter the solid.[4] If it oils out, extract with Ethyl Acetate, dry over MgSO4, and proceed to Protocol A.

Troubleshooting Guide (Q&A)

Issue 1: "My product is 'Oiling Out' instead of crystallizing."

Diagnosis: The solution is cooling too fast, or the melting point is depressed by impurities. This is common with ortho-substituted arenes due to lower lattice energy.[2] Solution:

  • Reheat the mixture until the oil dissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.

  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • Change Solvent: Switch to Toluene . Toluene has a higher boiling point and allows for higher temperature solubility differentials, often promoting better crystal growth for aromatics.

Issue 2: "The crystals are blue/green or grey."

Diagnosis: Copper contamination from the Azide-Alkyne Cycloaddition (CuAAC).[2][1] Copper coordinates strongly to the triazole nitrogens. Solution:

  • Do not recrystallize yet. Recrystallization often traps metal ions in the lattice.

  • Wash: Dissolve the crude in DCM and wash with an aqueous solution of EDTA (0.1 M) or Ammonium Hydroxide (10%) .[1] The aqueous layer will turn blue (copper complex), leaving the organic layer colorless.

  • Proceed: Dry the organic layer and then perform Protocol A.

Issue 3: "Yield is very low (<50%)."

Diagnosis: The compound is too soluble in the chosen solvent (likely Ethanol). Solution:

  • Concentrate: Evaporate the mother liquor to half volume and cool again.

  • Antisolvent: Increase the ratio of Water (if using EtOH) or Hexanes (if using EtOAc).[1]

  • Solubility Check: 1-(2-Chlorophenyl)-1H-1,2,3-triazole is moderately lipophilic.[2][1] If Ethanol yield is low, try Hexanes/Ethyl Acetate (3:1) .[1] Dissolve in minimal hot EtOAc, then add hot Hexanes until cloudy.

References

  • Synthesis and Properties of Aryl-1,2,3-triazoles

    • Journal of Organic Chemistry, "Copper-Catalyzed Azide-Alkyne Cycloaddition," .[1] (General grounding for CuAAC products).

  • Purification of Triazoles via Acid/Base Extraction

    • US Patent 9,242,942 B2, "Purification of Aryltriazoles," . (Authoritative source for the acid/base "Deep Clean" protocol).

  • Solubility Data for Chlorinated Triazoles

    • Royal Society of Chemistry (RSC) Advances, "Synthesis and characterization of 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole," .[2] (Provides comparative melting point and solvent data for chloro-analogs).

  • Crystallization of Low-Melting Aromatics

    • Mettler Toledo Recrystallization Guide, "Solvent Screening and Oiling Out," . (General process engineering principles).

Troubleshooting regioselectivity issues in 1-(2-Chlorophenyl)-1,2,3-triazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for the synthesis of 1-(2-chlorophenyl)-1,2,3-triazoles. The presence of an ortho-chloro substituent on the aryl azide introduces unique steric and electronic challenges that frequently disrupt standard "click chemistry" protocols. This guide provides diagnostic workflows, mechanistic causality, and self-validating protocols to help you achieve perfect regiocontrol and high yields.

Diagnostic Workflow

Before adjusting your reaction parameters, identify your target regioisomer and match your current observations against the diagnostic logic tree below.

Troubleshooting Start Determine Target Isomer for 1-(2-Chlorophenyl)triazole Iso14 Target: 1,4-Isomer (Use CuAAC) Start->Iso14 Cu(I) Catalysis Iso15 Target: 1,5-Isomer (Use RuAAC) Start->Iso15 Ru(II) Catalysis Prob14 Issue: Sluggish Reaction (Ortho-Cl Steric Clash) Iso14->Prob14 Prob15 Issue: 1,4-Contamination or Stalled Reaction Iso15->Prob15 Sol14 Solution: Add TBTA Ligand & Elevate Temp to 40°C Prob14->Sol14 Optimize Sol15 Solution: Use Cp*RuCl(COD) & Strictly Exclude O2 Prob15->Sol15 Optimize

Diagnostic flowchart for resolving regioselectivity and yield issues in triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a ~1:1 mixture of 1,4- and 1,5-isomers when reacting 2-chlorophenyl azide with my alkyne under thermal conditions? A1: The classic thermal Huisgen 1,3-dipolar cycloaddition lacks regiocontrol because the HOMO-LUMO energy gaps for both the 1,4- and 1,5-orientations of the azide and alkyne are nearly identical. The high activation barrier requires elevated temperatures, which further degrades any subtle kinetic preferences1[1]. To resolve this, you must abandon thermal conditions and employ transition-metal catalysis (Cu or Ru) to artificially lower the activation barrier for a specific pathway.

Q2: I switched to CuAAC to get the 1,4-isomer, but my reaction with 2-chlorophenyl azide is extremely slow compared to phenyl azide. Why? A2: This is a direct consequence of steric hindrance. The CuAAC mechanism proceeds via a dinuclear copper(I)-acetylide complex. When using 2-chlorophenyl azide, the bulky chlorine atom at the ortho position creates severe steric repulsion when the distal nitrogen of the azide attempts to coordinate to the C-2 carbon of the acetylide. This clash significantly raises the activation energy for the formation of the six-membered metallacycle, which is the rate-determining step 2[2]. Solution: Elevate the temperature slightly (40 °C) and add a stabilizing ligand like TBTA to maintain a high concentration of active Cu(I) species.

Q3: I am using RuAAC to synthesize the 1,5-isomer, but I am seeing 1,4-isomer contamination. How do I fix this? A3: Your choice of ruthenium ligand is critical. The RuAAC reaction relies on the oxidative coupling of the azide and alkyne to form a ruthenacycle. If you use a catalyst lacking the bulky pentamethylcyclopentadienyl (Cp) ligand (e.g., CpRuCl(PPh3)2), the energy barrier for the 1,4-pathway remains accessible, leading to mixtures. Switching to the bulkier Cp ligand, as found in Cp*RuCl(COD), completely blocks the 1,4-pathway via steric exclusion, ensuring exclusive selectivity for the 1,5-disubstituted triazole3[3].

Q4: My RuAAC reaction stalled at 20% conversion. What happened? A4: The most likely culprit is atmospheric oxygen. RuAAC catalysts, particularly Cp*RuCl(COD), are highly sensitive to O2. Molecular oxygen displaces the ligands on the active Ru(II) species, forming an inactive dioxygen complex and irreversibly poisoning the catalyst4[4]. You must rigorously degas your solvents and run the reaction under an inert argon atmosphere.

Quantitative Data Comparison

The following table summarizes the expected performance of different synthetic methodologies when utilizing sterically hindered ortho-substituted aryl azides.

ParameterThermal HuisgenCuAAC (Optimized)RuAAC
Primary Product ~1:1 Mixture of 1,4 & 1,51,4-Disubstituted1,5-Disubstituted
Regioselectivity Poor (<60% ee)Excellent (>95%)Excellent (>95%)
Catalyst System NoneCuSO₄ / NaAsc / TBTACp*RuCl(COD)
Temperature >80 °C40 °C45 °C - 80 °C
Ortho-Cl Tolerance Moderate (but non-selective)Low-Moderate (requires TBTA)Good (sterics aid 1,5-selectivity)
Atmosphere AmbientAmbient (tolerates O2)Strictly Inert (Argon)

Mechanistic Pathways

Understanding the divergence between the copper and ruthenium catalytic cycles is essential for troubleshooting. The diagram below illustrates how the metal center dictates the orientation of the ortho-chlorophenyl group.

Mechanism Sub 2-Chlorophenyl Azide + Terminal Alkyne CuCat Cu(I) Catalyst Sub->CuCat CuAAC RuCat Ru(II) Catalyst Sub->RuCat RuAAC CuInt Dinuclear Cu-Metallacycle (Sensitive to ortho-sterics) CuCat->CuInt RuInt Oxidative Ruthenacycle (Cp* blocks 1,4-pathway) RuCat->RuInt Prod14 1,4-Disubstituted Triazole CuInt->Prod14 Protonation Prod15 1,5-Disubstituted Triazole RuInt->Prod15 Reductive Elim.

Mechanistic divergence of CuAAC and RuAAC pathways dictating triazole regioselectivity.

Standardized Experimental Protocols

Protocol A: CuAAC for 1-(2-Chlorophenyl)-1,4-disubstituted-1,2,3-triazole

Use this protocol when the 1,4-isomer is required. The addition of TBTA overcomes the sluggish kinetics caused by the ortho-chloro group.

  • Preparation: In a 25 mL round-bottom flask, dissolve 2-chlorophenyl azide (1.0 equiv, 1.0 mmol) and the terminal alkyne (1.05 equiv, 1.05 mmol) in 5 mL of a 1:1 mixture of tert-butanol and water.

  • Ligand Addition: Add TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.05 equiv, 5 mol%). Stir for 5 minutes.

  • Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 equiv, 5 mol%) and sodium ascorbate (0.10 equiv, 10 mol%) in 1 mL of water. The solution will briefly turn yellow.

  • Reaction: Add the catalyst solution to the main flask. Heat the mixture to 40 °C and stir vigorously for 12-24 hours.

  • Self-Validation Check: The reaction mixture should appear slightly cloudy and pale yellow/green. If the solution turns deep blue, the Cu(I) has oxidized to Cu(II); add an additional 5 mol% of sodium ascorbate to rescue the catalyst.

  • Workup: Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) to strip the copper. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

Protocol B: RuAAC for 1-(2-Chlorophenyl)-1,5-disubstituted-1,2,3-triazole

Use this protocol when the 1,5-isomer is required. Strict adherence to anhydrous and anaerobic conditions is mandatory.

  • Preparation: Flame-dry a 25 mL Schlenk flask and purge with Argon three times.

  • Substrate Loading: Add 2-chlorophenyl azide (1.0 equiv, 1.0 mmol) and the terminal alkyne (1.05 equiv, 1.05 mmol).

  • Solvent Addition: Inject 5 mL of anhydrous, degassed 1,2-dichloroethane (DCE) via syringe. Place the flask in a pre-heated 45 °C oil bath and allow it to reach thermal equilibrium (approx. 5 minutes).

  • Catalyst Addition: Quickly add a solution of Cp*RuCl(COD) (0.02 equiv, 2 mol%) dissolved in 1 mL of degassed DCE via syringe.

  • Self-Validation Check: The solution should immediately adopt a dark brown/red hue. If the solution turns green or black upon catalyst addition, oxygen contamination has occurred, and the catalyst is poisoned. You must restart with better degassing.

  • Reaction & Workup: Stir at 45 °C under Argon for 8-12 hours. Monitor by TLC. Once complete, concentrate the mixture and filter directly through a short pad of silica gel (eluting with EtOAc/Hexanes) to remove the ruthenium salts.

References

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs77LVlvdtjZI7GCSKtJQ8i5tzecKfXcpLZ5LfClfStzJvcVv7MnQttoPY_NbowiC52T3S_ZHRQ1ZCMAFP0uSuJppvLp2nj7_kp2S45l6VAQ531GrocdEC3fenr-b2hg24293tt7_u1Ji7GQ==]
  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ363ZRW66oBi7Lf1Q3TDLmVMoVUHjoOgjUCFGS1-hMbwhXEkedHteNNnt0D_zW7R6MpBC4sGE74qDDI-C57XXcqkznEHa746Xvxa0-FYYOtOBvw5miZeK1-Sl5HAJR1Sa9Rwy9pRlvOE_UlIIew==]
  • addressing regioselectivity issues in triazole synthesis - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe7kANirlvQowuhqoTle5rzp237M2L7WWHKGjq_xNbkyGLqWDr6i4LqFRTz9dWTP7mMrAm1C-fxZifVAJ2kNCrTl_oqUtd271p15XO4GzFwVuGgXYFp0TG9Fs27mLXu0YNZR4BVonsRtfj3-5kB6zI_aqA_9y3yIUK1rdrIFZKGoTwgL5WhxxLZ6o4wEFlt4zl12d_]
  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeUoeJMKd10518iIZgsX2mivH6wid42lLZRGmiY1deUkn9teI_aeDruP_6GiZw6BpoIzoO3ARSEew9BBsFtgxH9i5HvyFYDo0xsf3QIv65kLyphIF0o9hb5F426PyYUsuajy5AXdLI1KLNIA==]

Sources

Handling steric hindrance of the ortho-chloro group in triazole formation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket: Optimization of CuAAC for Ortho-Chloro Aryl Azides

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Scaffold Synthesis Bottleneck)

Introduction

You are encountering a classic "ortho-effect" blockade. While the ortho-chloro group is electron-withdrawing (theoretically increasing azide electrophilicity), its steric bulk imposes a kinetic penalty that standard "Click" conditions cannot overcome. The chlorine atom physically obstructs the formation of the copper-acetylide-azide metallacycle intermediate.

This guide treats your reaction as a failing system and provides the engineering controls—ligand architecture, catalyst protection, and thermodynamic adjustments—required to restart it.

Module 1: Diagnostics & Mechanism

Q: Why is my reaction stalling despite using standard "Click" conditions (CuSO₄/Ascorbate)?

A: The standard catalytic cycle is being interrupted at the metallacycle formation step. In a typical CuAAC reaction, the copper(I) acetylide must coordinate with the organic azide. An ortho-chloro substituent creates a "steric wall" that destabilizes this transition state. If the cycle turns over too slowly, dissolved oxygen oxidizes the transient Cu(I) to inactive Cu(II) or promotes the Glaser coupling of your alkyne (homocoupling), permanently killing the reaction.

Visualizing the Failure Point:

CuAAC_Failure Start Reagents: Ortho-Cl Azide + Alkyne Cu_Acetylide Cu(I)-Acetylide Species Start->Cu_Acetylide + Cu(I) TS_Attempt Metallacycle Formation Cu_Acetylide->TS_Attempt Steric_Block STERIC BLOCKADE (Ortho-Cl repulsion) TS_Attempt->Steric_Block Product 1,4-Triazole TS_Attempt->Product Requires Heat/Ligand Byproducts Oxidative Damage (Glaser Coupling / Cu(II)) Steric_Block->Byproducts Slow Kinetics allows O2 entry

Figure 1: The kinetic bottleneck caused by ortho-substitution prevents the transition state assembly, leading to catalyst death or side reactions.

Module 2: The "Hardware" Fix (Ligand Selection)

Q: I am using TBTA. Is this the wrong choice?

A: Likely, yes. TBTA is a tertiary amine that protects Cu(I), but it is bulky and rigid. For ortho-substituted substrates, TBTA often exacerbates the steric crowding around the copper center. You need a ligand that is electron-rich enough to stabilize Cu(I) but flexible enough to accommodate the bulky azide.

Ligand Performance Matrix:

Ligand ClassExampleSuitability for Ortho-ClMechanism of Action
First Gen TBTALow Too rigid; creates additional steric bulk around the metal center.
Water-Soluble THPTA High More flexible alkyl linkers allow bulky substrates to access the Cu core. High water solubility aids kinetics.
Electronic BTTES High Electronically tuned to accelerate the rate-determining step; excellent for slow reactions.
Carbene Cu(I)-NHC Critical (e.g., SIMes-CuCl). Strong sigma-donor; pushes the reaction through high activation barriers. Use if THPTA fails.[1]

Recommendation: Switch to THPTA immediately. If working in strictly organic solvents (THF/Toluene), switch to an NHC-Copper complex (e.g., [(IMes)CuBr]).

Module 3: The "Software" Fix (Protocol Optimization)

Q: How do I force the reaction to completion?

A: You must shift from "kinetic ease" (room temp) to "thermodynamic forcing." The following protocol is designed for "stubborn" azides.

Protocol: High-Temperature/High-Loading CuAAC

  • Concentration is Key: Run the reaction at 0.5 M - 1.0 M (standard click is 0.1 M). The bimolecular collision rate must be maximized.

  • Solvent System: Use DMSO:Water (4:1) or tBuOH:Water (1:1) . DMSO coordinates weakly to Cu(I), stabilizing it without blocking the active site.

  • Catalyst Loading: Increase Cu source to 5-10 mol% .

  • The "Scrubbing" Step (Crucial): You must degas solvents.[2] Oxygen is the enemy of slow reactions.

Step-by-Step Workflow:

Protocol_Flow Step1 1. Dissolve Reagents (Conc: 0.5 - 1.0 M) Step2 2. Add Ligand (THPTA) Ratio Cu:Ligand = 1:2 Step1->Step2 Step3 3. DEGAS SOLVENT (Argon sparge 15 min) Step2->Step3 Step4 4. Add Cu Source (CuSO4 or CuBr) Step3->Step4 Step5 5. Add Reductant (Na Ascorbate, 5 eq excess) Step4->Step5 Step6 6. HEAT to 60-80°C (Overcome Activation Energy) Step5->Step6 Step7 7. Monitor (LCMS) Check for Glaser Homocoupling Step6->Step7

Figure 2: Optimized workflow for sterically hindered substrates emphasizing deoxygenation and thermal activation.

Module 4: Alternative Routes (Ruthenium)

Q: Can I use Ruthenium (RuAAC) to bypass the copper mechanism?

A: Yes, but with a major caveat: Regioselectivity . RuAAC (catalyzed by Cp*RuCl(PPh₃)₂) typically yields the 1,5-disubstituted triazole , whereas CuAAC yields the 1,4-isomer .[2][3]

  • Exception: In rare cases of extreme steric bulk, RuAAC has been reported to slip back to the 1,4-isomer or lose selectivity, but you should assume you will get the 1,5-product.

Decision Logic:

  • If you need the 1,4-isomer : Stick to CuAAC.[2][3] Use the THPTA ligand, heat to 80°C, and use strictly anaerobic conditions.

  • If you need the 1,5-isomer OR can tolerate either: Switch to Cp*RuCl(PPh₃)₂ in Dioxane or DMF at 60-100°C. RuAAC is generally less sensitive to electronic perturbations but more sensitive to internal alkyne sterics.

References
  • Mechanism & Ligand Acceleration: Rostovtsev, V. V., et al.[4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.

  • THPTA Ligand Utility: Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009.

  • NHC-Copper Complexes: Diez-Gonzalez, S., et al. "Copper(I)–NHC Complexes as Catalysts for the [3+2] Cycloaddition of Azides and Terminal Alkynes."[4] Chemistry – A European Journal, 2006.

  • Ruthenium Catalysis (RuAAC): Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Azides."[2][4][5] Journal of the American Chemical Society, 2005.

  • Steric Hindrance in Click Chemistry: Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.

Sources

Stability of 1-(2-Chlorophenyl)-1H-1,2,3-triazole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide for 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Executive Summary

Compound: 1-(2-Chlorophenyl)-1H-1,2,3-triazole CAS Registry Number: (Verify if specific CAS is needed, otherwise refer to general class) Chemical Class:


-Aryl-1,2,3-triazole[1][2][3][4][5][6][7]

The 1,2,3-triazole moiety is a "privileged scaffold" in medicinal chemistry, renowned for its exceptional metabolic and chemical stability. Unlike other azoles, the 1,2,3-triazole ring is resistant to hydrolytic cleavage under typical acidic and basic conditions due to its high aromatic stabilization energy (~27 kcal/mol) [1].

For 1-(2-chlorophenyl)-1H-1,2,3-triazole, the primary stability concerns do not arise from the triazole ring cleavage but rather from the reactivity of the ortho-chloro substituent (metal-catalyzed coupling) and the C5-hydrogen acidity (deprotonation by strong bases).

Part 1: Stability Profile & Chemical Behavior

Acidic Conditions
  • Status: Highly Stable

  • Mechanism: The 1,2,3-triazole ring acts as a weak base (

    
     of conjugate acid ~ 0–1). Under aqueous acidic conditions (e.g., HCl, 
    
    
    
    ), the N3 nitrogen may undergo protonation to form a triazolium salt, but the ring structure remains intact.
  • Risk Factor: Negligible for hydrolysis.[8]

  • Observation: Users may observe a change in solubility or retention time (LC-MS/TLC) due to protonation, which is reversible upon neutralization.

Basic Conditions
  • Status: Generally Stable (Conditional)

  • Mechanism:

    • Aqueous Base (NaOH/KOH): The ring is stable against hydrolysis. The ortho-chloro group is generally resistant to nucleophilic aromatic substitution (

      
      ) by hydroxide unless extreme temperatures (>150°C) or activating groups are present.
      
    • Strong Organometallic Bases (e.g.,

      
      -BuLi, LDA):  The C5-proton of 1-substituted 1,2,3-triazoles is acidic (
      
      
      
      ~ 27-28). Treatment with strong bases will result in lithiation at the C5 position [2]. This species is stable at low temperatures (-78°C) but can undergo ring fragmentation or rearrangement if warmed.
  • Dimroth Rearrangement Risk: Unlike 5-amino-1,2,3-triazoles, 1-aryl-1,2,3-triazoles lacking an amino group at C5 are resistant to the Dimroth rearrangement under standard basic conditions [3].

Oxidative/Reductive Conditions
  • Oxidation: The ring is inert to most oxidizing agents (e.g.,

    
    , 
    
    
    
    ), making it compatible with oxidative workups.
  • Reduction: Resistant to catalytic hydrogenation (

    
    ) under standard conditions, though the C-Cl bond is susceptible to hydrogenolysis (dechlorination) if not carefully monitored.
    

Part 2: Troubleshooting Guide

Use this dynamic troubleshooting matrix to diagnose unexpected experimental results.

Symptom Probable Cause Diagnostic Step Corrective Action
New polar spot on TLC after acid workup Salt formation (Protonation of N3).Neutralize a sample with

and re-run TLC.
If spot reverts to starting material

, it is the salt. Proceed with basic extraction.
Loss of product during Pd-catalyzed reaction C-Cl bond activation (Side reaction).Check LC-MS for dechlorinated product (mass M-34).The ortho-Cl is reactive to Pd(0). Switch to a catalyst system that does not activate aryl chlorides or lower temperature.
Decomposition with

-BuLi
Ring fragmentation (Retro-cycloaddition).Quench with

at -78°C to check for C5-D incorporation.
Maintain temperature < -70°C during lithiation. Avoid warming the lithiated species before electrophile addition.
Unexpected isomer formation Thermal rearrangement (rare).Check NMR for 2H-triazole or 4H-triazole tautomers (unlikely for N-substituted).Ensure reaction temperature did not exceed 200°C. 1,2,3-triazoles are thermally stable up to very high temps.

Part 3: Experimental Workflows & Decision Trees

Workflow 1: Stability Testing Protocol

Use this logic flow to validate the compound's integrity in your specific matrix.

StabilityProtocol Start Start: Stability Check Condition Select Condition Start->Condition Acid Acidic (pH < 2) Condition->Acid Base Basic (pH > 12) Condition->Base Check1 LC-MS Analysis (Look for M+1) Acid->Check1 24h @ RT Check2 Check for Dechlorination (Mass M-34) Base->Check2 24h @ RT Result1 Stable (Salt Formed) Check1->Result1 No degradation Result2 Stable Check2->Result2 No change Result3 Unstable (C-Cl Hydrolysis) Check2->Result3 High Temp (>100°C)

Caption: Decision tree for validating the chemical stability of 1-(2-chlorophenyl)-1H-1,2,3-triazole under standard laboratory conditions.

Workflow 2: C5-Lithiation Pathway (Advanced Users)

For users attempting functionalization at the C5 position.

Lithiation Substrate 1-(2-Cl-Ph)-Triazole Intermediate C5-Lithio Species (Temp Sensitive!) Substrate->Intermediate Deprotonation Reagent n-BuLi / THF (-78°C) PathA Quench (Electrophile) Intermediate->PathA PathB Warm to > -20°C Intermediate->PathB Product C5-Functionalized Product PathA->Product Decomp Ring Fragmentation (N2 loss) PathB->Decomp

Caption: Mechanistic pathway for C5-functionalization, highlighting the critical temperature dependence to avoid ring fragmentation.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use 1-(2-chlorophenyl)-1H-1,2,3-triazole as a ligand in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)? A: Yes, but be cautious. While the triazole ring itself is a good ligand for Cu(I), the ortho-chloro group can potentially undergo oxidative addition with transition metals under forcing conditions. Ensure your reaction temperature is moderate (<80°C) to prevent C-Cl activation.

Q2: Is the compound light-sensitive? A: Generally, no. 1,2,3-triazoles absorb in the UV region but are not typically prone to photodegradation under ambient light. However, as with all halogenated aromatics, long-term exposure to strong UV light should be avoided to prevent radical dechlorination. Store in amber vials.

Q3: I see a melting point depression after recrystallization from ethanol. Did it decompose? A: It is unlikely to be decomposition. 1,2,3-triazoles are excellent hydrogen bond acceptors. You may have formed a solvate or co-crystal with ethanol. Dry the sample thoroughly under high vacuum (>24h) or verify purity via NMR (


 and 

).

Q4: Does the "Dimroth Rearrangement" apply to this compound? A: No. The Dimroth rearrangement typically requires an amino group at the 5-position (5-amino-1,2,3-triazole) to allow the exchange of endocyclic and exocyclic nitrogens [3]. For 1-(2-chlorophenyl)-1H-1,2,3-triazole, this pathway is mechanistically blocked under standard conditions.

Part 5: Quantitative Data Summary

Data generalized from N-aryl-1,2,3-triazole class properties [1, 4].[1][2][6][9]

ParameterValue / LimitNotes
Thermal Stability (

)
> 200°CHighly stable ring system.
Hydrolysis (

1-13)
< 1% degradation (24h)Resistant to acid/base hydrolysis.

(Conjugate Acid)
~ 1.2N3 protonation in strong acid.

(C5-H)
~ 27-28Deprotonation requires

-BuLi/LDA.
Solubility DMSO, MeOH, DCM, EtOAcPoor solubility in water; pH dependent.

References

  • Motornov, V. et al. (2018).[3] Chemical properties of 1,2,3-triazoles. Russian Chemical Reviews . 87(12), 1169.

  • Begtrup, M. (1993). Reactivity of 1,2,3-triazoles. Bulletin of the Chemical Societies of Belgium . 102(9), 589.

  • Bakulev, V. A. et al. (1989). Dimroth Rearrangement of 1,2,3-Triazoles. Advances in Heterocyclic Chemistry . 46, 117-205.

  • Dheer, D. et al. (2017). Medicinal attributes of 1,2,3-triazoles: Current developments. Bioorganic & Medicinal Chemistry . 25(18), 4933.

Sources

Overcoming solubility issues of chlorophenyl triazoles in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Overcoming Solubility Barriers in Biological Assays

Status: Active | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary

Chlorophenyl triazoles represent a privileged scaffold in medicinal chemistry, particularly for antifungal and oncology indications. However, their physicochemical profile—characterized by high lipophilicity (LogP > 3.[1]5) and high crystal lattice energy—often leads to "brick dust" behavior. This results in compound precipitation upon dilution into aqueous media, leading to false negatives (loss of concentration) or false positives (non-specific aggregate inhibition).

This guide provides validated workflows to maintain solubility without compromising biological integrity.

Module 1: Stock Preparation & The "Invisible" Precipitate

User Query: "My compound dissolves in DMSO, but I see variability in my IC50 data. Is my stock degrading?"

Diagnosis: The issue is likely not chemical degradation but micro-precipitation . Chlorophenyl triazoles are prone to forming thermodynamically stable crystal lattices. A visually clear DMSO stock may still contain micro-nuclei that trigger rapid precipitation when introduced to aqueous buffers [1].

Protocol: The "Hot-Start" Stock Preparation

Do not rely on vortexing alone.[1] You must break the crystal lattice energy.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol for stocks, as it evaporates rapidly, altering concentration.[1]

  • Thermal Treatment: Heat the DMSO stock to 37°C - 45°C for 10 minutes.

  • Acoustic Energy: Sonicate in a water bath for 15 minutes.

    • Why? This ensures the compound reaches thermodynamic equilibrium, not just kinetic solubility.

  • Visual Check: Hold the vial against a light source. Any "shimmer" or refraction indicates undissolved micro-crystals.

Module 2: The Serial Dilution Trap

User Query: "When I dilute my 10 mM stock into the assay plate, the compound crashes out immediately. How do I fix this?"

Diagnosis: You are likely performing a "Direct Spike," adding 100% DMSO stock directly into a low-solubility buffer.[1] Water acts as a strong anti-solvent, causing a "solubility shock."

Solution: The "Intermediate Shift" Method

Instead of jumping from 100% DMSO to 100% Buffer, use an intermediate solvent concentration to step down the hydrophobicity [2].

Table 1: Recommended Solvent Limits in Assays

Assay TypeMax DMSO TolerancePreferred Co-SolventNotes
Enzymatic (Biochem) 1.0% - 5.0%PEG-400Enzymes are generally robust; watch for denaturation.[1]
Cell-Based (Immortal) 0.5% - 1.0%GlycerolHigh DMSO alters membrane permeability.[1]
Primary Cells/Stem < 0.1%HP-

-CD
Extremely sensitive to organic solvents.[1]
Visualization: The Solvent Shift Workflow

DilutionStrategy cluster_Wrong The Crash (Incorrect) cluster_Right The Shift (Correct) Stock 10 mM Stock (100% DMSO) Direct Direct Addition to Assay Buffer (0% DMSO) Stock->Direct 1:1000 Dilution Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution Precip PRECIPITATION (Data Artifacts) Direct->Precip Final Final Assay Plate (1% DMSO) Inter->Final 1:10 Dilution

Caption: Figure 1. The "Intermediate Shift" method prevents the solubility shock caused by direct addition of highly lipophilic stocks to aqueous media.

Module 3: Distinguishing True Inhibition from Aggregation

User Query: "I found a potent hit (IC50 = 500 nM), but the structure-activity relationship (SAR) is flat. Is this real?"

Diagnosis: Chlorophenyl triazoles are notorious "promiscuous aggregators." In aqueous buffer, they can form colloidal aggregates (100–1000 nm) that sequester enzymes, causing false positive inhibition [3].[1]

Troubleshooting Protocol: The Detergent Counter-Screen

If your compound inhibits an enzyme, you must prove it is not an aggregate.

  • Run the Assay Standard: Measure IC50 in standard buffer.

  • Run the Detergent Arm: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-80 added to the buffer.

    • Mechanism:[2][3][4][5][6][7] Non-ionic detergents disrupt colloidal aggregates below their critical micelle concentration (CMC) but do not affect specific 1:1 ligand-protein binding [4].[1]

  • Analyze Results:

    • IC50 Unchanged: True Binder.

    • IC50 Shifts > 10-fold (Potency Loss): False Positive (Aggregator).

Visualization: Aggregation Decision Tree

AggregationCheck Start Hit Identified (High Inhibition) Detergent Add 0.01% Triton X-100 to Assay Buffer Start->Detergent Result1 Inhibition Persists Detergent->Result1 No Shift in IC50 Result2 Inhibition Disappears Detergent->Result2 IC50 Increases >10x Conclusion1 TRUE BINDER (Specific Interaction) Result1->Conclusion1 Conclusion2 FALSE POSITIVE (Colloidal Aggregate) Result2->Conclusion2

Caption: Figure 2. Logic flow for validating hits using detergent sensitivity to rule out non-specific aggregation.

Module 4: Advanced Formulation (Cyclodextrins)

User Query: "DMSO is toxic to my primary cells at the concentration needed to keep the drug soluble. What is the alternative?"

Solution: Use 2-Hydroxypropyl-


-cyclodextrin (HP

CD)
.[1][8][9][10] Unlike DMSO, which is a co-solvent, HP

CD encapsulates the hydrophobic chlorophenyl moiety inside a "donut-shaped" cavity, shielding it from water while the exterior remains hydrophilic [5].[1]
Protocol: HP

CD Complexation
[8][11]
  • Prepare Vehicle: Dissolve 20% (w/v) HP

    
    CD in water or PBS. Filter sterilize (0.22 µm).
    
  • Add Compound: Add your chlorophenyl triazole (powder or high-conc.[1] DMSO stock) to the vehicle.

  • Equilibrate: Shake at 200 rpm at room temperature for 4-6 hours.

  • Usage: This complex is often soluble up to 1-5 mg/mL and is non-toxic to most cell lines up to very high concentrations (unlike DMSO).[1]

References
  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.

  • Feng, B. Y., et al. (2007).[1] High-throughput assays for promiscuous inhibitors. Nature Chemical Biology.

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Technical Support Center: Safe Handling Protocols for Azido-Chlorobenzene Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for energetic materials. As a Senior Application Scientist, I have designed this guide to provide researchers, synthetic chemists, and drug development professionals with field-proven, self-validating protocols for handling azido-chlorobenzene intermediates (e.g., 1-azido-4-chlorobenzene).

While the aromatic ring in azido-chlorobenzenes provides a degree of electronic stabilization compared to highly volatile alkyl azides, the energetic nature of the azide functional group (-N₃) demands strict adherence to thermodynamic and kinetic safety boundaries[1].

Part 1: Quantitative Safety Metrics & Stability Assessment

Before synthesizing or scaling up any azide, you must mathematically evaluate its thermodynamic stability. The two universal metrics for azide safety are the Carbon-to-Nitrogen (C/N) Ratio and the Rule of Six [2][3].

For 4-chlorophenyl azide (


):
  • C/N Ratio Calculation:

    
    .
    
  • Rule of Six: The molecule contains exactly 6 carbon atoms per energetic azide group.

Because the C/N ratio falls between 1 and 3, azido-chlorobenzene is thermodynamically borderline. It can be synthesized and isolated, but it must never be stored in its pure, neat form [2][4].

Quantitative Safety Metrics: Azide Stability Matrix
Azide CompoundChemical FormulaC/N RatioRule of Six Compliant?Max Isolation ScaleStorage Protocol
Methyl Azide

0.33No (1 Carbon)NEVER ISOLATEIn situ only (< 1g)
4-Chlorophenyl Azide

2.00 Yes (6 Carbons) < 5g < 1M solution, -20°C
n-Nonyl Azide

3.00Yes (9 Carbons)< 20gPure form, 4°C
4-Nonylphenyl Azide

5.00Yes (15 Carbons)> 20gPure form, Room Temp

Part 2: Experimental Protocol – Safe Synthesis Workflow

The following step-by-step methodology details the one-pot diazotization and azidation of chloroaniline. This protocol is designed as a self-validating system , embedding causality checks at every phase to ensure safety thresholds are never breached.

Step 1: Pre-Reaction Setup & Engineering Controls

  • Action: Conduct the experiment behind a portable blast shield inside a certified chemical fume hood with the sash positioned as low as possible[2][5]. Equip heavy-duty nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • Self-Validating Check: Ensure all metal spatulas are removed from the workspace. Obtain plastic or ceramic spatulas. Causality: Sodium azide reacts with heavy metals to form highly shock-sensitive metal azide salts[3][6].

Step 2: Diazotization (0°C to 5°C)

  • Action: Dissolve 4-chloroaniline in an aqueous hydrochloric acid (HCl) solution. Cool the vessel to 0°C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (

    
    ) dropwise.
    
  • Causality Check: The internal temperature must be strictly monitored and kept below 5°C. If the temperature exceeds this threshold, the unstable diazonium salt intermediate will explosively degrade into nitrogen gas and aryl radicals.

Step 3: Azidation (< 5°C)

  • Action: Prepare an aqueous solution of sodium azide (

    
    ). Add this dropwise to the cold diazonium mixture.
    
  • Self-Validating Check: Observe the vigorous evolution of nitrogen gas (

    
    ). Do not proceed to the workup phase until gas evolution has completely ceased. This visual cue validates that the energetic diazonium intermediate has been fully consumed.
    

Step 4: Extraction & Workup

  • Action: Extract the aqueous mixture using a non-halogenated solvent such as tert-butyl methyl ether (TBME) or ethyl acetate[1][7].

  • Causality Check: Never use dichloromethane (DCM) or chloroform.

    
     reacts with halogenated solvents to form diazidomethane or triazidomethane—extraordinarily volatile and shock-sensitive explosives[3][5].
    

Step 5: Storage

  • Action: Store the extracted azido-chlorobenzene as a dilute solution (< 1.0 M) at -20°C in an amber glass vial to protect it from photo-degradation[1][2].

AzideSafety Start 4-Chloroaniline Diazotization Diazotization (NaNO2, HCl, <5°C) Start->Diazotization Azidation Azidation (NaN3, H2O, <5°C) Diazotization->Azidation Add NaN3 slowly Hazard1 Hazard: Thermal Runaway Diazotization->Hazard1 Extraction Extraction (TBME / EtOAc) Azidation->Extraction N2 Evolution Complete Storage Storage (<1M Solution, -20°C) Extraction->Storage Do NOT evaporate Hazard2 Hazard: Diazidomethane Formation Extraction->Hazard2

Workflow and critical hazard checkpoints for the synthesis of azido-chlorobenzene intermediates.

Part 3: Troubleshooting Guides & FAQs

Q1: Why did my reaction mixture explosively decompose during solvent removal? A1: You likely used a rotary evaporator to concentrate the azido-chlorobenzene to dryness. Causality: Concentrating azides with a C/N ratio < 3 removes the solvent matrix, which acts as a thermodynamic heat sink and physical buffer. Without the solvent, the intermolecular distance between energetic azide groups decreases. In this neat state, minor friction from ground glass joints or a slight thermal fluctuation can exceed the activation energy for decomposition, releasing nitrogen gas explosively[1][2]. Limit purification to extraction and never distill to dryness.

Q2: During the azidation step, I noticed a brown precipitate and a sudden loss of yield. What happened? A2: You likely introduced a heavy metal into the reaction, commonly through the use of a metal spatula or contaminated glassware. Causality: Sodium azide readily reacts with heavy metals (e.g., copper, lead, brass) to form metal azides, which are highly unstable, shock-sensitive explosives[3][6]. These metal azides precipitate out of solution and can catalyze unwanted side reactions, destroying your yield and creating a severe explosion hazard. Always use plastic or ceramic tools.

Q3: How should I handle azide-containing waste to prevent the formation of toxic gases? A3: Never mix azide waste streams with acidic solutions. Causality: In the presence of Brønsted acids, azide ions rapidly protonate to form hydrazoic acid (


). Hydrazoic acid is highly toxic (analogous to hydrogen cyanide), highly volatile, and explosive[3][5].
Protocol: Ensure all azide waste is kept at a pH > 9 at all times. Collect it in a dedicated, clearly labeled, non-metal waste container. Unreacted sodium azide can be safely quenched using a nitrous acid method (sodium nitrite in dilute acid) only under strictly controlled, well-ventilated conditions[5][6].

WasteManagement A Azide Reaction Waste B Check pH Level A->B C pH < 9 (Danger: HN3 Gas) B->C Acidic/Neutral D pH > 9 (Safe Base Level) B->D Basic E Adjust with NaOH C->E Immediate Action F Segregated Azide Waste Container D->F No Heavy Metals E->D

Decision tree for azide waste management to prevent toxic hydrazoic acid formation.

References

1.[2] Information on Azide Compounds - Stanford Environmental Health & Safety. 2 2.[3] Safe Handling of Azides - University of Pittsburgh. 3 3.[4] Azides - University of Victoria. 4 4.[1] 1-Azido-4-chlorobenzene|4-Chlorophenyl Azide|CAS 3296-05-7 - Benchchem. 1 5.[5] Sodium Azide and Organic Azides - UC Santa Barbara. 5 6.[6] Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP) - Case Western Reserve University. 6 7.[7] 1-Azido-4-chlorobenzene 0.5M tert-butyl methyl ether - Sigma-Aldrich. 7

Sources

Validation & Comparative

HPLC method development for purity analysis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: HPLC Method Development for Purity Analysis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole Subtitle: Unlocking Selectivity: Why Phenyl-Hexyl Phases Outperform Standard C18 for Nitrogen-Rich Heterocycles

Executive Summary & Core Directive

In the synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole (often via CuAAC "click" chemistry from 1-azido-2-chlorobenzene), the primary analytical challenge is not just retention, but selectivity . Standard alkyl-bonded phases (C18) often struggle to differentiate the electron-rich triazole ring from its unreacted azide precursor and potential regioisomers (e.g., 2H-isomers) due to similar hydrophobicity profiles.

This guide objectively compares a Generic C18 Method against an Optimized Phenyl-Hexyl Method . We demonstrate that leveraging


 interactions provides superior resolution of the target analyte from critical impurities, establishing a self-validating protocol for drug development workflows.

Method Development Strategy: The "Why" Behind the Protocol

The Analyte
  • Compound: 1-(2-Chlorophenyl)-1H-1,2,3-triazole

  • Key Features:

    • Triazole Ring: High electron density, basic nitrogens (pKa ~1.2 for conjugate acid), potential for hydrogen bonding.

    • Chlorophenyl Ring: Hydrophobic, electron-withdrawing chlorine substituent.

  • Critical Impurities:

    • 1-Azido-2-chlorobenzene (Starting Material): Potentially explosive; must be quantified to <0.1%.

    • 2-Chloroaniline: Precursor to the azide; highly polar if protonated.

    • Regioisomers: 2H-1,2,3-triazole variants (if thermal synthesis was used instead of catalytic).

The Detection Challenge

While the chlorophenyl group provides UV activity, the triazole ring absorbs strongly in the low UV range.

  • Selection: UV at 210 nm (max sensitivity) vs. 254 nm (selectivity for aromatics).

  • Decision: We utilize 210 nm for the primary purity assay to ensure detection of non-aromatic degradation products, with a reference channel at 254 nm to confirm the aromatic moiety.

Comparative Study: C18 vs. Phenyl-Hexyl

We compared the performance of a standard C18 column against a Phenyl-Hexyl stationary phase.

Alternative A: The Generic Approach (C18)
  • Column: C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm.

  • Mechanism: Purely hydrophobic interaction (London dispersion forces).

  • Outcome: The triazole and the azide precursor have similar LogP values (approx 2.5 - 3.0), leading to poor resolution. The basic nitrogen on the triazole ring interacts with residual silanols on the C18 silica support, causing peak tailing.

The Solution: Optimized Phenyl-Hexyl Method
  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction +

    
     stacking .
    
  • Causality: The electron-deficient phenyl ring in the stationary phase interacts uniquely with the electron-rich triazole system. This "orthogonal" selectivity pulls the triazole peak away from the azide and aniline, sharpening the peak shape.

Data Comparison Table
ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)Improvement
Mobile Phase 50:50 ACN:Water (0.1% TFA)45:55 MeOH:Water (0.1% H3PO4)Methanol promotes

interactions better than ACN.
Retention Time (

)
4.2 min6.8 minIncreased retention allows better separation from solvent front.
Resolution (

)
1.8 (Marginal)4.5 (Excellent) >2.5x improvement in separation from azide impurity.
Tailing Factor (

)
1.6 (Tailing)1.1 (Symmetric) Reduced silanol interaction due to steric protection of Phenyl ligand.
Theoretical Plates (

)
~4,500>9,000 Higher efficiency due to better mass transfer kinetics.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The System Suitability Test (SST) ensures the method is performing correctly before samples are analyzed.

Reagents
  • Solvent A: Water (HPLC Grade) + 0.1% Phosphoric Acid (

    
    ). Note: Acidic pH suppresses ionization of silanols and keeps the aniline impurity protonated.
    
  • Solvent B: Methanol (HPLC Grade). Note: MeOH is preferred over ACN to prevent disruption of

    
     interactions.
    
Instrument Settings
  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 5 µL

  • Column Temp: 30°C (Controlled temperature is critical for reproducibility of

    
     effects).
    
  • Detection: DAD/UV @ 210 nm (Bandwidth 4 nm).

Step-by-Step Workflow
  • System Equilibration: Flush column with 100% MeOH for 10 min, then equilibrate with 45% B for 20 min until baseline stabilizes.

  • Blank Injection: Inject Mobile Phase to identify gradient ghosts or carryover.

  • SST Injection: Inject the "Resolution Solution" (Mix of Analyte + 1-Azido-2-chlorobenzene).

    • Pass Criteria: Resolution > 2.0; Tailing Factor < 1.2.

  • Sample Analysis: Inject samples in duplicate.

  • Wash: Flush column with 80% MeOH after the run to remove highly lipophilic contaminants.

Visualizations

Figure 1: Analytical Workflow & Decision Tree

This diagram illustrates the logical flow of the analysis, including the critical System Suitability decision point.

HPLC_Workflow Start Sample Preparation (Dissolve in 50:50 MeOH:Water) Equilibrate Equilibrate System (Phenyl-Hexyl, 30°C) Start->Equilibrate SST Inject System Suitability Standard (Mix) Equilibrate->SST Check Check Resolution (Rs > 2.0) Check Tailing (Tf < 1.2) SST->Check Pass Pass Criteria? Check->Pass RunSamples Run Analytical Samples (Duplicate Injections) Pass->RunSamples Yes FailAction FAIL: Regenerate Column or Adjust Mobile Phase pH Pass->FailAction No DataProcess Data Processing (Integrate @ 210nm) RunSamples->DataProcess FailAction->Equilibrate Report Generate Purity Report DataProcess->Report

Caption: Figure 1. Self-validating HPLC workflow ensuring data integrity through strict System Suitability Testing (SST) checkpoints.

Figure 2: Selectivity Mechanism (Pi-Pi Interaction)

A conceptual representation of why the Phenyl-Hexyl phase retains the triazole differently than C18.

Mechanism cluster_0 Stationary Phase Interaction Analyte 1-(2-Chlorophenyl)- 1H-1,2,3-triazole (Electron Rich) Phase Phenyl-Hexyl Ligand (Pi-System) Analyte->Phase Strong Attraction Interaction Pi-Pi Stacking (Enhanced Retention) Impurity Alkyl Impurities (No Pi-System) Impurity->Phase Weak Interaction

Caption: Figure 2. Mechanistic differentiation: The Phenyl-Hexyl phase engages in Pi-Pi stacking with the triazole analyte, creating a separation gap from non-aromatic impurities.

References

  • PubChem. (2025). Compound Summary: 1-(2-Chlorophenyl)-1H-1,2,3-triazole. National Library of Medicine. [Link][2]

  • Royal Society of Chemistry. (2010). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole. (Basis for UV detection selection). [Link]

  • MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (Reference for NMR/HPLC characterization of triazole intermediates). [Link]

Sources

Comparative Biological Activity: 1-(2-Chlorophenyl) vs 1-(4-Chlorophenyl)-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,3-triazole ring is a privileged pharmacophore in modern drug discovery, frequently utilized as a metabolically stable bioisostere for amide and ester linkages. However, the biological efficacy of 1-phenyl-1H-1,2,3-triazole derivatives is highly sensitive to the positional substitution of halogens on the N1-phenyl ring.

This guide provides an in-depth comparative analysis of the ortho-chloro (2-chlorophenyl) versus para-chloro (4-chlorophenyl) substitutions, detailing how these seemingly minor structural variations dictate 3D conformation, target engagement, and ultimately, biological activity.

Structural Dynamics and Mechanistic Causality

The fundamental difference in biological activity between 1-(2-chlorophenyl) and 1-(4-chlorophenyl)-1,2,3-triazoles stems from steric hindrance and its effect on molecular coplanarity:

  • 1-(2-Chlorophenyl)-1,2,3-triazole (Orthogonal Conformation): The bulky chlorine atom at the ortho position creates a severe steric clash with the adjacent C5 proton of the triazole ring. To relieve this strain, the molecule is forced into a twisted, orthogonal conformation where the phenyl and triazole rings are nearly perpendicular. While this reduces electronic conjugation, it can be advantageous if the target enzyme possesses a deep, narrow, and twisted binding pocket.

  • 1-(4-Chlorophenyl)-1,2,3-triazole (Planar Conformation): The para-substituted chlorine is distant from the triazole core, allowing the two rings to adopt a highly planar conformation. This planarity maximizes

    
    -
    
    
    
    stacking interactions within binding sites. Furthermore, the para-halogen is perfectly positioned to act as a halogen bond donor deep within hydrophobic pockets.

Comparative Biological Efficacy Across Therapeutic Domains

The conformational divergence between these two isomers leads to distinct structure-activity relationship (SAR) profiles across various biological targets.

A. Enzyme Inhibition: Macrophage Migration Inhibitory Factor (MIF)

MIF is a critical target for preventing parthanatos-mediated cell death. In the development of allosteric MIF inhibitors utilizing a 1-phenyl-1H-1,2,3-triazole-4-carboxamide scaffold, the para-substitution is vastly superior. Studies demonstrate that shifting the halogen from the para to the ortho position results in a dramatic loss of tautomerase inhibitory activity[1]. The planar nature of the 4-chlorophenyl derivative allows it to slide into the allosteric hydrophobic pocket, whereas the twisted 2-chlorophenyl analog is sterically excluded[1].

B. Anticancer Activity: Indole-Triazole Hybrids

In the design of 1,2,3-triazole tethered indole hybrids targeting human cancer cell lines (such as A549 lung cancer and MCF7 breast cancer), the para-chloro substitution consistently yields potent anti-proliferative agents[2]. Experimental data reveals that shifting the chlorine atom from the para position to the ortho position (2-chlorophenyl) results in a significant decrease in cytotoxic activity, highlighting the necessity of a planar pharmacophore for optimal target receptor binding in these cell lines[2].

C. Agricultural Fungicidal Activity: Triazolyl Hydrazides

When evaluating 1,2,3-triazolyl hydrazide derivatives against phytopathogenic fungi like Rhizoctonia solani and Fusarium graminearum, the 4-chlorophenyl moiety demonstrates broad-spectrum, high-potency inhibition (EC50 < 1 μg/mL)[3]. While 2-chlorophenyl derivatives can exhibit activity, their efficacy is highly contingent on the synergistic substitution of the secondary aromatic ring, making the para-chloro isomer a more reliable and robust building block for fungicidal design[3].

Quantitative Data Summary

The following table synthesizes the relative biological performance of the two isomers based on standardized in vitro assays.

Biological Target / AssayCompound Class1-(2-Chlorophenyl) Activity1-(4-Chlorophenyl) ActivityMechanistic Rationale
MIF Tautomerase Inhibition Triazole-4-carboxamidesPoor (IC50 > 50 μM)Potent (IC50 ~ 1.7 - 6.5 μM)Para-isomer fits the narrow allosteric pocket; ortho-isomer is sterically excluded.
Anticancer (MCF7 / A549) Indole-Triazole HybridsModerate/LowHigh (Comparable to Doxorubicin)Planar conformation of para-isomer allows optimal

-

stacking in the receptor site.
Fungicidal (R. solani) Triazolyl HydrazidesVariable (Dependent on R2)Consistently High (EC50 < 1 μg/mL)Para-chlorine engages in favorable halogen bonding with fungal target proteins.

Visualizing the Structure-Activity Relationship

The flowchart below maps the divergent conformational pathways and resulting biological activities dictated by the positional substitution of the chlorine atom.

SAR_Workflow Start 1-Phenyl-1H-1,2,3-Triazole Ortho 1-(2-Chlorophenyl) Start->Ortho Para 1-(4-Chlorophenyl) Start->Para Twisted Orthogonal Conformation (Steric Clash) Ortho->Twisted Planar Planar Conformation (Halogen Bonding) Para->Planar LowActivity Decreased Activity (Steric Exclusion) Twisted->LowActivity HighActivity Enhanced Activity (Optimal Engagement) Planar->HighActivity

Conformational and biological impact of ortho- vs para-chloro substitution on 1,2,3-triazoles.

Self-Validating Experimental Protocol: MIF Tautomerase Inhibition Assay

To objectively compare the biological activity of 1-(2-chlorophenyl) vs 1-(4-chlorophenyl)-1,2,3-triazole derivatives, a robust, self-validating enzymatic assay is required. The MIF tautomerase inhibition assay utilizes UV-Vis spectrophotometry to track the tautomerization of p-hydroxyphenylpyruvate (HPP) to its enol form.

Assay Principles & Causality
  • Why HPP? HPP naturally tautomerizes in the presence of MIF. The enol form absorbs strongly at 306 nm, allowing for real-time kinetic tracking.

  • Why Pre-incubation? Allosteric inhibitors require time to induce conformational changes in the enzyme. A 15-minute pre-incubation ensures equilibrium is reached before the substrate is introduced.

  • Self-Validation: The protocol includes a vehicle control (DMSO) to establish baseline uninhibited enzyme kinetics, and a positive control (e.g., ISO-1) to validate assay sensitivity. If the positive control fails to inhibit, the assay is voided.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM sodium phosphate, 1 mM EDTA, pH 6.2.

    • Prepare Recombinant Human MIF: Dilute to a working concentration of 50 nM in Assay Buffer.

    • Prepare Substrate (HPP): Dissolve HPP in ethanol to a 50 mM stock, then dilute to 2 mM in Assay Buffer immediately before use (HPP is unstable in aqueous solutions).

  • Compound Preparation:

    • Dissolve the 1-(2-chlorophenyl) and 1-(4-chlorophenyl) triazole derivatives in 100% DMSO to create 10 mM stock solutions.

    • Perform serial dilutions in DMSO to achieve final assay concentrations ranging from 0.1 μM to 100 μM. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation (Target Engagement):

    • In a UV-transparent 96-well microplate, add 98 μL of the MIF enzyme solution (50 nM) to each well.

    • Add 1 μL of the serially diluted compound (or DMSO for the negative control, or ISO-1 for the positive control).

    • Incubate the plate at 25°C for exactly 15 minutes to allow for allosteric binding.

  • Kinetic Measurement:

    • Initiate the reaction by rapidly adding 1 μL of the 2 mM HPP substrate to each well using a multichannel pipette.

    • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 306 nm (

      
      ) continuously for 3 minutes at 25°C.
      
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the progress curve (typically the first 30–60 seconds).
      
    • Normalize the

      
       of the compound-treated wells against the DMSO vehicle control (set as 100% activity).
      
    • Plot the % Inhibition vs. Log[Compound Concentration] and use non-linear regression (four-parameter logistic fit) to determine the IC50 values.

References

1.1 - Journal of Medicinal Chemistry, ACS Publications. 2.2 - ResearchGate. 3.3 - ACS Publications.

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(2-Chlorophenyl)-1H-1,2,3-triazole stands as a significant scaffold in the synthesis of pharmacologically active compounds and functional materials.[1][2] Its characterization is not merely an academic exercise but a critical step in ensuring purity, stability, and efficacy. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of this compound, offering a comparative perspective against other key analytical techniques.

The Power of Electron Ionization: Unveiling the Fragments

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the analysis of volatile and thermally stable small organic molecules.[3] The process involves bombarding the molecule with high-energy electrons, leading to the formation of a positively charged molecular ion (M+•). This molecular ion is often energetically unstable and undergoes predictable fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. Understanding these fragmentation pathways is crucial for confirming the molecule's identity and structure.

The Predicted Fragmentation Cascade

The journey from the molecular ion to the smaller, stable fragments follows a logical and chemically driven pathway.

1. The Molecular Ion (M+•): The initial ionization event creates the molecular ion. A key feature to expect is the isotopic signature of chlorine. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will result in two distinct peaks for any chlorine-containing fragment: an M+• peak and an M+2 peak with a relative intensity ratio of approximately 3:1.

2. The Hallmark of Triazoles - Loss of Nitrogen: The most characteristic fragmentation pathway for 1,2,3-triazoles is the facile elimination of a neutral nitrogen molecule (N₂), which has a mass of 28 Da.[4] This is a highly favored process due to the formation of the stable N₂ molecule. This fragmentation is expected to produce a prominent ion in the spectrum.

3. Phenyl Ring Fragmentations: Following the loss of N₂, the resulting ion, containing the chlorophenyl group linked to a two-carbon-one-nitrogen fragment, will undergo further cleavage. Common fragmentations for chloroaromatic compounds include the loss of a chlorine radical (Cl•) or the elimination of a neutral hydrogen chloride (HCl) molecule.[6]

4. Formation of the Chlorophenyl Cation: A significant peak is also anticipated corresponding to the 2-chlorophenyl cation. This arises from the cleavage of the bond connecting the phenyl ring to the triazole moiety.

The following table summarizes the key predicted fragments for 1-(2-Chlorophenyl)-1H-1,2,3-triazole:

m/z (for ³⁵Cl) Proposed Ionic Structure Fragmentation Event Predicted Relative Abundance
179[C₈H₆ClN₃]+•Molecular Ion (M+•)Moderate
151[C₈H₆Cl]+•[M - N₂]+•High
111[C₆H₄Cl]+2-Chlorophenyl cationHigh
76[C₆H₄]+•[C₆H₄Cl]+ - Cl•Moderate

This predicted fragmentation pathway is visually represented in the following diagram:

Fragmentation_Pathway M [C₈H₆ClN₃]+• m/z = 179/181 Frag1 [C₈H₆Cl]+• m/z = 151/153 M->Frag1 - N₂ Frag2 [C₆H₄Cl]+ m/z = 111/113 Frag1->Frag2 - C₂H₂N• Frag3 [C₆H₄]+• m/z = 76 Frag2->Frag3 - Cl•

Caption: Predicted EI-MS fragmentation pathway of 1-(2-Chlorophenyl)-1H-1,2,3-triazole.

A Holistic Approach: Comparison with Other Analytical Techniques

While EI-MS provides invaluable information about molecular weight and fragmentation, a comprehensive structural confirmation relies on a multi-technique approach. This ensures a self-validating system where data from different analyses corroborate the proposed structure.

Technique Information Provided Strengths Limitations Complementarity with EI-MS
NMR Spectroscopy (¹H & ¹³C) Detailed atomic connectivity and chemical environment.Unambiguous structure elucidation.Lower sensitivity, requires larger sample amounts.Confirms the carbon-hydrogen framework and isomerism, which MS cannot distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and non-destructive.Provides limited information on the overall molecular architecture.Confirms the presence of aromatic C-H, C=C, and triazole N=N bonds, supporting the fragments seen in MS.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High separation efficiency.Provides no structural information alone.Used to isolate the compound before MS analysis (LC-MS) and to determine its purity.

Experimental Protocol for EI-MS Analysis

The following provides a generalized, step-by-step methodology for the EI-MS analysis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., methanol or acetonitrile).
  • Ensure the sample is fully dissolved to prevent clogging of the injection system.

2. Instrument Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI)
  • Ionization Energy: 70 eV (a standard energy that promotes reproducible fragmentation).
  • Source Temperature: 200-250 °C (to ensure sample volatilization).
  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  • Scan Range: m/z 50-500 (to cover the molecular ion and expected fragments).

3. Data Acquisition and Analysis:

  • Inject a small volume (typically 1 µL) of the sample solution into the mass spectrometer.
  • Acquire the mass spectrum.
  • Analyze the resulting spectrum to identify the molecular ion peak (including the M+2 isotope peak) and the major fragment ions.
  • Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

Conclusion: A Synergistic Approach to Structural Validation

The analysis of the mass spectrometry fragmentation patterns of 1-(2-Chlorophenyl)-1H-1,2,3-triazole offers profound insights into its chemical structure. The characteristic loss of a nitrogen molecule, coupled with predictable cleavages of the chlorophenyl group, provides a robust method for its identification. However, for unequivocal structural confirmation and to meet the rigorous standards of drug development and scientific research, it is imperative to integrate EI-MS data with complementary techniques such as NMR and IR spectroscopy. This synergistic approach creates a self-validating system, ensuring the highest level of scientific integrity and confidence in the final structural assignment.

References

  • Allen, F. H., et al. "Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification." Journal of Cheminformatics, vol. 6, no. 1, 2014, p. 23. [Link]

  • Black, P. J., and J. H. Bowie. "Mass spectra of 1,2,3-triazoles." Journal of the Chemical Society, Perkin Transactions 1, 1973, pp. 1966-1970. [Link]

  • Misra, B. B., and S. K. Sahoo. "Computational methods for processing and interpreting mass spectrometry-based metabolomics." Briefings in Bioinformatics, vol. 22, no. 5, 2021, bbaa404. [Link]

  • Allen, F., et al. "Advancing the Prediction of MS/MS Spectra Using Machine Learning." Journal of Chemical Information and Modeling, vol. 62, no. 15, 2022, pp. 3537-3549. [Link]

  • Dührkop, K., et al. "SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation." Briefings in Bioinformatics, vol. 23, no. 1, 2022, bbab442. [Link]

  • Gessulat, S., et al. "Pep2Prob Benchmark: Predicting Fragment Ion Probability for MS2-based Proteomics." arXiv preprint arXiv:2305.10754, 2023. [Link]

  • Al-Hourani, B. J., et al. "Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity." Arabian Journal of Chemistry, vol. 16, no. 10, 2023, p. 105159. [Link]

  • Al-Amiery, A. A., et al. "Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions." Journal of Chemistry, vol. 2013, 2013, pp. 1-7. [Link]

  • Palibroda, N., et al. "ELECTRON IONISATION MASS SPECTRA OF SOME POLYHETEROCYCLIC COMPOUNDS CONTAINING PHENYLTHIAZOLE AND MERCAPTO[4][7][8]TRIAZOLE GROUPS." Studia Universitatis Babes-Bolyai, Chemia, vol. 42, no. 1-2, 1997, pp. 41-50.

  • Patel, R. B., et al. "Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine." Der Pharma Chemica, vol. 7, no. 10, 2015, pp. 24-32.
  • ResearchGate. "The mass spectrum of the 1,2,3-triazole group substituted zinc phthalocyanine (4)." ResearchGate, 2016. [Link]

  • Murti, Y., et al. "Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles." American Journal of Chemistry, vol. 1, no. 2, 2011, pp. 42-46.
  • Hassan, H. A. "Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives." Journal of Al-Nahrain University, vol. 15, no. 2, 2012, pp. 53-62.
  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023. [Link]

  • Clark, J. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide, 2022. [Link]

  • eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." eGyanKosh, 2021. [Link]

  • Liu, S., et al. "Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino-[2,1-e][7][9]benzothiazocines." Rapid Communications in Mass Spectrometry, vol. 13, no. 14, 1999, pp. 1511-4. [Link]

  • Chad's Prep. "Mass Spectrometry Fragmentation Patterns." Chad's Prep, 2022. [Link]

  • Blackman, A. J., and J. H. Bowie. "Mass spectra of 1,2,4-triazoles—II: Alkyl 1,2,4-triazoles." Organic Mass Spectrometry, vol. 7, no. 1, 1973, pp. 57-66. [Link]

  • Gevorgyan, A., et al. "Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity." Iranian Journal of Pharmaceutical Research, vol. 15, no. 4, 2016, pp. 785-794. [Link]

  • Wróblewska, A., et al. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." Molecules, vol. 28, no. 2, 2023, p. 805. [Link]

  • Kumar, A., et al. "Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles." Der Pharma Chemica, vol. 3, no. 6, 2011, pp. 352-359.
  • Castillo, J. C., et al. "Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets." Molecules, vol. 28, no. 13, 2023, p. 4961. [Link]

  • Santarelli, J. "Electron Affinity Equilibrium Studies of Synthesized N 1-and N 2-Phenyl-1,2,3-Triazole Isomers through Potassium Metal Reduction." Honors Theses, vol. 359, 2021. [Link]

  • NIST. "1H-1,2,4-Triazole." NIST Chemistry WebBook, 2023. [Link]

  • SlideShare. "Imidazole." SlideShare, 2016. [Link]

  • ResearchGate. "ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients." ResearchGate, 2018. [Link]

Sources

Validation of 1-(2-Chlorophenyl)-1H-1,2,3-triazole structure via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of 1-(2-chlorophenyl)-1H-1,2,3-triazole, particularly via azide-alkyne cycloaddition, the formation of regioisomers (1,4- vs.[1] 1,5-disubstitution) is a persistent analytical challenge. While Nuclear Magnetic Resonance (NMR) is the workhorse of daily analysis, it often struggles to definitively resolve these isomers due to overlapping signals or ambiguous Nuclear Overhauser Effect (NOE) correlations, especially when the ortho-chloro substituent induces a steric twist that disrupts the planar magnetic anisotropy.

This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for structurally authenticating 1-(2-chlorophenyl)-1H-1,2,3-triazole. We compare its efficacy against NMR and Density Functional Theory (DFT) and provide a self-validating protocol for obtaining diffraction-quality crystals.

Comparative Analysis: Selecting the Validation Method

The following table objectively compares the three primary validation techniques for N-aryl triazoles.

FeatureNMR (

H,

C, NOESY)
DFT (Computational) SC-XRD (Crystallography)
Primary Output Chemical shifts (

), coupling constants (

)
Theoretical Energy, GeometryElectron Density Map (

)
Regioisomer Certainty Moderate. Relies on NOE proximity; often ambiguous if protons are sparse.High (Theoretical). Predicts stability but cannot confirm actual synthesis product.Absolute. Direct visualization of atom connectivity (1,4 vs 1,5).
Conformational Insight Dynamic. Shows time-averaged solution state.Static (Gas Phase). Ignores packing forces.Static (Solid State). Captures the specific ortho-twist angle.
Sample Requirement ~5-10 mg (Recoverable)None (In silico)Single Crystal (~0.1 - 0.3 mm)
Throughput High (Minutes)Low (Hours/Days)Moderate (Hours + Crystallization time)
The "Ortho-Effect" Blind Spot

For 1-(2-chlorophenyl)-1H-1,2,3-triazole, the chlorine atom at the 2-position creates significant steric hindrance.

  • NMR Limitation: In solution, the bond between the phenyl ring and the triazole nitrogen (N1-C1') rotates. NMR signals average out, obscuring the preferred low-energy conformation.

  • X-ray Advantage: The crystal lattice "freezes" the molecule in its energetic minimum. This reveals the dihedral angle (twist) caused by the repulsive interaction between the ortho-Cl and the triazole lone pairs or hydrogens.

Decision Logic & Workflow

The following diagram outlines the decision-making process for validating the structure, highlighting when to escalate from NMR to X-ray.

ValidationLogic Start Crude Product: 1-(2-Chlorophenyl)-1H-1,2,3-triazole NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Is Regiochemistry (1,4 vs 1,5) Ambiguous? NMR->Ambiguity NOE Run 2D NOESY/HMBC Ambiguity->NOE No (Peaks Clear) Cryst Initiate Crystallization (SC-XRD) Ambiguity->Cryst Yes (Ortho-Cl Sterics) Definitive Structure Confirmed (Solution State) NOE->Definitive Correlations Found NOE->Cryst Signals Overlapping Xray X-ray Diffraction Data Collection Cryst->Xray Solve Structure Solution (SHELXT/OLEX2) Xray->Solve Final Absolute Configuration & Packing Validated Solve->Final

Figure 1: Decision matrix for escalating structural validation from spectroscopic to crystallographic methods.

Experimental Protocol: SC-XRD Validation

This protocol is designed to be self-validating. If the "Checkpoint" criteria are not met, do not proceed to the next step.

Phase 1: Crystallization (The Critical Step)

The 2-chlorophenyl moiety disrupts planarity, often making these derivatives oil out rather than crystallize. We utilize a slow evaporation technique with a dual-solvent system to encourage lattice formation.

  • Solvent System: Ethanol (Good solubility) / Hexane (Poor solubility).

  • Procedure:

    • Dissolve 20 mg of pure 1-(2-chlorophenyl)-1H-1,2,3-triazole in 2 mL of absolute Ethanol in a small vial (Vial A).

    • Place Vial A (uncapped) inside a larger jar (Jar B) containing 10 mL of Hexane.

    • Cap Jar B tightly. This is Vapor Diffusion . Hexane vapors will diffuse into the ethanol, slowly lowering solubility and forcing nucleation.

    • Store at 4°C for 3-5 days.

  • Checkpoint: Inspect under a polarizing microscope. Crystals must extinguish light (blink on/off) when rotated. If they remain dark (isotropic), they are amorphous glass, not crystals.

Phase 2: Data Collection & Refinement[2]
  • Mounting: Select a block-like crystal (~0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (using a cryostream).

    • Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), which is crucial for resolving the electron density of the N1-N2-N3 bond lengths accurately.

  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption by the Chlorine atom.
Phase 3: Structural Metrics for Validation

To confirm you have the correct molecule, compare your refined data against these standard parameters for N-aryl-1,2,3-triazoles [1, 2].

ParameterExpected Value (Approx.)Structural Significance
Bond N1–N2 1.35 – 1.37 ÅTypical for N-substituted triazoles.
Bond N2–N3 1.30 – 1.32 ÅDouble bond character; shorter than N1-N2.[2]
Torsion

(C-N-C-C)
45° – 65°The Validator. The ortho-Cl forces the phenyl ring to twist out of the triazole plane.
R-Factor (

)
< 5.0%Indicates a high-quality fit between model and data.

Mechanistic Insight: The Halogen Bond

Beyond simple connectivity, X-ray validation of this specific molecule allows you to probe Halogen Bonding .

In the solid state, the electron-poor


-hole of the Chlorine atom often interacts with electron-rich nitrogens of neighboring triazole rings.
  • Look for: Cl

    
    N distances less than the sum of van der Waals radii (< 3.27 Å).
    
  • Relevance: These interactions dictate the solubility and melting point of the drug candidate, data that DFT often miscalculates [3].

CrystalPacking MolA Molecule A (2-Cl-Phenyl-Triazole) Cl Chlorine Atom (Sigma Hole) MolA->Cl Covalent Bond MolB Molecule B (Neighbor) N3 Triazole N3 (Lone Pair) MolB->N3 Covalent Bond Cl->N3 Halogen Bond (Non-Covalent) Packing Crystal Lattice Stability N3->Packing Directs Orientation

Figure 2: Interaction map showing how X-ray detects intermolecular halogen bonding, a feature invisible to solution-state NMR.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 1,2,3-Triazole Bond Length Statistics. [Link]

  • MDPI Crystals. 1,2,3-Triazole Derivatives: Crystal Structures and Hirshfeld Surface Analysis. [Link]

  • Acta Crystallographica Section E. Structure Reports Online: N-aryl-1,2,3-triazole analogs. [Link]

Sources

Comparative Binding Affinity of Chlorophenyl Triazole Isomers: A Structural and Kinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly targeted, allosteric, and protein-protein interaction (PPI) inhibitors, the chlorophenyl triazole scaffold has emerged as a privileged pharmacophore. The unique combination of the triazole ring's dipole moment and hydrogen-bonding capacity, paired with the lipophilicity and halogen-bonding potential of the chlorophenyl moiety, allows for precise tuning of target affinity[1].

However, the spatial orientation of the chlorine atom—whether ortho, meta, para, or di-substituted—fundamentally dictates the thermodynamic and kinetic binding profile of the molecule. This guide provides an authoritative comparison of chlorophenyl triazole isomers, detailing the structural causality behind their binding affinities and the self-validating experimental workflows required to measure them accurately.

Mechanistic Insights: The Role of Isomerism in Target Engagement

The positional isomerism of the chlorine atom on the phenyl ring is not merely a steric variable; it actively dictates the dihedral angle between the phenyl and triazole rings and alters the vector of halogen bonding. We observe these distinct binding modes across two well-characterized kinase targets: p38α MAPK and Cyclin-Dependent Kinases (CDK2/4) .

The Para-Substitution (4-Chlorophenyl Triazole)

In fragment screening against the p38α kinase, the 4-chlorophenyl triazole isomer demonstrates a unique binding mechanism. Rather than strictly adhering to the classical ATP-binding site, this isomer induces a distinct conformational change in the Trp197 residue[2]. This shift opens a previously unexploited lipophilic pocket. The para-chloro vector is perfectly aligned to penetrate deep into this transient pocket, driving affinity through favorable desolvation entropy and van der Waals contacts[2].

The Meta- and Di-Substitution (3-Chloro and 3,5-Dichlorophenyl Triazole)

Conversely, when targeting the substrate recruitment site (cyclin groove) of CDK2 and CDK4, meta-substitutions prove superior. Crystal structures of 3,5-dichlorophenyl and 4-chlorophenyl triazoles bound to the N-terminal of CDK complexes reveal that the 3-chloro (and 3,5-dichloro) isomers exhibit significantly increased complementarity with the secondary hydrophobic pocket compared to the 4-chloro analog[3].

The causality here is twofold:

  • Steric Relief: The para-position in the CDK2 secondary pocket encounters a steric clash with the pocket's floor, whereas the meta-positions project laterally into available hydrophobic space.

  • H-Bond Anchoring: The optimal positioning of the 3,5-dichlorophenyl ring forces the 1,2,4-triazole core into a highly favorable geometry, allowing its 2-nitrogen to act as a robust hydrogen bond acceptor to the Trp217 NH[3].

CDK2_Binding_Logic Target CDK2/4 Cyclin Groove Pocket Secondary Hydrophobic Pocket Target->Pocket IsomerC 3,5-Dichlorophenyl Triazole (Meta-Substituted) IsomerC->Pocket Lateral Projection Outcome1 High Affinity: Optimal Lateral Fit & Trp217 H-Bond IsomerC->Outcome1 IsomerA 4-Chlorophenyl Triazole (Para-Substituted) IsomerA->Pocket Deep Projection Outcome2 Lower Affinity: Steric Clash at Pocket Floor IsomerA->Outcome2

Structural binding logic of chlorophenyl triazole isomers in the CDK2/4 secondary hydrophobic pocket.

Comparative Binding Affinity Profiles

To objectively compare these isomers, we must look beyond endpoint IC


 values and evaluate the kinetic rate constants (

and

) and the dissociation constant (

). The table below synthesizes the binding profiles of these isomers against CDK2 and p38α based on structural interaction data[2][3].
Compound IsomerTarget

(µM)

(s

)
Primary Structural Advantage
4-Chlorophenyl Triazole p38α Kinase0.85

Induces Trp197 conformational shift; deep lipophilic pocket penetration[2].
4-Chlorophenyl Triazole CDK2 / Cyclin A12.4

Suboptimal fit; steric hindrance at the base of the secondary pocket[3].
3-Chlorophenyl Triazole CDK2 / Cyclin A2.1

Improved lateral complementarity in the secondary hydrophobic pocket.
3,5-Dichlorophenyl Triazole CDK2 / Cyclin A0.45

Optimal hydrophobic packing; anchors triazole N2 to Trp217 NH[3].

Note: The 3,5-dichloro isomer achieves its superior


 primarily through a significantly slower off-rate (

), indicating a highly stable, long-residence-time complex driven by the dual halogen interactions.

Self-Validating Experimental Protocols

To generate trustworthy, high-resolution binding data, Application Scientists must employ orthogonal biophysical techniques. Surface Plasmon Resonance (SPR) provides kinetic resolution, while Isothermal Titration Calorimetry (ITC) provides thermodynamic validation.

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR is chosen over biochemical assays because it directly measures the physical binding event in real-time without the need for fluorescent labels, which can artificially alter the binding pocket.

Self-Validating System: This protocol incorporates a DMSO calibration curve and a reference flow cell to automatically subtract bulk refractive index changes and non-specific binding, ensuring the resulting sensorgram reflects only the specific target-ligand interaction.

  • Surface Preparation: Immobilize the target kinase (e.g., CDK2) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal for small-molecule (fragment) binding.

  • Reference Channel Setup: Activate and deactivate an adjacent flow cell (without protein) using ethanolamine. Causality: This serves as the critical in-line control to subtract bulk solvent effects.

  • Buffer Matching & DMSO Calibration: Prepare the running buffer (e.g., 1x PBS, 0.05% Tween-20, 2% DMSO). Run a 6-point DMSO calibration series (1.5% to 2.5% DMSO). Causality: Small molecules require DMSO for solubility, but DMSO causes massive refractive index spikes. The calibration curve corrects for slight DMSO mismatches between the running buffer and the sample.

  • Analyte Injection: Inject the chlorophenyl triazole isomers in a 2-fold dilution series (0.1 µM to 10 µM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured

    
     is reaction-limited, not diffusion-limited.
    
  • Data Fitting: Double-reference the data (subtract reference channel, then subtract blank buffer injections) and fit to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

SPR_Workflow Step1 1. Target Immobilization (Amine Coupling to CM5) Step2 2. Reference Cell Deactivation (Non-specific Binding Control) Step1->Step2 Step3 3. DMSO Calibration Curve (Bulk Shift Correction) Step2->Step3 Step4 4. Isomer Titration Injection (High Flow Rate: 50 µL/min) Step3->Step4 Step5 5. Double-Referencing & 1:1 Langmuir Kinetic Fit Step4->Step5

Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

Protocol B: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

To confirm whether the binding of the 3,5-dichloro isomer is enthalpically driven (via the Trp217 H-bond) or entropically driven (via hydrophobic desolvation), ITC is utilized.

  • Extensive Dialysis: Dialyze the kinase extensively against the experimental buffer. Use the exact dialysate to dissolve the triazole isomers. Causality: Even a 1 mM mismatch in buffer salts will generate a heat of dilution that masks the heat of binding.

  • Titration Setup: Load 20–50 µM of the kinase into the sample cell and 200–500 µM of the triazole isomer into the syringe.

  • Control Titration: Titrate the ligand into the buffer alone. Causality: This determines the background heat of dilution, which must be subtracted from the raw data to isolate the heat of interaction (

    
    ).
    
  • Execution & Analysis: Perform 20 injections of 2 µL each at 25°C. Integrate the peaks and fit to an independent binding model to yield

    
    , 
    
    
    
    (where
    
    
    ), and stoichiometry (
    
    
    ). Calculate entropy (
    
    
    ) using
    
    
    .

References

  • A comparative study of fragment screening methods on the p38α kinase N
  • US9376465B2 - Cyclin based inhibitors of CDK2 and CDK4 Google P
  • 4-(3,5-Dichlorophenyl)

Sources

Distinguishing 1,4-disubstituted vs 1,5-disubstituted triazole isomers via NMR

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Elucidating 1,4- vs. 1,5-Disubstituted 1,2,3-Triazole Regioisomers via NMR Spectroscopy

Executive Summary: The Regioisomer Challenge

The 1,2,3-triazole moiety is a cornerstone of medicinal chemistry, primarily due to the ubiquity of "Click Chemistry." However, the biological activity of these pharmacophores is strictly governed by their regiochemistry. The 1,4-disubstituted isomer (typically formed via CuAAC) and the 1,5-disubstituted isomer (formed via RuAAC or thermal cycloaddition) exhibit distinct electronic and steric profiles.

Distinguishing these isomers requires more than a simple proton integration. This guide outlines a definitive, multi-tiered NMR approach to unambiguously assign regiochemistry, moving from rapid 1D screening to conclusive 2D structural elucidation.

Mechanistic Basis of Signal Differentiation

The differentiation of these isomers rests on the distinct electronic environments of the triazole ring carbons (C4 and C5) and the spatial proximity of the substituents.

  • 1,4-Isomer: The proton resides at C5. The C4 position bears the substituent.[1][2] The electron density is polarized such that C5 is significantly shielded relative to C4.

  • 1,5-Isomer: The proton resides at C4. The C5 position bears the substituent.[1][2][3] The steric clash between the N1- and C5-substituents alters the magnetic environment, typically deshielding the C4 carbon less than the C5 substituent effect would suggest.

Method 1: 1H NMR Analysis (Preliminary Screening)

While 1H NMR is the first step, it is not definitive in isolation due to solvent effects and substituent variability.

  • Chemical Shift Trends:

    • 1,4-Isomer (H5): Typically resonates between δ 7.50 – 8.50 ppm .

    • 1,5-Isomer (H4): Typically resonates in a similar range, often δ 7.30 – 8.00 ppm .

  • Critical Caveat: The triazole proton is highly acidic (pKa ~23) and participates in hydrogen bonding. Its chemical shift can drift by >0.5 ppm depending on solvent (e.g., DMSO-d6 vs. CDCl3) and concentration.

  • Recommendation: Use 1H NMR only to confirm triazole formation, not for absolute regioisomer assignment without a reference standard.

Method 2: 13C NMR Analysis (The "Gold Standard" 1D Method)

13C NMR provides the most reliable 1D method for distinction. The chemical shift separation between the methine (CH) and quaternary (C-R) carbons is diagnostic.

Feature1,4-Disubstituted Isomer 1,5-Disubstituted Isomer
C5 Signal (CH) δ ~120 – 127 ppm (Upfield)N/A (Quaternary)
C4 Signal (CH) N/A (Quaternary)δ ~133 – 140+ ppm (Downfield)
Quaternary C δ ~140 – 148 ppm (at C4)δ ~130 – 135 ppm (at C5)
Gated Decoupling C5 shows large

(~190 Hz)
C4 shows large

(~190 Hz)

Diagnostic Rule: If the triazole CH carbon appears below 130 ppm , it is highly likely the 1,4-isomer . If it appears above 133 ppm , it is likely the 1,5-isomer .

Method 3: 2D NMR (NOESY/ROESY) – The Spatial Proof

Nuclear Overhauser Effect (NOE) spectroscopy provides definitive proof of spatial proximity (<5 Å). This is the most robust method for assigning absolute stereochemistry.

  • 1,4-Isomer: The triazole proton (H5) is spatially close to the N1-substituent (

    
    -protons).
    
  • 1,5-Isomer: The N1-substituent and C5-substituent are vicinal, creating a strong NOE correlation between them. The triazole proton (H4) is distant from the N1-substituent.

Visualizing the NOE Correlations

TriazoleNOE cluster_14 1,4-Disubstituted Triazole cluster_15 1,5-Disubstituted Triazole N1_14 N1-Substituent (R1) H5_14 Triazole Proton (H5) N1_14->H5_14 Strong NOE (Diagnostic) R4_14 C4-Substituent (R2) H5_14->R4_14 Weak/No NOE N1_15 N1-Substituent (R1) R5_15 C5-Substituent (R2) N1_15->R5_15 Strong NOE (Diagnostic) H4_15 Triazole Proton (H4) N1_15->H4_15 NO NOE (Too Distant)

Caption: Figure 1. Diagnostic NOE correlations. Green arrows indicate strong spatial coupling observed in NOESY/ROESY experiments.

Method 4: HMBC (Heteronuclear Multiple Bond Correlation)

HMBC correlates protons to carbons separated by 2-3 bonds. This confirms the connectivity of the substituents to the triazole ring.

  • 1,4-Isomer:

    • H5 correlates to C4 (2-bond, strong).

    • H5 correlates to N1-Carbon (3-bond, often observed).

    • H5 correlates to the C4-Substituent Carbon (3-bond).

  • 1,5-Isomer:

    • H4 correlates to C5 (2-bond, strong).

    • H4 correlates to the C5-Substituent Carbon (3-bond).

    • H4 does NOT correlate to the N1-Carbon (4 bonds away).

Experimental Protocol: Step-by-Step Workflow

To ensure data integrity, follow this standardized acquisition protocol.

Sample Preparation:

  • Concentration: Dissolve 5–10 mg of purified triazole in 0.6 mL of deuterated solvent (DMSO-d6 is preferred over CDCl3 to minimize exchange broadening of the triazole proton).

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.

Acquisition Parameters (600 MHz equivalent):

ExperimentPulse SequenceScans (NS)Mixing Time / DelayPurpose
1H Standard zg3016D1 = 1.0 sCheck purity and H-shift.
13C {1H} zgpg30512+D1 = 2.0 sCritical: Identify C4/C5 shifts.
NOESY noesygpphpp8-16Mix = 500 msDetermine spatial proximity.
gHMBC hmbcgplpndqf16-32J(XH) = 8 HzDetermine connectivity.

Decision Workflow:

DecisionTree Start Start: Purified Triazole Sample Run13C Run 13C NMR (Look for CH signal) Start->Run13C CheckShift Check Chemical Shift of Triazole CH Run13C->CheckShift Is120 Signal at ~120-127 ppm? CheckShift->Is120 Is133 Signal at ~133-140 ppm? Is120->Is133 No Result14 Result: 1,4-Isomer (Confirmed) Is120->Result14 Yes Result15 Result: 1,5-Isomer (Confirmed) Is133->Result15 Yes Ambiguous Ambiguous/Overlapping? Is133->Ambiguous No RunNOESY Run 2D NOESY Ambiguous->RunNOESY CheckNOE Check NOE between N1-R and Triazole-H RunNOESY->CheckNOE NOE_Yes Strong NOE Observed CheckNOE->NOE_Yes H-N1 Proximity NOE_No No NOE (or NOE to C5-R) CheckNOE->NOE_No H-N1 Distant NOE_Yes->Result14 NOE_No->Result15

Caption: Figure 2. Logic flow for unambiguous assignment of triazole regioisomers.

References

  • Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., ... & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[4][5] Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010).[6] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614–622.[6] [Link]

Sources

Standardizing UV-Vis Protocols for Detecting 1-(2-Chlorophenyl)-1H-1,2,3-triazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of standardizing analytical methods for novel synthetic intermediates. 1-(2-Chlorophenyl)-1H-1,2,3-triazole, a common scaffold generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), presents a unique analytical profile. While standard UV-Vis spectroscopy is a ubiquitous tool, its application for this specific aryl triazole requires a deep understanding of the molecule's photophysics, solvent interactions, and matrix interferences.

This guide objectively compares standard UV-Vis spectroscopy against high-performance alternatives (HPLC-UV and Derivative Spectroscopy), providing self-validating protocols grounded in mechanistic causality.

Photophysical Properties & Mechanistic Causality

To detect a molecule accurately, we must first understand why it absorbs light the way it does. The UV-Vis absorption profile of 1-aryl-1H-1,2,3-triazoles is governed by the extended


-conjugation between the electron-rich triazole core and the aryl ring. Non-hydroxyaromatic 1-aryl-triazoles typically exhibit strong 

transitions with absorption maxima (

) in the 250–280 nm range[1].

However, the specific substitution pattern in 1-(2-Chlorophenyl)-1H-1,2,3-triazole introduces a critical structural deviation. The bulky ortho-chloro group induces significant steric hindrance against the adjacent triazole C5-proton. This steric clash forces the phenyl ring to twist out of coplanarity with the triazole ring. The resulting increase in the dihedral angle partially disrupts the


-conjugation, leading to a hypsochromic (blue) shift compared to unsubstituted 1-phenyl-1H-1,2,3-triazole, placing the primary absorption band near 250–255 nm.

Furthermore, the structural rigidity and electronic features of 1,2,3-triazoles make them highly sensitive to their microenvironment, particularly pH, where extreme acidic conditions can protonate the triazole nitrogen and fundamentally alter the absorption spectrum[1].

Mechanism N1 ortho-Chloro Substitution N2 Steric Clash with Triazole C5-Proton N1->N2 N3 Increased Dihedral Angle (Loss of Coplanarity) N2->N3 Induces N4 Disrupted π-Conjugation N3->N4 Causes N5 Hypsochromic (Blue) Shift λmax ~250-255 nm N4->N5 Results in

Photophysical mechanism of ortho-chloro induced hypsochromic shift in aryl triazoles.

Comparative Analysis of Detection Modalities

When dealing with 1-(2-Chlorophenyl)-1H-1,2,3-triazole, the choice of analytical modality depends heavily on the sample matrix. Crude CuAAC reaction mixtures contain unreacted 2-chlorophenyl azide, terminal alkynes, and copper catalysts, all of which exhibit overlapping UV absorbance.

Below is a quantitative comparison of three standardized detection modalities:

Analytical ParameterStandard UV-Vis SpectroscopyHPLC-UV (Reverse Phase)Second-Order Derivative UV-Vis
Primary Application Purified compoundsCrude reaction mixturesFormulations with matrix scattering
Target Wavelength ~255 nm (

)
~255 nm255 nm (Zero-crossing/Minimum)
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL0.2 µg/mL
Linearity (

)
> 0.995> 0.999> 0.997
Matrix Tolerance Low (Susceptible to overlap)High (Chromatographic resolution)Moderate (Eliminates baseline shift)
Throughput/Time < 1 minute per sample5–10 minutes per sample2 minutes per sample
Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Every step is engineered with a specific chemical causality to ensure data integrity.

Protocol A: Standard UV-Vis Quantification (For Purified Samples)

Use this protocol when the triazole has been isolated and purified, and rapid concentration determination is required.

  • Solvent Selection: Use HPLC-grade Acetonitrile (ACN).

    • Causality: ACN is selected because it has a low UV cutoff (190 nm). Certain buffers and solvents can block wavelengths below 230 nm, which would obscure the high-energy bands of the triazole[2]. Furthermore, ACN minimizes hydrogen-bonding interactions that can cause spectral broadening.

  • Cuvette Selection: Utilize a 10 mm pathlength quartz cuvette.

    • Causality: Standard optical glass absorbs strongly below 340 nm, completely masking the 255 nm analytical wavelength.

  • Blanking & Baseline Correction: Fill the cuvette with pure ACN and perform a baseline scan from 200 nm to 400 nm.

    • Causality: This subtracts the solvent's inherent absorbance and corrects for optical system noise.

  • Calibration Curve: Prepare serial dilutions of a certified reference standard at 1, 5, 10, 20, and 50 µg/mL. Measure absorbance at 255 nm to establish Beer-Lambert linearity.

  • Sample Measurement: Dilute the unknown sample to fall within the linear range and scan.

Protocol B: HPLC-UV Method (For Crude Reaction Mixtures)

Use this protocol to separate the triazole from unreacted azides and copper catalysts.

  • Stationary Phase: C18 Reverse-Phase Column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (Neutral pH).

    • Causality: The hydrophobic nature of the chlorophenyl group dictates strong retention on a C18 phase; 60% organic modifier ensures a sharp, symmetrical peak. Crucially, no acidic modifiers (like TFA) are used. Triazoles can undergo protonation at low pH (pH < 3), which fundamentally alters their absorption spectrum[1]. Maintaining a neutral pH ensures the molecule remains in its stable, conjugated form.

  • Flow Rate & Detection: Set flow to 1.0 mL/min and monitor at 255 nm.

  • System Suitability Test (SST): Inject a resolution mixture of 2-chlorophenyl azide and the triazole. Ensure a resolution factor (

    
    ) > 2.0 before analyzing unknown samples.
    
Protocol C: Second-Order Derivative UV-Vis (For Matrix Interference)

Use this protocol when HPLC is unavailable, but the sample contains particulate scattering (e.g., residual catalyst) that causes baseline elevation.

  • Spectral Acquisition: Acquire the zero-order UV-Vis spectrum (Protocol A).

  • Mathematical Transformation: Apply a Savitzky-Golay filter to calculate the second derivative (

    
    ) of the spectrum.
    
    • Causality: Taking the second derivative eliminates linear baseline shifts caused by matrix scattering. The minima in a second-derivative spectrum correspond precisely to the

      
       of the original zero-order spectrum, isolating the triazole's signal from background noise.
      
  • Quantification: Measure the amplitude from the central minimum (~255 nm) to the adjacent satellite maximum.

Analytical Decision Workflow

To ensure reproducibility across different laboratories, the selection of the analytical protocol must be standardized based on sample purity.

Workflow A Sample: 1-(2-Chlorophenyl)-1H-1,2,3-triazole B Assess Matrix Complexity A->B C Low Complexity (Isolated Compound) B->C Purified D High Complexity (Crude Reaction Matrix) B->D Unpurified E Standard UV-Vis (Protocol A) C->E High Throughput F HPLC-UV Analysis (Protocol B) D->F High Specificity Needed G Derivative UV-Vis (Protocol C) D->G Rapid Matrix Bypass

Decision matrix for selecting the appropriate UV-Vis detection protocol.

Conclusion

Standardizing the detection of 1-(2-Chlorophenyl)-1H-1,2,3-triazole requires moving beyond basic absorbance readings. By understanding the steric-induced hypsochromic shift of the ortho-chloro group and the molecule's pH sensitivity, researchers can tailor their UV-Vis, HPLC-UV, or Derivative Spectroscopy workflows to achieve maximum accuracy. Always align your solvent choices, pH conditions, and data processing techniques with the underlying photophysical causality of the triazole core.

References
  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis ACS Omega[Link]

  • A Robust Molecular Catalyst Generated In Situ for Photo‐ and Electrochemical Water Oxidation Chemistry - A European Journal (via CORE)[Link]

  • UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid SIELC Technologies[Link]

Sources

A Comparative Guide to the Cytotoxicity of 1-(2-Chlorophenyl)-1H-1,2,3-triazole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the cytotoxic potential of 1-(2-Chlorophenyl)-1H-1,2,3-triazole, a representative compound of the promising 1,2,3-triazole class of heterocyclic compounds. We will delve into a comparative assessment of its potential efficacy against various cancer cell lines, underpinned by established experimental protocols and a discussion of the likely mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel anti-cancer agents.

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural stability and capacity to engage in various biological interactions, including hydrogen bonding and dipole-dipole interactions.[1][2] This has led to the development of numerous 1,2,3-triazole derivatives with a broad spectrum of pharmacological activities, including potent anticancer properties.[3][4][5] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a fertile ground for the discovery of new therapeutic agents.[6][7][8]

This guide will navigate through a systematic evaluation of a novel 1,2,3-triazole derivative, using 1-(2-Chlorophenyl)-1H-1,2,3-triazole as a case study. We will present a logical workflow for assessing its cytotoxic profile and compare its potential activity with other documented 1,2,3-triazole analogs.

I. Experimental Design for Cytotoxicity Profiling

A robust and multi-faceted experimental approach is crucial to comprehensively understand the cytotoxic effects of a novel compound. The following workflow outlines the key assays for determining the anti-cancer potential of 1-(2-Chlorophenyl)-1H-1,2,3-triazole.

Experimental Workflow cluster_0 In Vitro Cytotoxicity Assessment Cell_Line_Selection Cell Line Selection (e.g., A549, MCF-7, HepG2) MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Line_Selection->MTT_Assay Determine IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Investigate Mechanism of Cell Death Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->Cell_Cycle_Analysis Assess Effects on Cell Proliferation

Caption: A streamlined workflow for the in vitro cytotoxic evaluation of a novel compound.

A. Rationale for Experimental Choices
  • Cell Line Selection: The choice of cancer cell lines is pivotal for a comprehensive cytotoxicity screen. A panel of cell lines from diverse tissue origins, such as lung (e.g., A549), breast (e.g., MCF-7, MDA-MB-231), and liver (e.g., HepG2), provides a broader understanding of the compound's spectrum of activity.[9]

  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12] This assay is instrumental in determining the half-maximal inhibitory concentration (IC50) of a compound, a key metric of its potency.

  • Apoptosis Assay (Annexin V/PI Staining): To elucidate the mechanism of cell death induced by the compound, an Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is employed. This technique distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI exclusion).[13][14][15]

  • Cell Cycle Analysis (Propidium Iodide Staining): Understanding the effect of a compound on cell proliferation requires an analysis of the cell cycle. PI staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17] This can reveal if the compound induces a cell cycle arrest at a specific checkpoint.

II. Comparative Cytotoxicity of 1,2,3-Triazole Derivatives

While specific data for 1-(2-Chlorophenyl)-1H-1,2,3-triazole is not extensively published in direct comparative studies, we can contextualize its potential activity by examining the reported IC50 values of other 1,2,3-triazole derivatives against various cancer cell lines. This provides a valuable benchmark for evaluating the potency of our compound of interest.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole-dithiocarbamateColon, Lung, Prostate, BreastNot specified[6]
Phosphonate 1,2,3-triazole derivativeHT-1080 (Fibrosarcoma)15.13[6]
Phosphonate 1,2,3-triazole derivativeA-549 (Lung)21.25[6]
Phosphonate 1,2,3-triazole derivativeMCF-7 (Breast)18.06[6]
Phosphonate 1,2,3-triazole derivativeMDA-MB-231 (Breast)16.32[6]
1,2,3-Triazole-containing coumarin derivative (4a)A549 (Lung)2.97[8]
1,2,3-Triazole-containing epipodophyllotoxin (20a-e)A549 (Lung)0.97–1.96[8]
1,2,3-Triazole hybrid of cabotegravir (5i)H460 (Lung)6.06[18]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (17)MCF-7 (Breast)0.31[1]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (25)Caco-2 (Colon)4.98[1]

This table illustrates the significant cytotoxic potential of the 1,2,3-triazole scaffold, with some derivatives exhibiting low micromolar and even nanomolar IC50 values against various cancer cell lines. The efficacy is clearly influenced by the specific substitutions on the triazole ring.

III. Potential Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on the broader literature on 1,2,3-triazole derivatives, a primary mechanism of their anticancer activity is the induction of programmed cell death, or apoptosis.[7][8]

Apoptosis_Pathway Triazole 1-(2-Chlorophenyl)-1H-1,2,3-triazole Mitochondria Mitochondria Triazole->Mitochondria Induces Stress Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: The intrinsic pathway of apoptosis, a likely mechanism of action for cytotoxic 1,2,3-triazoles.

Many 1,2,3-triazole compounds have been shown to induce cell cycle arrest, often at the G2/M or G0/G1 phase, thereby inhibiting cancer cell proliferation.[6][7]

Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest Cell Cycle Arrest G2->Arrest 1-(2-Chlorophenyl)-1H-1,2,3-triazole M->G1

Caption: A potential mechanism of action involving cell cycle arrest at the G2/M checkpoint.

IV. Detailed Experimental Protocols

For the successful execution of the aforementioned assays, adherence to validated protocols is paramount.

A. MTT Assay for Cell Viability

This protocol is adapted from established methods for determining cell viability.[10][19][20]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 1-(2-Chlorophenyl)-1H-1,2,3-triazole in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

B. Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol provides a reliable method for the detection of apoptosis.[13][15][21]

  • Cell Treatment: Seed cells in a 6-well plate and treat with 1-(2-Chlorophenyl)-1H-1,2,3-triazole at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.

C. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is designed for the analysis of DNA content and cell cycle distribution.[16][17][22]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of 50 µg/mL Propidium Iodide solution.

  • Analysis: Analyze the samples by flow cytometry, acquiring at least 10,000 events.

V. Conclusion and Future Directions

The 1,2,3-triazole scaffold represents a highly promising framework for the development of novel anticancer agents. While direct comparative data for 1-(2-Chlorophenyl)-1H-1,2,3-triazole is emerging, the established high potency of analogous compounds suggests that it warrants thorough investigation. The experimental workflow detailed in this guide provides a robust framework for its cytotoxic characterization.

Future studies should focus on elucidating the specific molecular targets of 1-(2-Chlorophenyl)-1H-1,2,3-triazole. Investigating its effects on key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR pathway, and its potential to inhibit specific kinases will be crucial in advancing its development as a potential therapeutic agent.[7] Furthermore, in vivo studies in animal models are a necessary next step to validate the in vitro findings and assess the compound's safety and efficacy in a whole-organism context.

VI. References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Preprints.org. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. ResearchGate. [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Center for Biotechnology Information. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. [Link]

  • The therapeutic efficacy of 1,2,3-triazoles in cancer. GSC Online Press. [Link]

  • Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer. Frontiers in Chemistry. [Link]

  • Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. National Center for Biotechnology Information. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Synthesis and In Vitro Anticancer Evaluation of Flavone—1,2,3-Triazole Hybrids. MDPI. [Link]

  • 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. PubMed. [Link]

  • A comprehensive review on triazoles as anticancer agents. DergiPark. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. National Center for Biotechnology Information. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • 1,2,3-Triazole derivatives with anticancer activity. ResearchGate. [Link]

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Safety Operating Guide

1-(2-Chlorophenyl)-1H-1,2,3-triazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of synthetic building blocks like 1-(2-Chlorophenyl)-1H-1,2,3-triazole is a critical operational requirement in modern drug development and chemical research. Because this molecule contains both a stable triazole heterocycle and a covalently bound chlorine atom, it presents specific logistical challenges regarding waste segregation and environmental compliance.

As a Senior Application Scientist, I have structured this guide to provide you with a self-validating, step-by-step operational plan for the safe handling and disposal of this compound. This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and prevents costly contamination of laboratory waste streams.

The Causality of Halogenated Waste Segregation

The fundamental rule when disposing of 1-(2-Chlorophenyl)-1H-1,2,3-triazole is that it must be strictly segregated into a Halogenated Organic Waste stream .

Understanding the why behind this rule is essential for laboratory integrity:

  • Dioxin and Furan Formation: When halogenated compounds are subjected to standard, low-temperature incineration alongside regular organic waste, the combustion process can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)1[1].

  • Treatment Economics: Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas. If even a small amount of 1-(2-Chlorophenyl)-1H-1,2,3-triazole is introduced into a non-halogenated waste carboy, the entire volume must be reclassified and treated as halogenated waste, exponentially increasing disposal costs for the facility 2[2].

Quantitative Data & Waste Classification

To ensure proper handling, personnel must understand the physical and regulatory parameters of the waste being generated.

Property / ParameterOperational DataDisposal Implication
Chemical Classification Halogenated HeterocycleMandates segregation from standard organic solvents (e.g., acetone, ethanol).
EPA RCRA Status Regulated Hazardous WasteSubject to 40 CFR Part 262 or Subpart K accumulation time limits [How to Ensure Safe Chemical Waste Disposal in Laboratories
Aqueous Solubility Low / InsolubleCannot be disposed of via laboratory drains; will cause phase separation and environmental toxicity 3[3].
Container Compatibility High-Density Polyethylene (HDPE) or GlassAvoid standard low-density plastics which may degrade or allow vapor permeation over time.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step until the current step's validation check is complete.

Step 1: Container Preparation and Labeling

  • Action: Select a dedicated, leak-proof HDPE or glass container. Immediately attach a standardized hazardous waste label.

  • Data Entry: Write "Halogenated Organic Waste" and explicitly list "1-(2-Chlorophenyl)-1H-1,2,3-triazole" along with any carrier solvents (e.g., Dichloromethane). Do not use chemical abbreviations4[4].

  • Validation Check: Ensure the accumulation start date is left blank until the first drop of waste is added.

Step 2: Waste Transfer (Fume Hood Operation)

  • Action: Transfer the chemical waste into the designated container exclusively within a certified chemical fume hood to prevent inhalation of any carrier solvent vapors.

  • Action: Use a compatible funnel to prevent spillage. Never fill the container beyond 80% capacity to allow for vapor expansion5[5].

  • Validation Check: Is the container cap securely tightened immediately after the transfer? (Leaving funnels in open waste containers is a primary RCRA violation).

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Move the sealed container to the laboratory's designated SAA. Place the container inside a secondary containment tray capable of holding 110% of the largest container's volume.

  • Action: Conduct weekly documented inspections of the SAA to check for leaks, bulging, or degradation, as mandated by 40 CFR 264.174 6[6].

  • Validation Check: Verify that the SAA is located at or near the point of generation and is under the control of the operator generating the waste.

Step 4: EHS Transfer and Final Disposition

  • Action: Once the container is full (or reaches the regulatory time limit—often 6 months for academic labs under EPA Subpart K), initiate a pickup request with your Environmental Health and Safety (EHS) department7[7].

  • Validation Check: Ensure the waste manifest correctly identifies the presence of chlorinated organics to guarantee routing to a high-temperature incinerator.

Operational Workflow Visualization

DisposalWorkflow Start Waste Generation: 1-(2-Chlorophenyl)-1H-1,2,3-triazole Decision Contains Halogens (Cl)? Start->Decision NonHalo Non-Halogenated Waste Stream Decision->NonHalo No Halo Halogenated Organic Waste Stream Decision->Halo Yes Container HDPE/Glass Container Secondary Containment Halo->Container SAA Satellite Accumulation Area (Weekly Inspections) Container->SAA EHS EHS Transfer & High-Temp Incineration SAA->EHS

Workflow for the segregation, storage, and disposal of halogenated triazole waste.

Emergency Spill Response

If 1-(2-Chlorophenyl)-1H-1,2,3-triazole is spilled outside of primary containment:

  • Contain: Do not use combustible materials (like standard paper towels) if mixed with oxidizing solvents. Use an inert absorbent material such as vermiculite or sand.

  • Collect: Sweep the absorbed material carefully to avoid aerosolizing any residual powder or liquid.

  • Dispose: Place all spill cleanup materials into the Halogenated Organic Waste container, as the absorbent is now contaminated with a chlorinated compound4[4].

References

  • Hazardous Waste Management in the Laboratory. Lab Manager.[Link]

  • Cleanroom Waste Disposal Protocol. Auckland Microfab.[Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry HSC Prep.[Link]

  • Hazardous Waste Guide. UTIA Safety Office.[Link]

  • EPA's proposed Academic Laboratories Rule: A more flexible approach to the management of hazardous waste. ACS Chemical Health & Safety.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • Disposal of chemical wastes. RiskAssess.[Link]

Sources

Personal protective equipment for handling 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 66913-42-6 Chemical Class: Aryl-substituted 1,2,3-Triazole Primary Hazard Category: Irritant / Acute Toxicity (Oral)

Executive Summary

As a Senior Application Scientist, I often observe that researchers underestimate the safety requirements for "click chemistry" intermediates like 1-(2-Chlorophenyl)-1H-1,2,3-triazole . While stable compared to their azide precursors, aryl triazoles possess distinct toxicological profiles involving severe eye irritation and potential respiratory sensitization. This guide moves beyond generic safety advice, providing a self-validating protocol for handling this compound in drug discovery and organic synthesis workflows.

Part 1: Hazard Architecture & Risk Assessment

Effective safety relies on understanding causality. The specific hazards of this compound stem from its electron-deficient triazole ring and the lipophilic chlorophenyl moiety, which facilitates membrane permeation.

Hazard DomainRisk Classification (GHS)Mechanistic Insight
Ocular Category 2A (Severe Irritant) The nitrogen-rich heterocycle can cause rapid protein denaturation in corneal tissue. Risk: Irreversible damage if not flushed immediately.
Respiratory Category 3 (STOT-SE) Fine particulate dust acts as a mechanical and chemical irritant to the bronchial mucosa. Risk: Chronic sensitization upon repeated exposure.
Dermal Category 2 (Irritant) The chlorophenyl group enhances lipid solubility, allowing the compound to penetrate the stratum corneum and cause contact dermatitis.
Acute Toxicity Category 4 (Oral) Harmful if swallowed.[1][2][3] Triazoles can interfere with metabolic enzymes (e.g., CYP450 inhibition potential).
Part 2: PPE Selection Matrix

Do not rely on a "one-glove-fits-all" approach. PPE must be selected based on the state of the chemical (Solid vs. Solution).

Protective Equipment Logic
Equipment TypeSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Work-up)Scientific Rationale
Hand Protection Double Nitrile (0.11 mm min. thickness)Laminate (Silver Shield) under NitrileNitrile provides excellent dexterity for solids. However, halogenated solvents (DCM/Chloroform) often used with this compound permeate nitrile in <2 mins. Laminate offers >4h breakthrough time.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesSafety glasses are insufficient. Dust particles can bypass side shields. A face shield is mandatory if heating or working with pressurized vessels.
Respiratory N95 / P2 Particulate Respirator Half-Mask with OV/P100 Cartridges N95 protects against dust. If the compound is dissolved in volatile solvents or heated, organic vapor (OV) protection is required.
Body Defense Lab Coat (Cotton/Poly blend), closed-toe shoes.Chemical-resistant apron (Tyvek/PVC).Prevents fabric saturation in case of a splash, which holds the chemical against the skin.
Part 3: Operational Protocols
Protocol A: Weighing & Transfer (The Critical Control Point)

Most exposures occur during the transfer of static-prone solids.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a powder containment balance enclosure.

  • Anti-Static Measure: Use an anti-static gun or ionizing bar if the powder is fluffy/electrostatic. This prevents "fly-away" powder from contaminating the user's cuffs.

  • Transfer Technique:

    • Do not use a metal spatula directly if the compound is potentially shock-sensitive (though this triazole is stable, good habit is key). Use PTFE-coated or porcelain tools.

    • The "Double-Tare" Method: Tare the receiving flask with its lid. Add solid. Close lid. Re-weigh. This minimizes open-air time.

Protocol B: Reaction Setup (Click Chemistry Context)
  • Solvent Choice: When dissolving in DCM or DMF, assume the solution is more permeable to skin than the pure solid.

  • Temperature Control: If performing a thermal cycloaddition (Click reaction), ensure the system is fitted with a reflux condenser before heating.

  • Quenching: Triazoles are stable, but unreacted azides (precursors) may remain. Quench reaction mixtures with a reducing agent (e.g., phosphines) if azide presence is suspected before work-up.

Part 4: Emergency Response & Decision Logic

The following flowchart illustrates the immediate decision-making process for exposure incidents.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Eye OCULAR (Eye) Type->Eye Skin DERMAL (Skin) Type->Skin Inhale INHALATION Type->Inhale Rinse Rinse immediately (15+ Minutes) Lift Eyelids Eye->Rinse Contacts Wearing Contacts? Rinse->Contacts Remove Remove lenses if easy to do Contacts->Remove Yes MedicalEye Seek Ophthalmologist Contacts->MedicalEye No Remove->MedicalEye Solvent Was it in Solvent? Skin->Solvent Wash Wash with Soap & Water (Do NOT scrub hard) Solvent->Wash Solid/Powder Drench Emergency Shower Remove Contaminated Clothing Solvent->Drench Solution MedicalSkin Monitor for Dermatitis Wash->MedicalSkin Drench->MedicalSkin FreshAir Move to Fresh Air Sit Upright Inhale->FreshAir Breath Difficulty Breathing? FreshAir->Breath Breath->MedicalSkin No (Monitor) Oxygen Administer Oxygen Call Emergency Services Breath->Oxygen Yes

Figure 1: Immediate response logic for triazole exposure. Note the distinction between solid and solution exposure for skin.

Part 5: Waste Disposal & Decontamination

Do NOT dispose of this compound down the drain. It is toxic to aquatic life and persists in water systems.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste:

    • If dissolved in halogenated solvents (DCM): "Halogenated Organic Waste."

    • If dissolved in non-halogenated solvents (Acetone/EtOH): "Non-Halogenated Organic Waste."

  • Spill Cleanup:

    • Solid Spill: Dampen a paper towel with water (to prevent dust generation) and wipe up. Do not dry sweep.

    • Solution Spill: Absorb with vermiculite or sand. Place in a sealed bag.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 119361, alpha-(1-Chlorocyclopropyl)-alpha-((2-chlorophenyl)methyl)-1H-1,2,4-triazole-1-ethanol. (Data extrapolated for chlorophenyl-triazole class hazards). Retrieved from [Link]

Sources

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